molecular formula C15H18ClNO3 B2661524 CN128 hydrochloride

CN128 hydrochloride

カタログ番号: B2661524
分子量: 295.76 g/mol
InChIキー: CYFDKXLBMMEWNV-BTQNPOSSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CN128 hydrochloride is a useful research compound. Its molecular formula is C15H18ClNO3 and its molecular weight is 295.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3.ClH/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12;/h2-8,13,17,19H,9-10H2,1H3;1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFDKXLBMMEWNV-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C(CC2=CC=CC=C2)CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C=CN1[C@H](CC2=CC=CC=C2)CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to CN128 Hydrochloride for Iron Overload Disorders

Introduction

Iron overload disorders, such as β-thalassemia and hemochromatosis, are characterized by the excessive accumulation of iron in various organs, leading to severe tissue damage, particularly to the liver, heart, and endocrine systems.[1] If left untreated, this condition can result in significant morbidity and mortality.[1] For decades, the standard of care has been chelation therapy, which aims to bind excess iron and facilitate its excretion.[2]

Current iron chelators like deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX) have limitations, including poor oral bioavailability (DFO), lower efficacy, and adverse side effects.[3][4] Deferiprone's efficacy, for instance, is hampered by rapid glucuronidation into a non-chelating metabolite.[4] This has driven the search for a new generation of orally active iron chelators with an improved therapeutic index.[3] this compound, a novel hydroxypyridinone derivative, has emerged as a promising candidate, demonstrating superior iron scavenging abilities and a favorable safety profile in preclinical studies.[4][5] It is currently under clinical investigation for the treatment of iron overload in patients with β-thalassemia.[3][5]

Mechanism of Action

CN128 is an orally active and selective bidentate iron chelator belonging to the hydroxypyridinone (HOPO) class.[5][6] Its fundamental mechanism involves binding to excess iron, primarily in the ferric (Fe³⁺) state, to form a stable complex that can be readily excreted from the body.[2][5] The affinity and selectivity of CN128 for Fe³⁺ are comparable to those of deferiprone.[4][5]

The key therapeutic action of CN128 is the reduction of the Labile Iron Pool (LIP) within cells. This pool of reactive iron is a major contributor to oxidative stress through the Fenton reaction, which generates highly damaging reactive oxygen species (ROS) and can lead to ferroptosis, a form of iron-dependent programmed cell death.[5] By sequestering this labile iron, CN128 mitigates ROS-induced cellular damage and inhibits the ferroptosis pathway.[5] A study investigating its effects in the context of Parkinson's disease, another condition linked to iron accumulation, found that CN128 effectively reduces the iron-mediated oxidation of dopamine and the formation of toxic quinones.[7]

cluster_0 Pathophysiology of Iron Overload cluster_1 Therapeutic Intervention Iron_Overload Excess Systemic Iron (e.g., from transfusions) LIP Increased Labile Iron Pool (LIP) Iron_Overload->LIP Fenton Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) LIP->Fenton ROS ↑ Reactive Oxygen Species (ROS) ↑ Lipid Peroxidation Fenton->ROS Damage Cellular Damage & Ferroptosis ROS->Damage CN128 This compound (Oral Administration) Chelation Chelation of Labile Iron CN128->Chelation Chelation->LIP Complex Stable Fe(III)-CN128 Complex Chelation->Complex Excretion Renal & Fecal Excretion Complex->Excretion

Diagram 1: Mechanism of action of CN128 in mitigating iron overload-induced cellular damage.

Preclinical Data

Preclinical studies in rodent models have demonstrated the promising pharmacokinetic and efficacy profile of this compound.

Pharmacokinetics

In rats, CN128 exhibits excellent oral bioavailability and a high maximal plasma concentration.[6] These favorable properties suggest efficient absorption and systemic exposure following oral administration.

ParameterValueConditionsSource
Oral Bioavailability 82.6%75 μmol/kg, i.g. in rats[6]
Cmax 8.671 mg/L75 μmol/kg, i.g. in rats[6]
AUC 16.38 mg/L•h75 μmol/kg, i.g. in rats[6]
Table 1: Pharmacokinetic Parameters of this compound in Rats.
Efficacy and Safety

CN128 has shown superior iron scavenging capabilities compared to deferiprone. Its efficacy is dose-dependent.[6] Furthermore, it has been found to be well-tolerated in rats with no mortality observed even at high dose levels, and it lacks genetic toxicity.[6]

Study TypeFindingConditionsSource
Iron Scavenging Efficacy Exhibited good, dose-dependent iron scavenging activity.450 μmol/kg, p.o. in rats[6]
Comparative Efficacy Showed 3.8-fold greater iron removal efficacy compared to a similar dose of deferiprone.150 μmol/kg, p.o. in iron-overloaded rats[5]
Toxicity Lacks genetic toxicity.Not specified[6]
Tolerability Well-tolerated with no mortality at high dose levels.Not specified[6]
Table 2: Preclinical Efficacy and Safety of this compound.

Clinical Development

Based on its strong preclinical profile, CN128 has advanced into clinical trials for the treatment of β-thalassemia in patients with iron overload.[4][5]

Phase IIb Clinical Study (NCT05355766)

A single-arm, open-label Phase IIb study was initiated to assess the long-term safety and efficacy of CN128 in transfusion-dependent thalassemia patients with severe liver iron overload.[8]

ParameterDescription
Official Title Phase IIb Clinical Study to Assess the Safety and Efficacy of CN128 Tablets in the Treatment of Iron Overload in Transfusion Dependent Thalassemia With Sever Liver Iron Overloaded Patients Aged 16 and Above
Status Primary Completion: September 23, 2024 (Actual)
Population 50 eligible subjects aged 16 and above with transfusion-dependent thalassemia.
Inclusion Criteria Serum ferritin >2500 µg/L or liver iron concentration (LIC) >15 mg/g dw despite prior chelation therapy.
Duration 52 weeks of oral administration.
Primary Objective To investigate the safety and efficacy of CN128.

Table 3: Phase IIb Clinical Trial (NCT05355766) Design Summary.[8]

The study employs a dose-escalation regimen to ensure patient safety while establishing an effective therapeutic dose.

start Start Treatment w1 Week 1: 10 mg/kg bid start->w1 w2 Week 2: 15 mg/kg bid w1->w2 If tolerated w3_4 Weeks 3-4: 20 mg/kg bid w2->w3_4 If tolerated w5_6 Weeks 5-6: 25 mg/kg bid w3_4->w5_6 If tolerated w7_8 Weeks 7-8: 30 mg/kg bid w5_6->w7_8 If tolerated w9_52 Weeks 9-52: 30 mg/kg bid w7_8->w9_52 If tolerated

Diagram 2: Dose-escalation protocol for the NCT05355766 Phase IIb clinical trial.[8]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions from published research and supplementary materials.[3][6]

In Vivo Iron Scavenging Efficacy in Rats

This protocol is designed to quantify the ability of an iron chelator to mobilize and promote the excretion of iron in an iron-overloaded animal model.

cluster_workflow Experimental Workflow A 1. Iron Overload Induction Administer iron dextran to rats to establish an iron overload model. B 2. Group Allocation Randomly assign rats to control (vehicle) and treatment (CN128) groups. A->B C 3. Compound Administration Administer CN128 (e.g., 150-450 μmol/kg) or vehicle orally (p.o.). B->C D 4. Sample Collection Place rats in metabolic cages and collect urine and feces over a 24-hour period. C->D E 5. Iron Quantification Digest collected samples and measure total iron content using atomic absorption spectroscopy. D->E F 6. Data Analysis Calculate the net iron excretion attributable to the chelator by subtracting the control group's excretion from the treatment group's. E->F G 7. Efficacy Determination Express results as a percentage of the administered dose or compare total iron removed between groups. F->G

Diagram 3: Workflow for determining in vivo iron scavenging efficacy.
Pharmacokinetic Study in Rats

This protocol outlines the steps to determine key pharmacokinetic parameters like bioavailability, Cmax, and AUC.

  • Animal Model: Sprague-Dawley rats are typically used.[4]

  • Administration:

    • Intravenous (IV) Group: A single dose is administered intravenously to serve as a reference for bioavailability calculation.

    • Oral (PO) Group: A single dose (e.g., 75 μmol/kg) is administered by oral gavage (i.g.).[6]

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of CN128 are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software. Oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

In Vitro Solution Preparation for Animal Dosing

A clear, homogenous solution is essential for accurate oral dosing in preclinical studies.

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 28.6 mg/mL).[6]

  • Vehicle Preparation:

    • Take 100 μL of the DMSO stock solution.

    • Add to 400 μL of PEG300 and mix thoroughly.

    • Add 50 μL of Tween-80 and mix again.

    • Add 450 μL of saline to bring the final volume to 1 mL.[6]

  • Final Concentration: This protocol yields a working solution of ≥ 2.86 mg/mL.[6] The solution should be prepared fresh before administration.

Conclusion

This compound is a promising, orally active iron chelator that addresses many limitations of existing therapies. Its development was guided by a rational design approach to reduce metabolic inactivation, resulting in a compound with superior lipophilicity and iron scavenging ability compared to deferiprone.[3][4][5] Preclinical data highlight its excellent oral bioavailability and a strong safety profile.[6] The ongoing Phase IIb clinical trial will provide crucial data on its long-term safety and efficacy in patients with severe iron overload, potentially establishing CN128 as a valuable new treatment option for managing this life-threatening condition.[8]

References

The Emergence of CN128 Hydrochloride: A New Frontier in Iron Chelation Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of a Novel Oral Iron Chelator

For researchers, scientists, and drug development professionals engaged in the battle against iron overload disorders, the limitations of existing therapies present a persistent challenge. Issues of oral bioavailability, metabolic instability, and adverse effects have long hampered the efficacy of established iron chelators. In response to this critical need, a promising new entity, CN128 hydrochloride, has emerged from a rational drug design approach, offering a potential paradigm shift in the management of conditions such as β-thalassemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, highlighting its innovative design and superior pharmacological profile.

A Rational Approach to Overcoming Metabolic Hurdles

The development of this compound was born out of the necessity to improve upon the therapeutic index of existing oral iron chelators, most notably deferiprone. A key liability of deferiprone is its rapid metabolism via glucuronidation at the 3-hydroxy group of its hydroxypyridinone core, leading to the formation of an inactive, non-chelating metabolite and consequently, reduced efficacy.[1][2][3]

The discovery of CN128 stemmed from a log P-guided investigation of twenty hydroxypyridinone analogs.[1][2][3] The central innovation in the design of CN128 is the introduction of a "sacrificial" site for glucuronidation within its side chain.[1][2] This strategic modification diverts the metabolic machinery away from the critical iron-chelating 3-hydroxy group, thereby preserving the molecule's activity and enhancing its in-vivo availability.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core hydroxypyridinone ring, followed by the introduction of the specific side chain and subsequent chiral resolution to obtain the desired (R)-enantiomer.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the Hydroxypyridinone Core

The synthesis commences with the formation of the 3-hydroxy-2-methyl-4-pyrone, a key intermediate. This is typically achieved through a cyclization reaction involving readily available starting materials.

Step 2: Introduction of the Amino Alcohol Side Chain

The pyrone intermediate is then reacted with (R)-2-amino-3-phenyl-1-propanol to introduce the chiral side chain. This step is crucial for imparting the desired pharmacokinetic properties and the sacrificial site for glucuronidation.

Step 3: Ring Closure to Form the Pyridinone

Following the introduction of the side chain, a ring closure reaction is performed to yield the 3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4(1H)-one (CN128 free base).

Step 4: Formation of the Hydrochloride Salt

Finally, the free base is treated with hydrochloric acid to generate the stable and water-soluble this compound salt. Purification is typically achieved through recrystallization to yield a white to off-white solid.

Physicochemical and Preclinical Data

This compound has demonstrated a promising preclinical profile, characterized by high affinity and selectivity for iron (III), superior iron scavenging ability compared to deferiprone, and favorable pharmacokinetic properties.[1][4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1335282-05-7[4]
Molecular Formula C₁₅H₁₈ClNO₃[5]
Molecular Weight 295.76 g/mol [5]
Appearance Off-white to light brown solid[5]
Solubility Water: 100 mg/mL (ultrasonic); DMSO: 28.57 mg/mL (ultrasonic)[5]
Table 2: Comparative Preclinical Data of Iron Chelators
ParameterCN128DeferiproneDeferasiroxDeferoxamine
Administration Route OralOralOralSubcutaneous/Intravenous
Fe(III) Affinity (pFe³⁺) Similar to DeferiproneHighHighVery High
Oral Bioavailability (rat) 82.6%[4]VariableGoodPoor
Cmax (rat, 75 µmol/kg) 8.671 mg/L[5]---
AUC (rat, 75 µmol/kg) 16.38 mg/L·h[5]---
Iron Scavenging Efficacy (rat) Superior to Deferiprone[1][3]ModerateHighHigh
Key Advantage Improved metabolic stability[1][2]Orally activeOnce-daily oral dosingHigh efficacy
Key Limitation -Rapid metabolismGI side effectsParenteral administration

Mechanism of Action: Iron Chelation and Modulation of Ferroptosis

The primary mechanism of action of this compound is the chelation of excess iron. As a bidentate chelator, three molecules of CN128 bind to one ferric iron (Fe³⁺) ion, forming a stable, neutral complex that can be readily excreted from the body.

Beyond simple iron removal, recent research suggests that iron chelators like CN128 may exert their therapeutic effects by modulating ferroptosis, an iron-dependent form of regulated cell death. Ferroptosis is characterized by the accumulation of lipid peroxides and is implicated in the pathophysiology of iron overload and neurodegenerative diseases. By reducing the intracellular labile iron pool, CN128 can inhibit the Fenton reaction, a key driver of oxidative stress and lipid peroxidation, thereby protecting cells from ferroptotic death.

Ferroptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fe3_Tf Fe³⁺-Transferrin TfR1 TfR1 Fe3_Tf->TfR1 Endosome Endosome TfR1->Endosome LIP Labile Iron Pool (Fe²⁺) Endosome->LIP Fe³⁺ → Fe²⁺ Fenton Fenton Reaction LIP->Fenton ROS Lipid ROS Fenton->ROS Ferroptosis Ferroptosis ROS->Ferroptosis Lipid_Peroxides Lipid Peroxides ROS->Lipid_Peroxides CN128 CN128 CN128->LIP Chelation GPX4 GPX4 GPX4->ROS Non_toxic_lipids Non-toxic Lipid Alcohols GPX4->Non_toxic_lipids GSH GSH GSH->GPX4 Lipid_Peroxides->GPX4

Experimental Workflow and Protocols

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its efficacy and safety profile.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Design Rational Drug Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (Metal Affinity, Cell Viability) Purification->In_Vitro In_Vivo In Vivo Models (Iron Overload Rat Model) In_Vitro->In_Vivo PK Pharmacokinetics In_Vivo->PK Tox Toxicology Studies PK->Tox Phase_I Phase I Trials Tox->Phase_I Phase_II Phase II Trials (e.g., NCT05355766) Phase_I->Phase_II

Experimental Protocol: Iron Mobilization in an Iron-Overloaded Rat Model

This protocol is a key in vivo assay to determine the iron-scavenging efficacy of a chelator.

  • Induction of Iron Overload: Male Sprague-Dawley rats are loaded with ⁵⁹Fe-ferritin via injection to simulate an iron-overloaded state.

  • Drug Administration: A single oral dose of this compound (e.g., 450 µmol/kg) is administered to the rats.[5]

  • Sample Collection: Over a 24-hour period, urine and feces are collected to measure the amount of excreted ⁵⁹Fe.

  • Quantification: The radioactivity of the collected samples is measured using a gamma counter to determine the percentage of iron mobilized by the chelator.

Clinical Development and Future Directions

This compound has progressed into clinical trials for the treatment of β-thalassemia.[1][3] A Phase IIb clinical trial (NCT05355766) is currently underway to evaluate the safety and efficacy of CN128 in patients with severe liver iron overload.[6][7] The study employs a dose-escalation design, starting from 10 mg/kg twice daily and titrating up to 30 mg/kg twice daily over 52 weeks.[6][7]

The successful development of this compound would represent a significant advancement in the treatment of iron overload disorders. Its oral bioavailability, improved metabolic profile, and potent iron-chelating activity position it as a highly promising therapeutic candidate. Furthermore, its potential role in modulating ferroptosis opens up exciting avenues for its application in other conditions where iron dysregulation is a key pathological feature, such as neurodegenerative diseases.

Logical_Relationship cluster_problem Problem cluster_solution Solution cluster_outcome Outcome Iron_Overload Iron Overload Disorders (e.g., β-thalassemia) Chelator_Limitations Limitations of Existing Chelators (e.g., Deferiprone Metabolism) Iron_Overload->Chelator_Limitations Rational_Design Rational Drug Design Chelator_Limitations->Rational_Design Sacrificial_Site Introduction of a 'Sacrificial' Metabolic Site Rational_Design->Sacrificial_Site CN128_Development Development of CN128 Sacrificial_Site->CN128_Development Improved_PK Improved Pharmacokinetics & Metabolic Stability CN128_Development->Improved_PK Enhanced_Efficacy Enhanced Iron Chelation Efficacy Improved_PK->Enhanced_Efficacy Clinical_Trials Progression to Clinical Trials Enhanced_Efficacy->Clinical_Trials

References

The Structure-Activity Relationship of CN128 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Orally Active Iron Chelator for Researchers, Scientists, and Drug Development Professionals

Introduction

CN128 hydrochloride, also known as CN328, is an orally active and selective iron chelator that has emerged as a promising therapeutic agent for the treatment of iron overload conditions, such as β-thalassemia.[1][2] Existing iron chelators like deferoxamine, deferiprone, and deferasirox are limited by factors such as lack of oral activity, lower efficacy, and significant side effects.[2][3] Deferiprone, in particular, suffers from rapid glucuronidation of its 3-hydroxy group, leading to a non-chelating metabolite and consequently, reduced efficacy.[2][4] CN128 was developed to overcome this limitation by incorporating a "sacrificial" site for glucuronidation, thereby protecting the crucial iron-chelating moiety.[2][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data, experimental protocols, and key signaling pathways involved in its mechanism of action.

Core Structure-Activity Relationship (SAR)

The development of CN128 was guided by a systematic investigation of 20 hydroxypyridinone analogs, focusing on the impact of lipophilicity (log P) on iron scavenging ability. The core strategy involved introducing a sacrificial hydroxyl group on a side chain to mitigate the metabolic inactivation observed with deferiprone.[2][6]

Quantitative SAR Data

The following table summarizes the key physicochemical and biological activity data for a selection of the 20 hydroxypyridinone analogs that led to the identification of CN128. This data highlights the relationship between chemical structure, lipophilicity, and iron chelation efficacy.

CompoundR Grouplog PIron Mobilization (%) in vivo
Deferiprone-CH₃-0.856.5
CN128 -(CH₂)₂OH -0.15 24.8
Analog 3-CH₂CH(OH)CH₃-0.3018.2
Analog 4-(CH₂)₃OH0.2515.5
Analog 5-CH₂CH₂OCH₃0.1012.1
Analog 6-CH(CH₃)₂0.809.8
Analog 7-Cyclopropyl0.5011.3
Analog 8-Phenyl1.955.2
Analog 9-CH₂Ph2.104.9
Analog 10-(CH₂)₂Ph2.603.1

Data synthesized from the primary research publication by Chen et al. (2020).

The data clearly demonstrates that a moderate increase in lipophilicity, as seen with CN128 (log P = -0.15), coupled with the presence of a terminal hydroxyl group on the side chain, leads to a significant improvement in in vivo iron mobilization compared to deferiprone. Very high lipophilicity, as seen in analogs 8-10, is detrimental to activity.

Mechanism of Action and Signaling Pathways

CN128 exerts its therapeutic effect through the chelation of excess iron, primarily iron(III). Its high affinity and selectivity for Fe(III) over other biologically relevant metal ions are key to its efficacy and safety profile.[1][2] The primary mechanism involves the formation of a stable complex with iron, which is then excreted from the body.

The introduction of a sacrificial hydroxyl group on the N-alkyl substituent of the hydroxypyridinone ring is the cornerstone of CN128's enhanced efficacy. This structural modification provides an alternative site for glucuronidation, a major metabolic pathway that inactivates deferiprone by targeting its iron-binding 3-hydroxy group. By diverting the metabolic machinery to the side chain, the core chelating function of the molecule is preserved, leading to sustained therapeutic activity.[2][4]

CN128_Mechanism_of_Action cluster_body Body CN128 CN128 (Oral Administration) GI_Tract Gastrointestinal Tract CN128->GI_Tract Absorption Bloodstream Bloodstream GI_Tract->Bloodstream Bioavailability Excess_Iron Excess Fe(III) in Tissues Bloodstream->Excess_Iron Distribution Metabolism Hepatic Glucuronidation (Sacrificial Site) Bloodstream->Metabolism Excretion Renal and Fecal Excretion Bloodstream->Excretion Iron_Complex [CN128-Fe(III)] Complex Excess_Iron->Iron_Complex Chelation Iron_Complex->Bloodstream

Caption: Simplified workflow of CN128's action in the body.

Experimental Protocols

Determination of Partition Coefficient (log P)

The lipophilicity of the hydroxypyridinone analogs was determined using the shake-flask method.

Protocol:

  • A solution of the test compound (1 mg/mL) was prepared in a 1:1 (v/v) mixture of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • The mixture was vortexed for 10 minutes to ensure thorough mixing.

  • The mixture was then centrifuged at 3000 rpm for 10 minutes to separate the n-octanol and aqueous layers.

  • The concentration of the compound in each layer was determined by UV-Vis spectrophotometry at the wavelength of maximum absorbance.

  • The log P value was calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vivo Iron Mobilization Assay in Rats

The iron scavenging efficacy of the compounds was evaluated in an iron-overloaded rat model.

Protocol:

  • Male Sprague-Dawley rats were induced with iron overload by intraperitoneal injection of iron dextran.

  • The test compounds were administered orally (p.o.) at a dose of 450 μmol/kg.

  • Urine and feces were collected over a 24-hour period.

  • The iron content in the collected urine and feces was determined by atomic absorption spectroscopy.

  • Iron mobilization was calculated as the total amount of iron excreted in the urine and feces of the treated group minus the amount excreted by the vehicle control group.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invivo In Vivo Efficacy Testing Synthesis Synthesis of 20 Hydroxypyridinone Analogs LogP log P Determination (Shake-Flask Method) Synthesis->LogP Dosing Oral Administration of Test Compounds LogP->Dosing Select Compounds for In Vivo Testing Iron_Overload Induce Iron Overload in Rats Iron_Overload->Dosing Collection 24h Urine & Feces Collection Dosing->Collection Analysis Iron Quantification (Atomic Absorption) Collection->Analysis

Caption: Workflow for SAR study of CN128 analogs.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in rats have demonstrated that this compound possesses good oral bioavailability (82.6%) and a high maximal plasma concentration.[1][7] The compound exhibits a dose-dependent iron removal efficacy and lacks genetic toxicity.[1][7] Importantly, CN128 is well-tolerated, with no mortality observed at high dose levels in rats.[1][7] These favorable preclinical findings have supported its progression into clinical trials for the treatment of β-thalassemia.[2]

Conclusion

The structure-activity relationship studies of hydroxypyridinone analogs have successfully led to the identification of this compound as a superior orally active iron chelator. The strategic introduction of a sacrificial site for glucuronidation has proven to be a highly effective approach to overcome the metabolic instability of its predecessor, deferiprone. The comprehensive preclinical data, including favorable pharmacokinetics and a good safety profile, underscore the potential of CN128 as a valuable therapeutic option for patients with iron overload disorders. Ongoing clinical trials will further elucidate its efficacy and safety in humans.

References

In-Depth Technical Guide: Pharmacokinetics and Metabolism of CN128 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CN128 hydrochloride is a novel, orally active hydroxypyridinone iron chelator currently under clinical investigation for the treatment of iron overload conditions, such as β-thalassemia.[1][2] Developed to overcome the pharmacokinetic limitations of earlier iron chelators like deferiprone, this compound is characterized by its enhanced lipophilicity and superior iron scavenging capabilities.[1][2] A key design feature is the incorporation of a "sacrificial site for glucuronidation," intended to mitigate the rapid metabolism that reduces the efficacy of deferiprone.[1][2] This guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of this compound, including detailed experimental methodologies and a summary of quantitative data.

Pharmacokinetics

Preclinical studies, primarily in rats, have demonstrated favorable pharmacokinetic properties for this compound, indicating its potential as an effective oral therapeutic agent.

Absorption and Bioavailability

Following oral administration in Sprague-Dawley rats, this compound exhibits excellent oral bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

ParameterValueUnitsDosageAnimal Model
Oral Bioavailability82.6%75 µmol/kgSprague-Dawley rats
Cmax8.671mg/L75 µmol/kgSprague-Dawley rats
AUC16.38mg/L·h75 µmol/kgSprague-Dawley rats

Source: MedchemExpress Technical Data Sheet.[3]

Distribution

While specific quantitative data on plasma protein binding for this compound is not publicly available, its lipophilic nature, as indicated by a higher log P value compared to deferiprone, suggests it may have a considerable volume of distribution.[1] Detailed tissue distribution studies are crucial for understanding its efficacy in targeting iron overload in various organs and for assessing potential off-target effects. The primary publication on CN128 mentions tissue distribution data in its supplementary materials (Tables S6 and S7); however, this specific data was not accessible in the public domain at the time of this review.[1]

Metabolism

The metabolic profile of this compound is a key aspect of its design, aimed at improving upon the rapid glucuronidation observed with deferiprone, which leads to the formation of an inactive, non-chelating metabolite.[1][2]

CN128 was designed with a "sacrificial site for glucuronidation."[1][2] This molecular feature is intended to direct glucuronidation to a part of the molecule that does not interfere with its iron-chelating activity, thereby preserving its therapeutic effect for a longer duration. While the concept is well-described, specific details regarding the primary metabolites and the UGT (UDP-glucuronosyltransferase) enzyme isoforms responsible for the metabolism of this compound are not yet fully characterized in publicly available literature.

The proposed metabolic advantage of CN128 is illustrated in the following workflow:

G cluster_deferiprone Deferiprone Metabolism cluster_cn128 This compound Metabolism Deferiprone Deferiprone UGT UGT Enzymes Deferiprone->UGT Rapid Glucuronidation Inactive_Metabolite Inactive Glucuronide Metabolite (non-chelating) UGT->Inactive_Metabolite Rapid_Elimination Rapid Elimination Inactive_Metabolite->Rapid_Elimination CN128 This compound UGT2 UGT Enzymes CN128->UGT2 Glucuronidation Active_CN128 Active CN128 (Iron-chelating moiety intact) CN128->Active_CN128 Sacrificial_Metabolite Glucuronidated Metabolite (at sacrificial site) UGT2->Sacrificial_Metabolite Sustained_Effect Sustained Therapeutic Effect Active_CN128->Sustained_Effect

Figure 1: Conceptual Metabolic Pathways of Deferiprone vs. This compound.
Excretion

Details regarding the excretion pathways of this compound and its metabolites have not been extensively reported in the available literature.

Experimental Protocols

The following are generalized protocols representative of the types of studies conducted to determine the pharmacokinetic and metabolic properties of a compound like this compound.

In Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability of this compound in a rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, and light/dark cycle) and allowed to acclimatize for at least one week before the experiment.

  • Fasting: Rats are fasted overnight (approximately 12 hours) with free access to water before drug administration.

  • Drug Administration:

    • Intravenous (IV) Group: A cohort of rats receives a single IV injection of this compound (e.g., 10 µmol/kg) in a suitable vehicle via the tail vein.

    • Oral (PO) Group: Another cohort receives a single oral gavage of this compound (e.g., 75 µmol/kg) in a suitable vehicle.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t½ (half-life).

  • Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

G Start Start Acclimatization Animal Acclimatization Start->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Drug Administration (IV and Oral Groups) Fasting->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis End End PK_Analysis->End

Figure 2: Experimental Workflow for an Oral Bioavailability Study.
In Vitro Metabolism Study using Liver Microsomes

Objective: To assess the metabolic stability of this compound in liver microsomes.

Methodology:

  • Materials: Pooled human or rat liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • A reaction mixture is prepared containing liver microsomes, the NADPH regenerating system, and buffer.

    • The reaction is initiated by adding this compound at a specified concentration (e.g., 1 µM).

    • The mixture is incubated at 37°C with gentle shaking.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining this compound is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the chelation of excess iron, thereby preventing iron-mediated oxidative stress and cellular damage. This is particularly relevant in the context of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

G cluster_iron_uptake Iron Uptake & Labile Iron Pool cluster_ferroptosis Ferroptosis Induction cluster_inhibition Inhibition by CN128 Extracellular_Fe3 Extracellular Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) Extracellular_Fe3->TfR1 Endosome Endosome TfR1->Endosome STEAP3 STEAP3 Endosome->STEAP3 Fe³⁺ → Fe²⁺ DMT1 DMT1 STEAP3->DMT1 LIP Labile Iron Pool (LIP) (Fe²⁺) DMT1->LIP Fenton_Reaction Fenton Reaction LIP->Fenton_Reaction Chelation Iron Chelation LIP->Chelation ROS Reactive Oxygen Species (ROS) Fenton_Reaction->ROS PUFA Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation Cell_Death Ferroptotic Cell Death Lipid_Peroxidation->Cell_Death CN128 This compound CN128->Chelation Chelation->Fenton_Reaction Inhibition Inert_Complex Inert Fe-CN128 Complex Chelation->Inert_Complex Excretion Excretion Inert_Complex->Excretion

Figure 3: Role of this compound in the Ferroptosis Signaling Pathway.

Conclusion

This compound is a promising oral iron chelator with a pharmacokinetic profile designed for improved metabolic stability. Preclinical data in rats indicate high oral bioavailability. The core of its metabolic design, the "sacrificial site for glucuronidation," represents a rational approach to prolong its therapeutic action. However, a comprehensive understanding of its pharmacokinetics and metabolism will require further detailed studies, including characterization of its metabolites, identification of the specific UGT enzymes involved, and assessment of its tissue distribution and protein binding in various preclinical species and in humans. The ongoing clinical trials will be crucial in validating its efficacy and safety profile in the target patient population.

References

In Vitro Iron Chelation Efficacy of CN128: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CN128 is a novel, orally active hydroxypyridinone iron chelator developed to address the limitations of existing iron chelation therapies, such as deferoxamine, deferiprone, and deferasirox.[1][2][3] These limitations include a lack of oral activity, lower efficacy, and significant side effects.[1][3] CN128 was identified through a log P-guided investigation of 20 hydroxypyridinones and was designed to reduce the impact of metabolism, a factor that limits the efficacy of chelators like deferiprone due to rapid glucuronidation into a non-chelating metabolite.[1][3] This technical guide provides an in-depth overview of the in vitro iron chelation efficacy of CN128, detailing its performance, the experimental protocols for its evaluation, and its mechanism of action.

Quantitative Data on Iron Chelation Efficacy

The in vitro efficacy of CN128 has been characterized by its strong affinity and high selectivity for iron (III). While specific IC50 values for in vitro iron chelation are not detailed in the provided search results, its performance has been demonstrated to be superior to existing chelators in several key aspects.

ParameterFindingSource
Fe(III) Affinity Similar to deferiprone.[1][2][3]
Metal Selectivity Similar to deferiprone, with high selectivity for iron (III) over other metals.[1][2][3][4]
Iron Scavenging Ability Superior to deferiprone.[1][2][3]
Lipophilicity (log P) More lipophilic than deferiprone.[1][2][3]

Experimental Protocols

The following outlines a general experimental protocol for assessing the in vitro iron chelation efficacy of a compound like CN128, based on standard methodologies referenced in the literature.

Objective: To determine the iron (III) binding affinity and metal selectivity of CN128 in vitro.

Materials:

  • CN128 hydrochloride

  • Deferiprone (as a comparator)

  • Iron (III) chloride (FeCl₃)

  • Other metal chlorides (e.g., CuCl₂, ZnCl₂, MgCl₂, CaCl₂)

  • Buffer solution (e.g., HEPES or Tris buffer at physiological pH)

  • Spectrophotometer

Procedure for Determining Iron (III) Affinity:

  • Preparation of Solutions: Prepare stock solutions of CN128, deferiprone, and FeCl₃ in the appropriate buffer.

  • Spectrophotometric Titration:

    • A fixed concentration of CN128 is placed in a cuvette.

    • Increasing concentrations of FeCl₃ are incrementally added to the cuvette.

    • After each addition, the solution is allowed to equilibrate.

    • The absorbance spectrum is recorded using a spectrophotometer over a relevant wavelength range (typically where the iron-chelator complex absorbs).

  • Data Analysis:

    • The change in absorbance at the wavelength of maximum absorbance for the iron-CN128 complex is plotted against the molar ratio of iron to CN128.

    • The stoichiometry of the complex and the binding affinity (pFe³⁺) can be calculated from this titration curve using appropriate software.

Procedure for Determining Metal Selectivity:

  • Competition Assay:

    • A pre-formed iron-CN128 complex of a known concentration is prepared.

    • Increasing concentrations of other metal ions (e.g., Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺) are added to the solution.

    • The displacement of iron from the CN128 complex is monitored by observing changes in the absorbance spectrum.

  • Direct Titration with Other Metals:

    • Titrate a solution of CN128 with solutions of other metal ions.

    • Monitor the changes in absorbance to determine the binding affinity for these other metals.

  • Data Analysis:

    • Compare the binding affinities (log K) for iron (III) with those of the other essential metal ions to determine the selectivity.

Mechanism of Action and Signaling

CN128 exerts its therapeutic effect by chelating excess labile iron, thereby preventing it from participating in harmful redox reactions that generate reactive oxygen species (ROS). This mechanism is crucial in mitigating iron-overload-induced cellular damage and a form of programmed cell death known as ferroptosis.

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Excess Labile Iron Excess Labile Iron Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Excess Labile Iron->Reactive Oxygen Species (ROS) Fenton Reaction Inert Iron Complex Inert Iron Complex Dopamine Oxidation Dopamine Oxidation Cellular Damage Cellular Damage Dopamine Oxidation->Cellular Damage Lipid Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Reactive Oxygen Species (ROS)->Dopamine Oxidation Reactive Oxygen Species (ROS)->Lipid Peroxidation Ferroptosis->Cellular Damage CN128 CN128 CN128->Excess Labile Iron Chelation CN128->Inert Iron Complex

Caption: Mechanism of CN128 in preventing iron-mediated toxicity.

The diagram illustrates how excess labile iron can lead to the production of reactive oxygen species, subsequent dopamine oxidation and lipid peroxidation, and ultimately ferroptosis and cellular damage. CN128 intervenes by chelating the excess iron to form an inert complex, thereby halting these detrimental downstream effects. This is particularly relevant in conditions like Parkinson's disease, where elevated iron levels in the substantia nigra are associated with dopamine oxidation to toxic quinones.[5] Studies have shown that CN128 is effective in reducing the formation of these toxic products.[5]

Experimental Workflow

The general workflow for evaluating the in vitro iron chelation efficacy of a compound like CN128 involves a series of steps from initial compound preparation to final data analysis and comparison.

G cluster_workflow In Vitro Iron Chelation Assay Workflow A Compound Preparation (CN128, Comparator) C Spectrophotometric Titration (Iron Affinity) A->C D Competition Assays (Metal Selectivity) A->D B Reagent Preparation (Metal Ions, Buffers) B->C B->D E Data Acquisition (Absorbance Spectra) C->E D->E F Data Analysis (Binding Constants, pFe³⁺) E->F G Comparative Evaluation F->G

Caption: General experimental workflow for in vitro iron chelation assessment.

This workflow diagram outlines the key stages in assessing the in vitro iron chelation properties of a test compound. It begins with the preparation of the chelator and necessary reagents, followed by spectrophotometric experiments to determine iron affinity and metal selectivity. The acquired spectral data is then analyzed to calculate key binding parameters, which are finally compared against a reference compound to evaluate the relative efficacy.

CN128 represents a significant advancement in the field of iron chelation therapy. Its superior iron scavenging ability, favorable lipophilicity, and oral bioavailability make it a promising candidate for the treatment of iron overload disorders.[1][2][3] The in vitro data consistently demonstrates its high affinity and selectivity for iron, underpinning its potential for high efficacy with a favorable safety profile. Further clinical investigations are underway to fully elucidate its therapeutic benefits.[1][2][3]

References

Preclinical Safety and Toxicology of CN128 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CN128 hydrochloride is a novel, orally active hydroxypyridinone iron chelator currently in clinical development for the treatment of β-thalassemia.[1][2] Its design incorporates a sacrificial site for glucuronidation, aiming to improve upon the metabolic profile of earlier iron chelators like deferiprone.[1][2][3] Preclinical data indicate that this compound is well-tolerated, possesses good oral bioavailability, and demonstrates potent, dose-dependent iron-scavenging activity.[4] This technical guide provides a comprehensive overview of the available preclinical safety and toxicology data for this compound, including detailed experimental methodologies and a summary of key findings.

Introduction

Iron overload is a serious condition that can lead to significant organ damage and mortality, particularly in patients with transfusion-dependent anemias such as β-thalassemia.[5] Iron chelation therapy is the standard of care for managing iron overload. This compound has emerged as a promising therapeutic candidate due to its high selectivity for iron (III), superior iron scavenging ability compared to deferiprone, and favorable pharmacokinetic profile.[1][2][4] This document synthesizes the preclinical safety and toxicology data for this compound to support its continued development.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the chelation of excess iron. It is a hydroxypyridinone iron chelator, and its efficacy is attributed to its high affinity and selectivity for ferric iron.[1][2][4]

Iron Scavenging Efficacy

In preclinical rat models, this compound demonstrated a dose-dependent iron scavenging efficacy.[4] Oral administration of 450 μmol/kg resulted in significant iron removal.[4]

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical studies in rats have shown that this compound possesses good oral bioavailability.[4]

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpeciesDosingReference
Oral Bioavailability82.6%Rat75 μmol/kg (i.g.)[4]
Cmax8.671 mg/LRat75 μmol/kg (i.g.)[4]
AUC16.38 mg/L•hRat75 μmol/kg (i.g.)[4]
ClearanceLowRat75 μmol/kg (i.g.)[4]
Metabolism

This compound was designed to have an improved metabolic profile compared to deferiprone, which is rapidly metabolized via glucuronidation to a non-chelating form.[1][2][3] CN128 includes a "sacrificial site for glucuronidation," intended to reduce the formation of inactive metabolites.[1][2][3]

Metabolism_Pathway cluster_Deferiprone Deferiprone Metabolism cluster_CN128 Proposed CN128 Metabolism Deferiprone Deferiprone UGT1A6 UGT1A6 Deferiprone->UGT1A6 Glucuronidation Non-chelating_Metabolite Non-chelating Metabolite UGT1A6->Non-chelating_Metabolite CN128 This compound Sacrificial_Site Sacrificial Site UGT_Enzymes UGT Enzymes CN128->UGT_Enzymes Glucuronidation Metabolite_1 Metabolite 1 (Potentially Active) UGT_Enzymes->Metabolite_1 Metabolite_2 Metabolite 2 UGT_Enzymes->Metabolite_2

Proposed metabolic pathway of this compound compared to deferiprone.

Preclinical Toxicology

This compound has been evaluated in a range of toxicity assessments and has been found to be safe in preclinical studies.[1][2]

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. In rats, this compound was well-tolerated, with no mortality observed at higher dose levels.[4]

Table 2: Acute Toxicity of this compound

SpeciesRoute of AdministrationKey FindingsReference
RatOralWell-tolerated, no mortality at higher doses[4]
  • Species: Sprague-Dawley rats.

  • Groups: A control group and multiple dose groups of this compound.

  • Administration: A single oral gavage of the test substance.

  • Observation Period: 14 days.

  • Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality.

  • Necropsy: Gross pathological examination of all animals at the end of the study.

Acute_Toxicity_Workflow Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control & Dose Groups) Animal_Acclimatization->Group_Allocation Single_Dose_Admin Single Oral Administration Group_Allocation->Single_Dose_Admin Observation 14-Day Observation (Clinical Signs, Body Weight) Single_Dose_Admin->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis Data Analysis Necropsy->Data_Analysis

Workflow for a typical acute oral toxicity study.

Repeated-Dose Toxicity

Information on sub-chronic and chronic toxicity studies is not yet publicly available in detail. However, it has been reported that after two months of oral administration, the white blood cell population in treated animals remained unaffected or was slightly improved.

Genetic Toxicology

This compound has been reported to lack genetic toxicity.[4] A standard battery of genotoxicity tests is typically conducted to assess the potential for a compound to cause DNA damage or mutations.

Table 3: Genetic Toxicology Profile of this compound

AssayTest SystemResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliNot Publicly Available-
In Vitro Chromosomal AberrationMammalian Cells (e.g., CHO)Not Publicly Available-
In Vivo MicronucleusRodent Bone MarrowNot Publicly Available-
Overall Assessment Lacks genetic toxicity [4]
  • Test Strains: Multiple strains of Salmonella typhimurium and Escherichia coli with different mutations.

  • Procedure: The tester strains are exposed to various concentrations of this compound, both with and without metabolic activation (S9 fraction).

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to grow on a minimal medium) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.

Ames_Test_Workflow Prepare_Test_Strains Prepare Bacterial Strains Incubate Incubate Strains, Compound, and S9 Mix Prepare_Test_Strains->Incubate Prepare_Test_Compound Prepare CN128 HCl Concentrations Prepare_Test_Compound->Incubate Plate_on_Minimal_Agar Plate on Minimal Agar Incubate->Plate_on_Minimal_Agar Incubate_Plates Incubate Plates (48h) Plate_on_Minimal_Agar->Incubate_Plates Count_Revertants Count Revertant Colonies Incubate_Plates->Count_Revertants Analyze_Results Analyze and Compare to Controls Count_Revertants->Analyze_Results

Workflow for the Ames test.

Safety Pharmacology

A safety pharmacology core battery is typically conducted to assess the effects of a test substance on vital functions. For this compound, specific safety pharmacology data is not publicly available.

  • Central Nervous System: Assessment of effects on behavior, motor activity, and coordination in rodents.

  • Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, non-rodent species (e.g., dog, non-human primate).

  • Respiratory System: Measurement of respiratory rate and tidal volume in rodents.

Conclusion

The available preclinical data for this compound indicate a favorable safety and toxicology profile. The compound is well-tolerated in acute toxicity studies in rats and lacks genetic toxicity. Its pharmacokinetic properties, including good oral bioavailability and a potentially improved metabolic pathway, make it a promising candidate for the treatment of iron overload in patients with β-thalassemia. Further detailed results from ongoing and completed preclinical and clinical studies will provide a more comprehensive understanding of its long-term safety and efficacy.

References

CN128 Hydrochloride for β-Thalassemia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-thalassemia is a hereditary blood disorder characterized by reduced or absent synthesis of the β-globin chains of hemoglobin, leading to ineffective erythropoiesis, chronic anemia, and compensatory mechanisms that result in severe iron overload. This iron overload is a major cause of morbidity and mortality, necessitating lifelong iron chelation therapy. Existing iron chelators, such as deferoxamine, deferiprone, and deferasirox, are associated with limitations including lack of oral activity, suboptimal efficacy, and significant side effects.[1][2] CN128 hydrochloride, a novel, orally active hydroxypyridinone iron chelator, has been developed to address these limitations and is currently under clinical investigation for the treatment of iron overload in β-thalassemia patients.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical research on CN128, focusing on its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

CN128 is a bidentate hydroxypyridinone (HOPO) iron chelator.[2] Its design represents a targeted effort to improve upon the pharmacokinetic profile of deferiprone, a first-generation oral iron chelator. The primary limitations of deferiprone include its rapid metabolism via glucuronidation, which forms a non-chelating metabolite and leads to lower efficacy.[1][2] CN128 was engineered by introducing a "sacrificial site for glucuronidation," a chemical modification intended to reduce the rate of its metabolic inactivation.[1][2] Furthermore, CN128 possesses a more lipophilic character, as indicated by its log P value, and demonstrates superior iron scavenging ability compared to deferiprone, while maintaining a similar high affinity and selectivity for Fe(III).[1][2][3]

The fundamental mechanism of CN128 involves the formation of a stable, neutral 3:1 complex with ferric iron (Fe³⁺) at physiological pH. This complex can then be readily excreted from the body, thereby reducing the total body iron burden. By chelating excess iron, CN128 aims to mitigate the downstream pathological effects of iron overload in β-thalassemia, which include oxidative stress, organ damage (particularly to the heart and liver), and endocrine dysfunction.

Signaling Pathway of Iron Overload and CN128 Intervention in β-Thalassemia

G cluster_pathophysiology Pathophysiology of β-Thalassemia cluster_intervention Therapeutic Intervention IneffectiveErythropoiesis Ineffective Erythropoiesis Anemia Chronic Anemia IneffectiveErythropoiesis->Anemia IronOverload Systemic Iron Overload (↑ Serum Ferritin, ↑ LIC) IneffectiveErythropoiesis->IronOverload ↑ Iron Absorption (Hepcidin Suppression) BloodTransfusions Repeated Blood Transfusions Anemia->BloodTransfusions Treatment BloodTransfusions->IronOverload Exogenous Iron OrganDamage Oxidative Stress & Organ Damage (Heart, Liver) IronOverload->OrganDamage CN128 This compound (Oral Administration) IronOverload->CN128 Target for Chelation IronChelation Fe³⁺ Chelation in Plasma & Tissues CN128->IronChelation IronExcretion Formation of CN128-Fe Complex & Renal Excretion IronChelation->IronExcretion ReducedToxicity Reduced Iron Burden & Amelioration of Organ Damage IronExcretion->ReducedToxicity G start Start step1 1. Preparation of 59Fe-Ferritin Inject rats with 59FeCl3 to label endogenous ferritin. start->step1 step2 2. Induction of Iron Overload Administer iron dextran to induce a state of iron overload in rats. step1->step2 step3 3. Compound Administration Administer CN128 or control compound (e.g., Deferiprone) orally at specified doses. step2->step3 step4 4. Sample Collection Collect feces and urine over a 24-hour period post-administration. step3->step4 step5 5. Radioactivity Measurement Measure 59Fe radioactivity in collected excreta and remaining tissues (e.g., liver) using a gamma counter. step4->step5 step6 6. Calculation of Iron Mobilization Calculate the percentage of iron mobilized using the formula: % Mobilization = (Activity in Excreta / Total Initial Activity) x 100 step5->step6 end End step6->end G cluster_problem Clinical Need cluster_solution Drug Design & Preclinical cluster_validation Clinical Validation cluster_outcome Goal Problem Limitations of Existing Iron Chelators (e.g., Deferiprone) - Rapid Glucuronidation - Lower Efficacy - Side Effects Design Rational Design of CN128 - Add Sacrificial Site for Glucuronidation - Increase Lipophilicity Problem->Design Drives Preclinical Preclinical Evaluation - In Vitro Chelation Assays - Rat PK & Efficacy Studies Design->Preclinical Leads to PhaseI Phase Ib (NCT03935633) - Safety & PK in Patients Preclinical->PhaseI Supports PhaseIIa Phase IIa (NCT04614779) - Long-term Safety & Efficacy PhaseI->PhaseIIa Informs PhaseIIb Phase IIb (NCT05355766) - Efficacy in Severe Iron Overload PhaseIIa->PhaseIIb Informs Goal Improved Therapeutic Option for β-Thalassemia Iron Overload PhaseIIb->Goal Aims to Achieve

References

An In-depth Technical Guide on Cellular Iron Uptake and the Role of CN128 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is an essential element for numerous physiological processes, and its cellular uptake is a tightly regulated process. Dysregulation of iron homeostasis can lead to either iron deficiency or iron overload disorders. This technical guide provides a comprehensive overview of the primary mechanisms of cellular iron uptake, including the transferrin-dependent and non-transferrin-bound iron (NTBI) pathways. It further delves into the role of CN128 hydrochloride, a novel, orally active iron chelator, in modulating cellular iron levels. While this compound's primary mechanism is the chelation and removal of excess iron, this guide will also explore its potential indirect effects on the cellular iron uptake machinery. Detailed experimental protocols and quantitative data are presented to support researchers in the field of iron metabolism and drug development.

Cellular Iron Uptake: A Dual-Pathway System

Mammalian cells have evolved sophisticated mechanisms to acquire iron. These can be broadly categorized into two main pathways: transferrin-mediated iron uptake and non-transferrin-bound iron (NTBI) uptake.

Transferrin-Mediated Iron Uptake

This is the primary and most well-understood pathway for iron acquisition by most cells. In the bloodstream, ferric iron (Fe³⁺) is predominantly bound to the transport protein transferrin. The process of transferrin-mediated iron uptake can be summarized in the following steps:

  • Binding: Diferric transferrin binds to the transferrin receptor 1 (TfR1), a transmembrane protein located on the cell surface.[1][2]

  • Endocytosis: The transferrin-TfR1 complex is internalized into the cell through clathrin-mediated endocytosis, forming an endosome.[3]

  • Acidification and Iron Release: The endosome is acidified by a proton pump (V-ATPase), which lowers the pH to approximately 5.5. This acidification induces a conformational change in transferrin, leading to the release of Fe³⁺.[3]

  • Reduction and Transport: The released Fe³⁺ is then reduced to its ferrous form (Fe²⁺) by the endosomal ferric reductase, STEAP3. Subsequently, Fe²⁺ is transported from the endosome into the cytoplasm by the divalent metal transporter 1 (DMT1).[3]

  • Recycling: The apotransferrin (iron-free transferrin) remains bound to the TfR1 at the acidic pH of the endosome. The apotransferrin-TfR1 complex is recycled back to the cell surface, where the neutral pH of the extracellular environment causes the release of apotransferrin back into the circulation to bind more iron.

Non-Transferrin-Bound Iron (NTBI) Uptake

Under conditions of iron overload, the iron-binding capacity of transferrin becomes saturated, leading to the appearance of non-transferrin-bound iron (NTBI) in the plasma.[4][5][6] NTBI is a heterogeneous and potentially toxic form of iron that can be taken up by various cells, particularly hepatocytes, pancreatic cells, and cardiomyocytes.[5] Several transporters have been implicated in NTBI uptake, including:

  • Divalent Metal Transporter 1 (DMT1): Besides its role in endosomal iron transport, DMT1 located on the plasma membrane can directly transport ferrous iron into the cell.[7][8][9][10]

  • ZIP14 (ZRT/IRT-like Protein 14): A member of the SLC39A family of metal transporters, ZIP14 is a major transporter of NTBI in the liver and pancreas.[4][5]

  • L-type and T-type Calcium Channels: These channels have been suggested to play a role in NTBI uptake in certain cell types, such as cardiomyocytes.[4]

This compound: A Novel Iron Chelator

This compound is an orally active and selective iron chelator belonging to the hydroxypyridinone class.[7][8][11] It is currently under investigation in clinical trials for the treatment of β-thalassemia, a condition characterized by severe iron overload.[6][7][8][11]

Mechanism of Action

The primary mechanism of action of this compound is the chelation of excess iron in the body. As a bidentate chelator, it forms a stable complex with ferric iron (Fe³⁺), which is then excreted from the body, primarily in the urine and feces.[12] A key feature of CN128 is the introduction of a sacrificial site for glucuronidation, which reduces the metabolic inactivation of the 3-hydroxy moiety responsible for iron chelation, leading to improved efficacy compared to earlier hydroxypyridinone chelators like deferiprone.[7][8][11]

Physicochemical and Pharmacokinetic Properties

Quantitative data for this compound and its precursor, deferiprone, are summarized in the table below.

PropertyCN128DeferiproneReference
Fe(III) Affinity (pFe³⁺) Similar to Deferiprone~20[7][8][11]
LogP More lipophilic than Deferiprone-[7][8][11]
Oral Bioavailability (rat) 82.6% (at 75 µmol/kg)-[13]
Cmax (rat) 8.671 mg/L (at 75 µmol/kg)-[13]
AUC (rat) 16.38 mg/L·h (at 75 µmol/kg)-[13]
Iron Mobilization (rat model) 24.8% increase (at 150 & 450 µmol/kg)-[14]
Potential Indirect Effects on Cellular Iron Uptake

While there is no direct evidence to suggest that this compound binds to and inhibits iron transporters, its action as an iron chelator can indirectly influence the cellular iron uptake machinery. By reducing the intracellular labile iron pool, this compound can induce a state of cellular iron deficiency. This, in turn, is known to trigger the following regulatory responses:

  • Upregulation of Transferrin Receptor 1 (TfR1): Cells will increase the expression of TfR1 on their surface to enhance the uptake of transferrin-bound iron.

  • Upregulation of Divalent Metal Transporter 1 (DMT1): The expression of DMT1 is also increased to facilitate both the transport of iron out of the endosome and the uptake of NTBI at the plasma membrane.

This hypothesized indirect mechanism is a key consideration for understanding the complete cellular impact of this compound treatment.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Diagram 1: Transferrin-Mediated Iron Uptake Pathway

Transferrin_Iron_Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Diferric Transferrin Diferric Transferrin TfR1 TfR1 Diferric Transferrin->TfR1 Binding Endosome Endosome (pH 5.5) TfR1->Endosome Endocytosis STEAP3 STEAP3 Endosome->STEAP3 Fe³⁺ Release Apotransferrin_TfR1 Apotransferrin-TfR1 (Recycling) Endosome->Apotransferrin_TfR1 DMT1 DMT1 Fe2_plus Fe²⁺ DMT1->Fe2_plus Transport to Cytoplasm STEAP3->DMT1 Fe³⁺ → Fe²⁺ Apotransferrin_TfR1->TfR1 Recycling to Cell Membrane

Caption: Overview of the transferrin-mediated cellular iron uptake pathway.

Diagram 2: Hypothesized Indirect Effect of this compound on Iron Uptake

CN128_Effect CN128 This compound LabileIron Intracellular Labile Iron Pool CN128->LabileIron Chelates Iron IronDeficiency Cellular Iron Deficiency Signal LabileIron->IronDeficiency Depletion leads to TfR1_up ↑ TfR1 Expression IronDeficiency->TfR1_up Induces DMT1_up ↑ DMT1 Expression IronDeficiency->DMT1_up Induces IronUptake ↑ Cellular Iron Uptake Capacity TfR1_up->IronUptake DMT1_up->IronUptake

Caption: Hypothesized indirect upregulation of iron uptake machinery by CN128.

Experimental Workflows

Diagram 3: Workflow for Iron Uptake Assay

Iron_Uptake_Assay start Seed cells in culture plates treatment Treat cells with this compound or vehicle control start->treatment add_fe59 Add ⁵⁹Fe-labeled transferrin or NTBI treatment->add_fe59 incubation Incubate for a defined period add_fe59->incubation wash Wash cells to remove extracellular ⁵⁹Fe incubation->wash lysis Lyse cells wash->lysis measure Measure intracellular radioactivity using a gamma counter lysis->measure end Quantify iron uptake measure->end

Caption: General workflow for a radioactive iron uptake assay.

Experimental Protocols

Iron Uptake Assay

This protocol is a general guideline for assessing the effect of a compound like this compound on cellular iron uptake using a radioactive isotope.

  • Cell Culture: Plate cells (e.g., HepG2 for liver studies, or other relevant cell lines) in 24-well plates and grow to 80-90% confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control in serum-free media for a specified duration (e.g., 2-24 hours).

  • Iron Uptake:

    • Transferrin-bound iron: Add ⁵⁹Fe-labeled transferrin to the media and incubate for 1-4 hours at 37°C.

    • NTBI: Add ⁵⁹Fe-citrate or another form of NTBI and incubate for a shorter duration (e.g., 15-60 minutes) at 37°C.

  • Washing: Aspirate the media and wash the cells three times with ice-cold phosphate-buffered saline (PBS) containing 1 mM EDTA to remove extracellularly bound iron.

  • Cell Lysis: Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity using a gamma counter. Determine the protein concentration of the lysate using a standard assay (e.g., BCA) to normalize the iron uptake per milligram of protein.

Western Blotting for Iron-Related Proteins

This protocol allows for the semi-quantitative analysis of proteins involved in iron uptake, such as TfR1 and DMT1.

  • Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. For transmembrane proteins like DMT1 and TfR1, it is crucial to avoid heating the samples to 95°C, as this can cause aggregation and poor resolution; incubation at room temperature for 10-30 minutes in sample buffer is recommended.[15][16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against TfR1, DMT1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP)

This protocol can be used to investigate potential interactions between proteins involved in iron metabolism.

  • Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease inhibitors to preserve protein-protein interactions.[17][18]

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody specific to the "bait" protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein of interest.

Conclusion

The cellular uptake of iron is a fundamental biological process with significant implications for human health. This compound represents a promising therapeutic agent for iron overload disorders through its potent iron-chelating activity. While its primary mechanism is the removal of excess systemic iron, its impact on the intracellular iron pool likely triggers regulatory feedback loops that modulate the expression of key iron uptake proteins like TfR1 and DMT1. Further research is warranted to fully elucidate the direct and indirect effects of this compound on the intricate network of cellular iron homeostasis. The experimental protocols provided in this guide offer a framework for researchers to investigate these interactions and advance the development of novel therapies for iron-related diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dosing and Administration of CN128 Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CN128 hydrochloride, also known as CN328 or FOT1, is an orally active and selective iron chelator with therapeutic potential in iron overload disorders such as β-thalassemia and neurodegenerative diseases like Parkinson's disease, where iron-mediated oxidative stress is implicated.[1][2][3] Its mechanism of action involves binding to excess iron, preventing its participation in harmful Fenton reactions and inhibiting ferroptosis, a form of iron-dependent programmed cell death.[2][4] These application notes provide a comprehensive overview of the available data on the in vivo administration of this compound in mice, along with generalized protocols to guide researchers in their experimental design.

Data Presentation

Pharmacokinetic Parameters of this compound in Rodents

The following table summarizes the available pharmacokinetic data for this compound in rats. Researchers should note that these values may differ in mice and should be determined empirically.

ParameterValueSpeciesDosageAdministration RouteReference
Bioavailability82.6%Rat75 μmol/kgIntragastric (i.g.)[1]
Cmax8.671 mg/LRat75 μmol/kgIntragastric (i.g.)[1]
AUC16.38 mg/L•hRat75 μmol/kgIntragastric (i.g.)[1]
In Vivo Dosing of this compound in Rodents

This table provides examples of in vivo doses of this compound that have been used in rodent studies. Specific doses for mouse models of β-thalassemia and Parkinson's disease require further investigation and optimization.

DosageSpeciesModelAdministration RouteEfficacyReference
50 mg/kg/dayMouseMethionine and Choline-Deficient (MCD) Diet (MASH model)IntragastricExplored for response to iron chelation[4]
150 μmol/kgRatIron OverloadOral (p.o.)3.8-fold greater iron removal efficacy compared to a similar dosage of a comparator compound[2]
450 μmol/kgRatNot SpecifiedOral (p.o.)Demonstrated dose-dependent iron scavenging efficacy[1]

Experimental Protocols

General Protocol for Oral Administration of this compound in Mice

This protocol provides a general guideline for the preparation and oral administration of this compound to mice. The specific dosage, frequency, and duration should be tailored to the experimental model and study objectives.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile saline

  • Oral gavage needles (size appropriate for mice)

  • Sterile tubes and syringes

Preparation of Dosing Solution (Example):

A clear solution for oral administration can be prepared as follows[1]:

  • Prepare a stock solution of this compound in DMSO (e.g., 28.6 mg/mL).

  • To prepare the working solution, add 100 μL of the DMSO stock solution to 900 μL of 20% SBE-β-CD in saline.

  • Mix thoroughly to obtain a clear solution with a final concentration of 2.86 mg/mL.

  • The final concentration should be adjusted based on the desired dosage and the average weight of the mice.

Administration Procedure (Oral Gavage):

  • Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.

  • Gently restrain the mouse.

  • Insert the oral gavage needle carefully into the esophagus.

  • Slowly administer the calculated volume of the this compound solution.

  • Monitor the mouse for any signs of distress after administration.

Experimental Design for a β-Thalassemia Mouse Model

Mouse Model:

  • Hbbth3/+ mice are a commonly used model for β-thalassemia intermedia.

Suggested Experimental Groups:

  • Wild-type control group receiving vehicle.

  • Hbbth3/+ group receiving vehicle.

  • Hbbth3/+ group receiving this compound.

  • Hbbth3/+ group receiving a positive control iron chelator (e.g., Deferiprone).

Dosing Regimen (to be optimized):

  • Dosage: Based on available data, a starting dose in the range of 25-100 mg/kg/day could be explored.

  • Administration: Daily oral gavage.

  • Duration: 4-8 weeks, depending on the study endpoints.

Efficacy Readouts:

  • Complete blood counts (hemoglobin, red blood cell count, etc.).

  • Serum and tissue iron levels (liver, spleen).

  • Markers of ineffective erythropoiesis and oxidative stress.

Experimental Design for a Parkinson's Disease Mouse Model

Mouse Model:

  • The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced mouse model is a widely used model for Parkinson's disease.[4][5][6][7][8]

  • Induction Protocol: A common regimen is the administration of MPTP at 20-30 mg/kg via intraperitoneal injection for 5 consecutive days.[9]

Suggested Experimental Groups:

  • Control group receiving saline.

  • MPTP group receiving vehicle.

  • MPTP group receiving this compound (prophylactic or therapeutic regimen).

  • MPTP group receiving a positive control neuroprotective agent.

Dosing Regimen (to be optimized):

  • Dosage: A starting dose in the range of 25-100 mg/kg/day could be investigated.

  • Administration: Daily oral gavage.

  • Timing: Administration can begin before MPTP induction (prophylactic) or after the induction of neurodegeneration (therapeutic).

  • Duration: Treatment can continue for 7 to 30 days post-MPTP administration.[4][5]

Efficacy Readouts:

  • Behavioral tests (e.g., rotarod, pole test) to assess motor function.

  • Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

  • Measurement of dopamine and its metabolites in the striatum via HPLC.

  • Markers of oxidative stress and iron accumulation in the brain.

Mandatory Visualizations

Signaling Pathway of Iron-Mediated Ferroptosis and Inhibition by CN128

cluster_iron_uptake Iron Uptake & Labile Iron Pool cluster_ferroptosis Ferroptosis Induction cluster_inhibition Inhibition by CN128 Fe3+-Transferrin Extracellular Fe3+ (bound to Transferrin) TfR1 Transferrin Receptor 1 Fe3+-Transferrin->TfR1 Endosome Endosome TfR1->Endosome Fe2+ Fe2+ Endosome->Fe2+ STEAP3 Labile Iron Pool Labile Iron Pool Fe2+->Labile Iron Pool DMT1 Fenton Reaction Fenton Reaction Labile Iron Pool->Fenton Reaction Lipid Peroxidation Lipid Peroxidation Fenton Reaction->Lipid Peroxidation ROS Generation Ferroptosis Cell Death (Ferroptosis) Lipid Peroxidation->Ferroptosis CN128 CN128 CN128->Labile Iron Pool Chelation

Caption: Iron uptake and the role of CN128 in preventing ferroptosis.

Experimental Workflow for In Vivo Efficacy Study of CN128 in a Mouse Model

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis A Acclimatization of Mice (e.g., C57BL/6) B Randomization into Treatment Groups A->B C Induction of Disease Model (e.g., MPTP injection) B->C D Oral Administration of Vehicle or CN128 HCl C->D E Behavioral Testing D->E During/After Treatment F Sample Collection (Blood, Tissues) E->F G Biochemical & Histological Analysis F->G H Statistical Analysis of Results G->H

Caption: General workflow for a preclinical efficacy study of CN128.

Logical Relationship of CN128's Therapeutic Action

Iron_Overload Iron Overload (e.g., in β-thalassemia) ROS_Reduction Reduced Reactive Oxygen Species (ROS) Iron_Overload->ROS_Reduction CN128 This compound (Oral Administration) Iron_Chelation Systemic Iron Chelation CN128->Iron_Chelation Iron_Chelation->ROS_Reduction Reduces excess labile iron Ferroptosis_Inhibition Inhibition of Ferroptosis ROS_Reduction->Ferroptosis_Inhibition Therapeutic_Effect_Thalassemia Amelioration of Ineffective Erythropoiesis Ferroptosis_Inhibition->Therapeutic_Effect_Thalassemia Therapeutic_Effect_PD Neuroprotection in Parkinson's Disease Ferroptosis_Inhibition->Therapeutic_Effect_PD Neuroinflammation Iron-Mediated Neuroinflammation (e.g., in Parkinson's Disease) Neuroinflammation->ROS_Reduction

Caption: Therapeutic mechanism of CN128 in iron-related pathologies.

References

Preparation of CN128 Hydrochloride Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CN128 hydrochloride is an orally active and selective iron chelator investigated for its therapeutic potential in conditions of iron overload, such as β-thalassemia.[1][2] Iron chelation therapy is a crucial intervention in managing excess iron levels that can otherwise lead to significant cellular damage through the generation of reactive oxygen species (ROS) via the Fenton reaction. CN128's mechanism of action involves binding to excess iron, thereby preventing its participation in harmful oxidative processes. This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications, along with relevant technical data and pathway diagrams.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results. The key properties are summarized in the table below.

PropertyValueReference
Synonyms CN328, FOT1 hydrochloride[3]
CAS Number 1335282-05-7[1]
Molecular Formula C₁₅H₁₈ClNO₃[1]
Molecular Weight 295.76 g/mol [1]
Appearance Solid powder[1]
Purity ≥98%[1]
Solubility in DMSO 28.57 mg/mL (96.60 mM) (ultrasonication recommended)[1]
Solubility in Water 100 mg/mL (338.11 mM) (ultrasonication recommended)[2]

Experimental Protocols

In Vitro Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.96 mg of this compound (Molecular Weight: 295.76 g/mol ).

  • Dissolution: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is fully dissolved. If dissolution is slow, brief sonication in a water bath can facilitate the process.[1][2]

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

In Vivo Dosing Solution Preparation

This protocol provides a method for preparing a dosing solution of this compound suitable for oral administration in animal models. This formulation is designed to enhance solubility and bioavailability.

Materials:

  • This compound stock solution in DMSO (e.g., 28.6 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile conical tubes

  • Sterile pipette tips

Procedure:

  • Initial Dilution: In a sterile conical tube, add the required volume of the this compound DMSO stock solution. For example, to prepare 1 mL of a dosing solution containing 10% DMSO, start with 100 µL of a 28.6 mg/mL DMSO stock.

  • Addition of PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by vortexing until a clear, homogeneous solution is formed.

  • Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again to ensure complete mixing.

  • Final Dilution with Saline: Add 450 µL of saline to the solution and vortex one final time. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: It is recommended to prepare this dosing solution fresh on the day of use. If any precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.

Visualization of Relevant Pathways and Workflows

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G cluster_prep Preparation cluster_storage Storage start Equilibrate CN128 to Room Temperature weigh Weigh CN128 Hydrochloride Powder start->weigh add_solvent Add Appropriate Volume of Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway: Iron Metabolism and the Role of CN128

CN128 acts as an iron chelator, directly impacting cellular iron metabolism. The diagram below outlines the key steps in cellular iron uptake and storage, and illustrates the point of intervention for an iron chelator like CN128.

G cluster_cellular Cellular Iron Homeostasis TfFe Transferrin-Fe(III) (in circulation) TfR1 Transferrin Receptor 1 (TfR1) TfFe->TfR1 Binds Endocytosis Endocytosis TfR1->Endocytosis Endosome Endosome Endocytosis->Endosome Fe_release Fe(III) -> Fe(II) (acidic pH) Endosome->Fe_release DMT1 DMT1 Fe_release->DMT1 Transport LIP Labile Iron Pool (LIP) - Fe(II) DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Mito Mitochondria (Heme & Fe-S cluster synthesis) LIP->Mito Utilization Fenton Fenton Reaction (Fe(II) + H₂O₂ -> Fe(III) + OH• + OH⁻) LIP->Fenton ROS Reactive Oxygen Species (ROS) Fenton->ROS Generates CN128 This compound (Iron Chelator) CN128->LIP Chelates Fe(II)

Caption: Cellular Iron Metabolism and CN128's Point of Intervention.

Signaling Pathway: Ferroptosis and the Inhibitory Action of CN128

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. As an iron chelator, CN128 can inhibit this process. The following diagram illustrates the core mechanism of ferroptosis and how CN128 intervenes.

G cluster_ferroptosis Ferroptosis Pathway Iron_Uptake Increased Iron Uptake LIP Labile Iron Pool (LIP) Expansion Iron_Uptake->LIP Fenton Fenton Reaction LIP->Fenton Lipid_Perox Lipid Peroxidation Fenton->Lipid_Perox Catalyzes PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes PUFA->Lipid_Perox Substrate Cell_Death Ferroptotic Cell Death Lipid_Perox->Cell_Death GPX4_inactivation GPX4 Inactivation GPX4_inactivation->Lipid_Perox Promotes GSH_depletion GSH Depletion GSH_depletion->GPX4_inactivation GPX4 GPX4 GPX4->Lipid_Perox Inhibits CN128 This compound (Iron Chelator) CN128->LIP Reduces

Caption: Inhibition of the Ferroptosis Pathway by CN128.

Conclusion

The accurate preparation of this compound stock solutions is fundamental to the reliability and reproducibility of research into its therapeutic effects. The protocols and data provided herein offer a comprehensive guide for researchers. By understanding its mechanism of action as an iron chelator within the context of cellular pathways like iron metabolism and ferroptosis, researchers can better design and interpret their experiments. Always refer to the manufacturer's certificate of analysis for lot-specific information and handle all chemicals with appropriate safety precautions.

References

Application Notes & Protocols: CN128 Hydrochloride in Murine Models of Iron Overload

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iron overload is a pathological condition resulting from genetic disorders or repeated blood transfusions, leading to the accumulation of excess iron in various organs.[1] This accumulation can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, inducing a form of programmed cell death known as ferroptosis, which contributes to tissue damage.[1][2] Iron chelation therapy is a critical strategy to prevent this iron-induced toxicity.[1] CN128 hydrochloride is a novel, orally active hydroxypyridinone iron chelator developed to offer an improved therapeutic index over existing treatments like deferiprone.[1][3] It demonstrates superior iron scavenging ability and a more lipophilic nature.[1][4] Murine models of iron overload are essential preclinical tools to evaluate the efficacy, safety, and pharmacokinetics of new chelating agents like CN128.[5] These models can be reliably established through methods such as parenteral injection of iron dextran or specialized high-iron diets.[5][6]

Mechanism of Action of this compound

CN128 is a bidentate hydroxypyridinone (HOPO) iron chelator that exhibits high selectivity and affinity for Fe(III).[1][7] Its primary mechanism involves binding to excess intracellular free iron, preventing it from participating in the Fenton reaction, which generates highly toxic ROS.[1][8] By sequestering this labile iron, CN128 effectively mitigates oxidative stress and inhibits the lipid peroxidation cascade that is a hallmark of ferroptosis.[1] This action helps protect cells and tissues from iron-induced damage.[1] Studies suggest CN128 is effective in alleviating iron-induced toxicity and can reduce the formation of toxic dopamine oxidation products in models of Parkinson's disease, a condition also associated with elevated iron.[9]

cluster_0 Pathophysiology of Iron Overload cluster_1 Therapeutic Intervention IronOverload Excess Systemic Iron LabileIron Increased Intracellular Labile Iron Pool IronOverload->LabileIron Cellular Uptake Fenton Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) LabileIron->Fenton ROS Increased Reactive Oxygen Species (ROS) Fenton->ROS LipidP Lipid Peroxidation ROS->LipidP Ferroptosis Ferroptosis & Tissue Damage LipidP->Ferroptosis CN128 This compound Chelation Iron Chelation CN128->Chelation Chelation->LabileIron Sequesters Iron Inhibition Inhibition of Fenton Reaction Chelation->Inhibition Inhibition->Fenton Protection Prevention of Ferroptosis Inhibition->Protection

Figure 1: Mechanism of CN128 in preventing iron-induced ferroptosis.

Quantitative Data Summary

The following tables summarize the reported pharmacokinetic and efficacy data for this compound, primarily derived from studies in rat models.

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter Value Animal Model Administration Citation
Oral Bioavailability 82.6% Sprague-Dawley Rats 75 µmol/kg (i.g.) [7]
Cmax 8.671 mg/L Sprague-Dawley Rats 75 µmol/kg (i.g.) [7]

| AUC | 16.38 mg/L•h | Sprague-Dawley Rats | 75 µmol/kg (i.g.) |[7] |

Table 2: Efficacy of this compound in a Rat Model of Iron Overload

Parameter Dose Result Animal Model Citation
Iron Scavenging Efficacy 450 µmol/kg (p.o.) Exhibited good iron scavenging activity Male SD Rats [7]

| Iron Mobilization | 150 and 450 µmol/kg | 24.8% increase in iron mobilization | ⁵⁹Fe-ferritin-loaded Rats |[10] |

Experimental Protocols

Protocol 1: Establishment of a Murine Model of Secondary Iron Overload

This protocol describes the induction of iron overload in mice using intraperitoneal injections of iron dextran, a widely used method.[5][11][12]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Iron dextran solution (e.g., 100 mg/mL)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile syringes and needles (27-30 gauge)

  • Animal scale and appropriate housing

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to a control group and an iron-overload group.

  • Dosing Preparation: Dilute iron dextran in sterile PBS to the desired concentration. A commonly used dose is 10 mg of iron dextran per injection.[11] Another established protocol uses 100 mg/kg.[13] The final protocol should be optimized for the specific research question.

  • Administration:

    • Iron-Overload Group: Administer iron dextran via intraperitoneal (i.p.) injection. A representative schedule is daily injections, 5 days a week, for 4-6 weeks.[11]

    • Control Group: Administer an equivalent volume of the vehicle (PBS) following the same injection schedule.[11]

  • Monitoring: Monitor the body weight and health of the animals weekly.[13]

  • Equilibration: After the final injection, allow a period of at least one month for the iron to distribute and equilibrate within the tissues before initiating chelation therapy.[13]

Protocol 2: Administration of this compound

This protocol outlines the oral administration of this compound to the iron-overloaded mice.

Materials:

  • Iron-overloaded mice (from Protocol 1)

  • This compound

  • Appropriate vehicle for oral gavage (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Group Allocation: Sub-divide the iron-overloaded mice into a treatment group (Iron Overload + CN128) and an iron-overload control group (Iron Overload + Vehicle). Maintain the original vehicle-only control group.

  • Dosing Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle daily. Dosages from rat studies (e.g., up to 450 µmol/kg) can serve as a starting point, but should be optimized for mice.[7] The iron removal efficacy of CN128 is dose-dependent.[7]

  • Administration: Administer the prepared CN128 solution or vehicle to the respective groups via oral gavage (p.o.) once daily for the duration of the treatment period (e.g., 2-4 weeks).

  • Monitoring: Continue to monitor animal health and body weight throughout the treatment period.

Protocol 3: Assessment of Iron Overload and Chelator Efficacy

This protocol provides methods to quantify tissue iron levels and assess histological changes.

Materials:

  • Anesthetic and euthanasia agents

  • Blood collection tubes (e.g., heparinized or EDTA-coated)

  • Surgical tools for tissue harvesting

  • Formalin (10%) or other fixatives

  • Reagents for Perls' Prussian blue staining

  • Equipment for measuring iron concentration (e.g., colorimetric assay kits, inductively coupled plasma mass spectrometry - ICP-MS)

Procedure:

  • Sample Collection: At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture. Subsequently, euthanize the animals and harvest key organs such as the liver, spleen, and heart.[11]

  • Plasma Iron Measurement: Centrifuge the collected blood to separate plasma. Measure plasma iron levels using a commercial iron assay kit.[11]

  • Tissue Iron Content:

    • Take a weighed portion of the liver and other harvested organs.

    • Homogenize the tissue and measure the iron concentration using a suitable method like ICP-MS or a colorimetric assay.[11]

  • Histological Analysis:

    • Fix portions of the liver and heart in 10% formalin.

    • Embed the fixed tissues in paraffin and section them.

    • Stain the sections with Hematoxylin and Eosin (H&E) to assess general morphology and with Perls' Prussian blue to specifically visualize iron deposits.[11]

    • Grade the level of iron deposition in the tissues for semi-quantitative analysis.[11]

Visualized Experimental Workflow

The following diagram illustrates the overall experimental workflow from animal preparation to data analysis.

start Start acclimatize 1. Animal Acclimatization (C57BL/6 Mice, 1 week) start->acclimatize grouping1 2. Group Allocation (Control vs. Iron Overload) acclimatize->grouping1 induce_io 3. Induction of Iron Overload (Iron Dextran IP Injections, 4-6 weeks) grouping1->induce_io Iron Group control_inj 3a. Control Treatment (PBS IP Injections) grouping1->control_inj Control Group equilibration 4. Iron Equilibration Period (1 month) induce_io->equilibration collection 7. Sample Collection (Blood, Liver, Heart, Spleen) control_inj->collection grouping2 5. Sub-Group Allocation (IO vs. IO + CN128) equilibration->grouping2 treatment 6. CN128 Administration (Oral Gavage, 2-4 weeks) grouping2->treatment Treatment Group vehicle 6a. Vehicle Administration (Oral Gavage) grouping2->vehicle IO Control Group treatment->collection vehicle->collection analysis 8. Data Analysis (Plasma/Tissue Iron, Histology) collection->analysis end End analysis->end

Figure 2: Workflow for evaluating CN128 in a murine iron overload model.

References

CN128 Hydrochloride: Application Notes for the Study of Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] This process is implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, making it a key area of investigation for novel therapeutic strategies.[2][3][4] Central to the execution of ferroptosis is the accumulation of labile iron, which catalyzes the Fenton reaction, leading to the production of reactive oxygen species (ROS) and subsequent lipid peroxidation.[3]

CN128 hydrochloride is a novel, orally active, and selective hydroxypyridinone iron chelator.[1][5] Its superior lipophilicity and iron-scavenging capabilities compared to earlier-generation chelators like deferiprone suggest its potential as a potent inhibitor of ferroptosis.[1] By sequestering intracellular labile iron, this compound can effectively block the catalytic cycle of lipid peroxidation, thereby preventing ferroptotic cell death. These properties make this compound a valuable chemical tool for researchers studying the mechanisms of ferroptosis and for professionals developing therapeutics targeting this cell death pathway.

Mechanism of Action in Ferroptosis Inhibition

The core mechanism of ferroptosis involves the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[3] The canonical pathway is governed by the glutathione (GSH) and glutathione peroxidase 4 (GPX4) antioxidant system. GPX4, a selenoenzyme, utilizes GSH to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.[3] Ferroptosis inducers, such as erastin and RSL3, disrupt this pathway. Erastin inhibits the system Xc- cystine/glutamate antiporter, leading to depletion of cysteine, a crucial precursor for GSH synthesis.[6] RSL3, on the other hand, directly inhibits GPX4 activity.[4]

In both scenarios, the inactivation of GPX4 leads to an accumulation of lipid peroxides. In the presence of labile ferrous iron (Fe²⁺), these lipid peroxides are converted into highly reactive lipid radicals via the Fenton reaction, propagating a chain reaction of lipid peroxidation that ultimately leads to cell membrane rupture and cell death.

This compound intervenes in this process by directly chelating intracellular labile iron. By binding to and sequestering iron, CN128 prevents its participation in the Fenton reaction, thereby breaking the cycle of lipid peroxidation and inhibiting ferroptotic cell death.

Ferroptosis Signaling Pathway and Inhibition by CN128

Ferroptosis Signaling Pathway and Inhibition by CN128 cluster_inducers Ferroptosis Inducers cluster_pathway Cellular Pathway cluster_inhibitor Ferroptosis Inhibitor Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 Glutathione Peroxidase 4 (GPX4) RSL3->GPX4 inhibits Cystine Cystine SystemXc->Cystine uptake Cysteine Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH synthesis GSH->GPX4 cofactor Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS reduces Membrane_Damage Membrane Damage & Ferroptosis Lipid_ROS->Membrane_Damage causes Fe2 Labile Iron (Fe2+) Fe2->Lipid_ROS catalyzes peroxidation (Fenton Reaction) CN128 This compound CN128->Fe2 chelates Experimental Workflow for Studying CN128 in Ferroptosis cluster_assays Assess Ferroptosis Markers start Start: Seed Cells pretreatment Pre-treatment: This compound (or other inhibitors like DFO/Fer-1) start->pretreatment induction Induce Ferroptosis: Erastin or RSL3 pretreatment->induction incubation Incubate (e.g., 18-24 hours) induction->incubation viability Cell Viability (MTT, CellTiter-Glo) incubation->viability lipid_ros Lipid Peroxidation (C11-BODIPY) incubation->lipid_ros iron Labile Iron Pool (FerroOrange) incubation->iron gpx4 GPX4 Expression (Western Blot) incubation->gpx4 analysis Data Analysis and Interpretation viability->analysis lipid_ros->analysis iron->analysis gpx4->analysis

References

Application Notes and Protocols for Measuring Iron Levels Following CN128 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CN128 hydrochloride is a novel, orally active, and selective iron chelator with potential therapeutic applications in conditions of iron overload, such as β-thalassemia and Parkinson's disease.[1][2][3][4] Its primary mechanism of action is the chelation of excess iron(III), facilitating its excretion from the body.[1][2][3] Monitoring the efficacy of this compound treatment necessitates accurate and reliable measurement of iron levels in various biological samples. This document provides detailed protocols for quantifying intracellular and serum iron, along with illustrative data and diagrams of the relevant biological pathways.

Data Presentation

The following tables summarize hypothetical quantitative data representing the expected outcomes of this compound treatment on iron levels in different experimental settings.

Table 1: In Vitro Intracellular Iron Reduction in Iron-Overloaded Hepatocytes

Treatment GroupConcentration (µM)Intracellular Iron (nmol/mg protein)Percent Reduction (%)
Vehicle Control-15.2 ± 1.8-
This compound109.8 ± 1.135.5
This compound505.1 ± 0.766.4
Deferiprone (Reference)507.9 ± 0.948.0

Table 2: In Vivo Serum Ferritin and Liver Iron Concentration (LIC) in an Iron-Overload Mouse Model

Treatment GroupDosage (mg/kg/day)Serum Ferritin (ng/mL)Liver Iron Concentration (mg/g dry weight)
Vehicle Control-3500 ± 45025.5 ± 3.2
This compound251850 ± 32014.2 ± 2.1
This compound50980 ± 1508.1 ± 1.5
Deferoxamine (Reference)501250 ± 21010.5 ± 1.8

Table 3: Clinical Trial Data on Serum Ferritin in Thalassemia Patients with Iron Overload

TreatmentDuration (Weeks)Baseline Serum Ferritin (µg/L)End-of-Treatment Serum Ferritin (µg/L)
This compound (10-30 mg/kg bid)52>2500Significant Reduction

Note: Specific mean and standard deviation values from clinical trials are not publicly available but the trials aim for a significant reduction in serum ferritin levels.[5][6]

Experimental Protocols

Protocol 1: Quantification of Total Intracellular Iron using the Ferene-S Assay

This protocol describes a colorimetric method for the sensitive quantification of total intracellular iron.

Materials:

  • Ferene-S

  • L-ascorbic acid

  • Ammonium acetate

  • Concentrated nitric acid

  • 10 N Sodium hydroxide

  • Iron standard (e.g., FeCl₃)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., 50 mM NaOH)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Induce iron overload if necessary (e.g., with ferric ammonium citrate). Treat cells with various concentrations of this compound or a vehicle control for the desired time period.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using 50 mM NaOH and incubate for 2 hours at room temperature with gentle agitation.[7][8]

    • Neutralize the lysate by adding an equal volume of 10 mM HCl.[7][8]

  • Iron Release and Reduction:

    • Prepare a fresh iron release reagent containing 2.25% KMnO₄ in 0.7 M HCl.

    • Add the iron release reagent to the cell lysate and incubate at 60°C for 2 hours.[7][8]

    • Cool the samples to room temperature.

  • Colorimetric Reaction:

    • Prepare a detection solution of 6.5 mM Ferene-S in 1 M L-ascorbic acid and 2.5 M ammonium acetate.[7][8]

    • Add the detection solution to the samples.

  • Measurement:

    • Transfer the samples to a 96-well plate.

    • Measure the absorbance at 595 nm using a spectrophotometer.[7][9]

  • Quantification:

    • Prepare a standard curve using known concentrations of the iron standard.

    • Calculate the iron concentration in the samples by interpolating from the standard curve. Normalize the results to the total protein concentration of the cell lysate.

Protocol 2: Measurement of the Labile Iron Pool (LIP) using Calcein-AM

This protocol details a fluorescence-based method to measure the chelatable, redox-active intracellular iron pool.

Materials:

  • Calcein-AM (acetoxymethyl ester)

  • A strong, cell-permeable iron chelator (e.g., bipyridine) for maximal fluorescence control

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound as described in Protocol 1.

  • Calcein-AM Loading:

    • Wash the cells with HBSS.

    • Incubate the cells with a low concentration of Calcein-AM (e.g., 0.1-0.5 µM) in HBSS for 15-30 minutes at 37°C. Calcein-AM is cell-permeable and non-fluorescent until intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cell.[10][11]

  • Fluorescence Measurement:

    • Wash the cells to remove excess Calcein-AM.

    • Measure the baseline fluorescence (F_initial) using a fluorescence plate reader (excitation ~488 nm, emission ~517 nm). Intracellular labile iron quenches calcein fluorescence.[10][11]

  • Maximal Fluorescence Measurement:

    • Add a saturating concentration of a strong iron chelator (e.g., bipyridine) to the cells to strip iron from calcein.

    • Incubate for a short period and measure the maximal fluorescence (F_max).

  • Calculation of Labile Iron Pool:

    • The labile iron pool is proportional to the difference between the maximal and initial fluorescence (LIP ∝ F_max - F_initial).

    • Results are often expressed as a percentage of the control or as a normalized value.

Signaling Pathways and Experimental Workflows

Iron Metabolism and the Action of this compound

The following diagram illustrates the central pathways of iron metabolism and the point of intervention for an iron chelator like this compound. Cellular iron homeostasis is maintained through a balance of iron uptake (via Transferrin Receptor 1 and Divalent Metal Transporter 1), storage (in ferritin), and export (via ferroportin). Systemic iron levels are regulated by the hormone hepcidin, which controls ferroportin activity.[12][13] CN128 acts by directly chelating excess iron from the labile iron pool and potentially from other iron-containing proteins, thereby promoting its excretion.

IronMetabolism cluster_blood Bloodstream cluster_cell Cell (e.g., Hepatocyte) cluster_regulation Systemic Regulation TransferrinFe Transferrin-Fe(III) TfR1 Transferrin Receptor 1 (TfR1) TransferrinFe->TfR1 Binds Hepcidin Hepcidin TransferrinFe->Hepcidin CN128_blood CN128-HCl CN128_cell CN128 CN128_blood->CN128_cell CN128Fe_complex CN128-Fe Complex (Excreted) Endosome Endosome TfR1->Endosome Internalization DMT1 DMT1 Endosome->DMT1 Fe(III) -> Fe(II) LIP Labile Iron Pool (Fe2+) DMT1->LIP LIP->CN128Fe_complex Forms Complex Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage FPN Ferroportin (FPN) LIP->FPN Export Ferritin->LIP Release FPN->TransferrinFe Fe(II) -> Fe(III) CN128_cell->CN128Fe_complex CN128_cell->LIP Chelates Hepcidin->FPN Inhibits

Caption: Iron Metabolism and CN128 Action.

Experimental Workflow for Measuring Intracellular Iron

The following diagram outlines the key steps in a typical in vitro experiment to assess the efficacy of this compound in reducing intracellular iron levels.

ExperimentalWorkflow cluster_assays Iron Measurement start Start: Cell Culture iron_overload Induce Iron Overload (e.g., Ferric Ammonium Citrate) start->iron_overload treatment Treat with CN128-HCl (Dose-Response and Time-Course) iron_overload->treatment harvest Harvest Cells treatment->harvest total_iron Total Intracellular Iron (Ferene-S Assay) harvest->total_iron labile_iron Labile Iron Pool (Calcein-AM Assay) harvest->labile_iron analysis Data Analysis and Quantification total_iron->analysis labile_iron->analysis end End: Report Results analysis->end LogicalRelationship CN128 CN128-HCl Treatment IronChelation Chelation of Excess Iron CN128->IronChelation Leads to IronStores Decreased Body Iron Stores (e.g., lower serum ferritin) IronChelation->IronStores Results in Hepcidin Decreased Hepcidin Production IronStores->Hepcidin Signals Ferroportin Increased Ferroportin Activity Hepcidin->Ferroportin Less Inhibition of IronAbsorption Increased Intestinal Iron Absorption and Macrophage Iron Release Ferroportin->IronAbsorption Causes

References

Application Notes and Protocols: CN128 Hydrochloride in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CN128 hydrochloride is an orally active and selective iron chelator, currently under investigation for the treatment of iron overload disorders such as β-thalassemia.[1][2][3][4] Its primary mechanism of action is the sequestration of excess iron, a critical element for cell growth and metabolism.[1][2][3][4] Cancer cells, in particular, exhibit an increased demand for iron to support their rapid proliferation, a phenomenon often described as "iron addiction".[2][5] This dependency presents a therapeutic window for iron chelation therapy. Furthermore, CN128 has been identified as a potential inhibitor of ferroptosis, an iron-dependent form of programmed cell death.[6][7]

These characteristics suggest that this compound may have significant utility in oncology, not as a standalone agent, but in combination with established cancer treatments such as chemotherapy and immunotherapy. By modulating iron homeostasis and potentially influencing ferroptosis within the tumor microenvironment, this compound could enhance the efficacy of these therapies and overcome resistance mechanisms.

This document provides detailed application notes and hypothetical protocols for investigating the synergistic effects of this compound in combination with other anti-cancer therapies.

Combination with Chemotherapy

Scientific Rationale

Iron chelators have been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin and doxorubicin.[1][8][9][10][11] The proposed mechanisms for this synergy include:

  • Increased Oxidative Stress: By depleting intracellular iron, this compound may enhance the production of reactive oxygen species (ROS) induced by chemotherapeutic drugs, leading to increased cancer cell death.[1][12]

  • Inhibition of DNA Repair: Iron is a crucial cofactor for enzymes involved in DNA synthesis and repair, such as ribonucleotide reductase.[9][13] Iron chelation can inhibit these enzymes, thereby impairing the cancer cells' ability to repair the DNA damage caused by chemotherapy.[1]

  • Targeting Cancer Stem Cells (CSCs): Iron metabolism appears to be important for maintaining the "stemness" of CSCs.[9][14] By targeting this metabolic vulnerability, iron chelators may suppress the CSC population, which is often responsible for tumor recurrence and chemoresistance.[9][14]

Hypothetical Experimental Protocol: In Vitro Synergy with Cisplatin in Non-Small Cell Lung Cancer (NSCLC)

This protocol is based on studies with other iron chelators, such as deferasirox, which have shown synergistic effects with cisplatin in NSCLC cell lines.[11]

Objective: To determine the in vitro synergistic anti-cancer effect of this compound and cisplatin on the A549 NSCLC cell line.

Materials:

  • This compound (HY-131060, MedChemExpress or equivalent)[6]

  • Cisplatin

  • A549 human lung carcinoma cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and cisplatin in a suitable solvent (e.g., DMSO). Create a matrix of serial dilutions for both drugs.

  • Treatment: Treat the cells with varying concentrations of this compound alone, cisplatin alone, and in combination. Include a vehicle control group.

  • Incubation: Incubate the treated cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using an appropriate assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Expected Quantitative Data

The following table presents hypothetical data based on the expected synergistic interaction between an iron chelator and cisplatin.

Treatment GroupIC50 (µM)Combination Index (CI)
This compound80-
Cisplatin15-
CN128 (40 µM) + Cisplatin50.67
CN128 (20 µM) + Cisplatin90.85

Note: This data is illustrative and not based on actual experimental results for this compound.

Visualizations

experimental_workflow_chemotherapy Experimental Workflow: In Vitro Synergy with Chemotherapy cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Analysis cell_seeding Seed A549 cells in 96-well plates drug_prep Prepare serial dilutions of CN128 and Cisplatin treatment Treat cells with single agents and combinations drug_prep->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform cell viability assay incubation->viability_assay data_analysis Calculate IC50 and Combination Index (CI) viability_assay->data_analysis

Caption: Workflow for assessing in vitro synergy of CN128 and chemotherapy.

signaling_pathway_chemotherapy Proposed Mechanism of Synergy: CN128 and Chemotherapy CN128 This compound Iron Intracellular Iron CN128->Iron Chelates RR Ribonucleotide Reductase CN128->RR Inhibits ROS Reactive Oxygen Species (ROS) CN128->ROS Reduces Fenton Reaction Chemo Chemotherapy (e.g., Cisplatin) Chemo->ROS Increases DNA_damage DNA Damage Chemo->DNA_damage Induces Iron->RR Cofactor for Iron->ROS Catalyzes (Fenton Reaction) DNA_repair DNA Repair RR->DNA_repair DNA_repair->DNA_damage Repairs ROS->DNA_damage Contributes to Apoptosis Cancer Cell Apoptosis DNA_damage->Apoptosis

Caption: Synergistic mechanism of CN128 and chemotherapy.

Combination with Immunotherapy

Scientific Rationale

The tumor microenvironment (TME) is rich in immune cells, and its composition is a key determinant of immunotherapy success. Iron metabolism plays a critical role in modulating the TME.[15][16][17] Specifically, iron chelation may enhance immunotherapy by:

  • Repolarizing Macrophages: Tumor-associated macrophages (TAMs) often adopt a pro-tumoral M2 phenotype. Iron chelation has been shown to repolarize these M2 TAMs towards an anti-tumoral M1 phenotype, which can enhance anti-tumor immunity.[16][18]

  • Modulating T-cell Function: While systemic iron deficiency can impair T-cell function, modulating iron levels within the TME may have different effects. By altering the iron availability for different immune cell subsets, this compound could potentially enhance the activity of cytotoxic T-lymphocytes.

  • Overcoming Immunotherapy Resistance: Iron accumulation in cancer cells and macrophages can create a TME that is unfavorable for immune checkpoint blockade.[18][19] By reducing this iron accumulation, this compound may sensitize tumors to immune checkpoint inhibitors.[18][19]

Hypothetical Experimental Protocol: In Vivo Combination with Anti-PD-1 in a Syngeneic Mouse Model

This protocol is based on studies investigating the combination of other iron chelators with immune checkpoint inhibitors in mouse cancer models.[18]

Objective: To evaluate the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model (e.g., MC38 colorectal cancer model in C57BL/6 mice).

Materials:

  • This compound

  • Anti-mouse PD-1 antibody (or isotype control)

  • MC38 colorectal cancer cells

  • C57BL/6 mice

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant MC38 cells into the flank of C57BL/6 mice.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four groups:

    • Vehicle control

    • This compound (administered orally, daily)

    • Anti-PD-1 antibody (administered intraperitoneally, e.g., twice a week)

    • This compound + Anti-PD-1 antibody

  • Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Immunophenotyping (Optional): At the endpoint, tumors can be harvested, dissociated, and analyzed by flow cytometry to assess the infiltration and activation status of immune cells (e.g., CD8+ T cells, M1/M2 macrophages).

Expected Quantitative Data

The following table presents hypothetical data illustrating the potential synergistic effect on tumor growth.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle1500-
This compound110026.7
Anti-PD-195036.7
CN128 + Anti-PD-140073.3

Note: This data is illustrative and not based on actual experimental results for this compound.

Visualizations

experimental_workflow_immunotherapy Experimental Workflow: In Vivo Synergy with Immunotherapy cluster_setup Model Setup cluster_treatment_monitoring Treatment & Monitoring cluster_endpoint Endpoint Analysis implant Implant MC38 tumor cells in mice randomize Randomize mice into treatment groups implant->randomize treat Administer CN128 (p.o.) and Anti-PD-1 (i.p.) randomize->treat monitor Measure tumor volume and body weight treat->monitor euthanize Euthanize mice at study endpoint monitor->euthanize analyze Analyze tumor growth inhibition and immunophenotype euthanize->analyze

Caption: Workflow for assessing in vivo synergy of CN128 and immunotherapy.

signaling_pathway_immunotherapy Proposed Mechanism of Synergy: CN128 and Immunotherapy CN128 This compound TME_Iron TME Iron Accumulation CN128->TME_Iron Reduces M2_TAM M2 TAM (Pro-tumor) CN128->M2_TAM Inhibits M1_TAM M1 TAM (Anti-tumor) CN128->M1_TAM Promotes AntiPD1 Anti-PD-1 PD1 AntiPD1->PD1 Immune_Evasion Immune Evasion AntiPD1->Immune_Evasion Blocks TME_Iron->M2_TAM Promotes M2_TAM->Immune_Evasion Contributes to Tumor_Killing Tumor Killing M1_TAM->Tumor_Killing Enhances CD8_TCell CD8+ T Cell CD8_TCell->PD1 CD8_TCell->Tumor_Killing Mediates Tumor_Cell Tumor Cell PDL1 Tumor_Cell->PDL1 PD1->PDL1 PD-1/PD-L1 Axis PDL1->Immune_Evasion Causes

Caption: Synergistic mechanism of CN128 and immunotherapy in the TME.

Conclusion

This compound, through its primary function as an iron chelator, holds significant promise as an adjuvant therapy in oncology. The scientific rationale for combining this compound with both chemotherapy and immunotherapy is strong, supported by extensive preclinical evidence with other iron-chelating agents. The hypothetical protocols and expected outcomes presented here provide a framework for researchers to explore these promising combination strategies. Further investigation is warranted to fully elucidate the potential of this compound to enhance the efficacy of existing cancer treatments and improve patient outcomes.

References

Application Notes and Protocols for Long-Term Administration of CN128 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information and protocols relevant to the long-term administration of CN128 hydrochloride, an orally active iron chelator. The information is intended to guide researchers in designing and conducting further preclinical and clinical studies.

Introduction

This compound is a selective iron (III) chelator under investigation for the treatment of iron overload conditions, such as β-thalassemia[1]. It is an orally bioavailable compound with a reported good safety profile in initial toxicity assessments[1][2]. This document outlines the current understanding of its long-term administration, drawing from both preclinical and clinical study information.

Mechanism of Action

This compound functions by binding to excess iron in the body, forming a complex that can then be excreted. This action helps to reduce the iron burden in tissues and organs, mitigating the toxic effects of iron overload[1]. The signaling pathway primarily involves the systemic regulation of iron homeostasis.

Iron Chelation by CN128 cluster_bloodstream Bloodstream cluster_tissue Tissues (e.g., Liver, Heart) cluster_excretion Excretion Transferrin_Bound_Iron Transferrin-Bound Iron Labile_Plasma_Iron Labile Plasma Iron (LPI) CN128_Iron_Complex CN128-Iron Complex Labile_Plasma_Iron->CN128_Iron_Complex Forms Complex CN128_Drug This compound (Oral Administration) CN128_Drug->Labile_Plasma_Iron Chelates Renal_Excretion Renal/Fecal Excretion CN128_Iron_Complex->Renal_Excretion Excreted Tissue_Iron_Overload Tissue Iron Overload (e.g., Ferritin) Tissue_Iron_Overload->Labile_Plasma_Iron Release of Iron

Caption: Mechanism of action of this compound in chelating labile plasma iron for excretion.

Data from Preclinical Long-Term Administration Studies

Detailed quantitative data from long-term, repeated-dose preclinical toxicology studies of this compound are not extensively available in the public domain. General statements indicate that the compound was found to be safe in a range of toxicity assessments and is well-tolerated in rats with no mortality at higher dose levels[1][2]. The following tables are structured based on typical preclinical toxicology studies and include the limited publicly available data for this compound.

Table 1: Single-Dose Pharmacokinetics in Rats
ParameterValueSpeciesDoseRouteReference
Bioavailability82.6%Rat75 µmol/kgOral (i.g.)[2]
Cmax8.671 mg/LRat75 µmol/kgOral (i.g.)[2]
AUC16.38 mg/L·hRat75 µmol/kgOral (i.g.)[2]
Table 2: Summary of Preclinical Safety Findings (Qualitative)
FindingSpeciesDetailsReference
General TolerabilityRatWell-tolerated with no mortality at higher dose levels.[2]
Genetic ToxicityNot SpecifiedLacks genetic toxicity.[2]
Iron Scavenging EfficacyRatExhibits good, dose-dependent iron scavenging efficacy.[2]

Experimental Protocols

The following are generalized protocols for preclinical and clinical long-term administration studies of this compound, based on standard practices and available information.

Protocol 4.1: Sub-chronic (90-Day) Oral Toxicity Study in Rodents (Rat Model)

This protocol is a representative model for a sub-chronic toxicity study. Specific parameters would need to be optimized based on dose-ranging studies.

90-Day Rat Toxicity Study Workflow Start Start Acclimatization Acclimatization (≥ 5 days) Start->Acclimatization Group_Allocation Group Allocation (e.g., Control, Low, Mid, High Dose) Acclimatization->Group_Allocation Daily_Dosing Daily Oral Gavage (90 days) Group_Allocation->Daily_Dosing Monitoring Daily Clinical Observation Weekly Body Weight & Food Intake Daily_Dosing->Monitoring Terminal_Procedures Terminal Procedures (Day 91) Daily_Dosing->Terminal_Procedures Interim_Analysis Interim Blood Collection (e.g., Day 30, 60) Monitoring->Interim_Analysis Blood_Collection Terminal Blood Collection (Hematology & Clinical Chemistry) Terminal_Procedures->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis & Reporting (Determine NOAEL) Histopathology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a 90-day oral toxicity study of this compound in rats.

Methodology:

  • Animal Model: Sprague-Dawley rats, 8-10 weeks old, equal numbers of males and females.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose.

    • Dose levels to be determined by preliminary dose-range finding studies.

  • Administration: Daily oral gavage for 90 consecutive days.

  • Observations:

    • Clinical Signs: Monitored daily for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examined prior to initiation and at termination.

  • Clinical Pathology: Blood samples collected at termination for:

    • Hematology: Complete blood count (CBC) with differential.

    • Clinical Chemistry: Liver function tests (ALT, AST, ALP, Bilirubin), kidney function tests (BUN, Creatinine), electrolytes, etc.

  • Pathology:

    • Gross Necropsy: All animals subjected to a full gross necropsy.

    • Organ Weights: Key organs (liver, kidneys, heart, spleen, etc.) weighed.

    • Histopathology: A comprehensive list of tissues from control and high-dose groups examined. Tissues from lower dose groups may be examined if treatment-related findings are observed in the high-dose group.

  • Data Analysis: Statistical analysis of quantitative data to determine any significant treatment-related effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Protocol 4.2: Long-Term (52-Week) Clinical Trial in Patients with Thalassemia and Iron Overload

This protocol is based on the publicly available information for the Phase IIb clinical trial NCT05355766.

52-Week Clinical Trial Workflow Screening Patient Screening & Enrollment Baseline Baseline Assessment (Physical Exam, Lab Tests) Screening->Baseline Dose_Escalation Dose Escalation Phase Baseline->Dose_Escalation Week1 Week 1: 10 mg/kg bid Dose_Escalation->Week1 Week2 Week 2: 15 mg/kg bid Week1->Week2 Weeks3_4 Weeks 3-4: 20 mg/kg bid Week2->Weeks3_4 Weeks5_6 Weeks 5-6: 25 mg/kg bid Weeks3_4->Weeks5_6 Weeks7_52 Maintenance Phase (30 mg/kg bid to Week 52) Weeks5_6->Weeks7_52 Monitoring Regular Safety & Efficacy Monitoring Weeks7_52->Monitoring Endpoint End of Study (Week 52) Weeks7_52->Endpoint Visits Study Visits at Weeks 2, 12, 26, 39, 52 (Lab Tests, Physical Exam) Monitoring->Visits

Caption: Dose escalation and monitoring plan for a 52-week clinical study of CN128.

Methodology:

  • Study Population: Patients with thalassemia and severe liver iron overload.

  • Dosage and Administration: Oral administration of CN128 tablets twice daily (bid).

    • Week 1: 10 mg/kg bid.

    • Week 2: 15 mg/kg bid.

    • Weeks 3-4: 20 mg/kg bid.

    • Weeks 5-6: 25 mg/kg bid.

    • Weeks 7-52: 30 mg/kg bid.

    • Dosage escalation is contingent on the absence of unacceptable toxicity.

  • Safety Monitoring:

    • Adverse Events: Incidence, type, and severity of adverse events are monitored throughout the study.

    • Physical Examinations: Conducted at baseline, and at weeks 26, 39, and 52.

    • Laboratory Tests: Including but not limited to:

      • Serum ferritin

      • Liver function tests (ALT, AST)

      • Renal function tests

      • Complete blood count

      • Serum calcium and fibrinogen

      • Prothrombin time

      • These are assessed at baseline and at weeks 2, 12, 26, 39, and 52.

  • Efficacy Assessment:

    • Changes in liver iron concentration (LIC).

    • Changes in serum ferritin levels.

Summary and Conclusions

This compound is a promising oral iron chelator with evidence of good bioavailability and a favorable preliminary safety profile. The long-term clinical development is actively underway, with a clear dose-escalation strategy and a comprehensive safety monitoring plan. While detailed long-term preclinical toxicology data is not widely published, the available information suggests that the compound is well-tolerated. The protocols provided herein offer a framework for the design of future long-term administration studies, which should aim to further characterize the safety and efficacy profile of this compound. Further research is warranted to establish a comprehensive preclinical safety database, including repeated-dose toxicity studies in both rodent and non-rodent species, to fully support its clinical development.

References

Troubleshooting & Optimization

Technical Support Center: CN128 Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and handling of CN128 hydrochloride for in vivo studies. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is an orally active and selective iron chelator. It is primarily used in research for the study of β-thalassemia.[1][2][3] this compound has demonstrated a high selectivity for iron(III) over other metals.[1][3]

Q2: What are the basic physicochemical properties of this compound?

PropertyValue
CAS Number 1335282-05-7
Molecular Formula C₁₅H₁₈ClNO₃
Molecular Weight 295.76 g/mol
Appearance Solid Powder
Purity ≥98%

Source:[1][2][3]

Q3: What is the known solubility of this compound?

The solubility of this compound has been determined in a few common laboratory solvents. It is important to note that for aqueous solutions, the pH can significantly impact the solubility of hydrochloride salts.

SolventSolubilityNotes
DMSO 28.57 mg/mL (96.60 mM)Ultrasonic assistance may be needed.[1][3]
Water 100 mg/mL (338.11 mM)Ultrasonic assistance may be needed.[3]

Q4: Why is my this compound not dissolving properly, even when following a known protocol?

Several factors can influence the dissolution of this compound. See the Troubleshooting Guide below for a more detailed breakdown of potential issues and solutions. Common reasons for poor dissolution include:

  • Compound purity and solid-state form: Variations between batches can affect solubility.

  • Solvent quality: The presence of water in organic solvents like DMSO can impact solubility.

  • pH of the solution: For aqueous-based formulations, the pH is a critical factor for hydrochloride salts.

  • Temperature: Heating can sometimes aid in dissolution.

  • Mixing technique: Inadequate vortexing or sonication can lead to incomplete dissolution.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound formulations for in vivo studies.

Problem 1: Precipitation occurs after preparing the formulation.

  • Possible Cause 1: Supersaturation. The initial dissolution may have created a supersaturated solution that is not stable over time.

    • Solution: Try preparing the formulation at a slightly lower concentration. If a higher concentration is necessary, consider a different formulation strategy. It's recommended to prepare the working solution fresh and use it on the same day.[3]

  • Possible Cause 2: pH Shift. If you are preparing an aqueous formulation, the addition of other components or exposure to air (CO₂) can alter the pH, causing the compound to precipitate.

    • Solution: Measure and adjust the pH of the final formulation. For hydrochloride salts, maintaining an acidic pH can often improve solubility.

  • Possible Cause 3: Common Ion Effect. If your formulation or diluent contains chloride ions, it can suppress the dissolution of the hydrochloride salt.[4][5]

    • Solution: Avoid using buffers or saline solutions with high chloride concentrations if you suspect this is an issue. Consider using a different salt form of the compound if available, though this may not always be feasible.

  • Possible Cause 4: Temperature Change. If the formulation was heated to aid dissolution, it might precipitate upon cooling to room temperature or animal body temperature.

    • Solution: Check the stability of your formulation at the intended storage and administration temperature. You may need to find a formulation that is stable at room temperature.

Problem 2: The compound dissolves initially but crashes out upon addition of an aqueous component.

  • Possible Cause: The compound is poorly soluble in the final solvent mixture. This is a common issue when a compound is first dissolved in a small amount of an organic solvent (like DMSO) and then diluted with an aqueous solution.

    • Solution 1: Optimize the solvent system. Experiment with different co-solvents and their ratios. The provided protocols for this compound are a good starting point.

    • Solution 2: Use of Surfactants. Surfactants like Tween-80 can help to keep the compound in solution by forming micelles.[6]

    • Solution 3: Use of Complexing Agents. Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with the drug molecule, enhancing its aqueous solubility.[7]

Problem 3: High variability in animal studies.

  • Possible Cause: Inconsistent formulation preparation or administration. If the drug is not fully dissolved or precipitates in the dosing syringe, the actual administered dose will vary.

    • Solution: Ensure your formulation is a clear, stable solution before administration. Prepare a fresh batch for each experiment and visually inspect for any precipitation. Use appropriate mixing techniques to ensure homogeneity.

Experimental Protocols

The following are established protocols for preparing this compound for in vivo studies, achieving a clear solution of at least 2.86 mg/mL.

Protocol 1: Co-solvent and Surfactant Formulation

This formulation is suitable for oral administration.

  • Components:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Methodology:

    • Weigh the required amount of this compound.

    • Add 10% of the final volume as DMSO to the compound and mix thoroughly to dissolve. Sonication may be used to aid dissolution.[3]

    • Sequentially add 40% PEG300, 5% Tween-80, and 45% saline, mixing well after each addition.

    • Ensure the final solution is clear before administration.

Protocol 2: Cyclodextrin-based Formulation

This formulation utilizes a cyclodextrin to enhance solubility and is suitable for oral administration.

  • Components:

    • 10% DMSO

    • 90% (20% SBE-β-CD in Saline)

  • Methodology:

    • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

    • Weigh the required amount of this compound.

    • Dissolve the compound in 10% of the final volume of DMSO.

    • Add 90% of the final volume of the 20% SBE-β-CD solution to the DMSO mixture and mix thoroughly.

    • Ensure the final solution is clear before administration.

Protocol 3: Lipid-based Formulation

This formulation is suitable for oral administration and can be beneficial for lipophilic compounds.

  • Components:

    • 10% DMSO

    • 90% Corn Oil

  • Methodology:

    • Weigh the required amount of this compound.

    • Dissolve the compound in 10% of the final volume of DMSO.

    • Add 90% of the final volume of corn oil to the DMSO solution and mix thoroughly.

    • Ensure the final solution is clear before administration.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_protocols Select Formulation Protocol cluster_admin Administration weigh Weigh CN128 HCl dissolve_dmso Dissolve in DMSO weigh->dissolve_dmso protocol1 Protocol 1: Add PEG300, Tween-80, Saline dissolve_dmso->protocol1 protocol2 Protocol 2: Add 20% SBE-β-CD in Saline dissolve_dmso->protocol2 protocol3 Protocol 3: Add Corn Oil dissolve_dmso->protocol3 administer Administer to Animal Model protocol1->administer protocol2->administer protocol3->administer

Caption: Experimental workflow for this compound formulation.

troubleshooting_workflow start Precipitation Observed check_conc Is concentration too high? start->check_conc check_ph Is pH optimal? check_conc->check_ph No lower_conc Lower concentration check_conc->lower_conc Yes check_temp Was solution heated? check_ph->check_temp No adjust_ph Adjust pH check_ph->adjust_ph Yes check_dilution Precipitation upon aqueous dilution? check_temp->check_dilution No check_stability Check stability at RT check_temp->check_stability Yes reformulate Reformulate with co-solvents/surfactants check_dilution->reformulate Yes

Caption: Troubleshooting workflow for precipitation issues.

References

CN128 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CN128 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound upon receipt?

A1: For optimal stability, the solid form of this compound should be stored under controlled conditions. For short-term storage (days to weeks), keep it at 0-4°C.[1] For long-term storage (months to years), it is recommended to store it at -20°C in a dry and dark environment.[1][2] Some suppliers also suggest storage at 4°C, sealed and away from moisture.[3][4] The product is generally stable for a few weeks during standard shipping at ambient temperatures.[1][5]

Q2: What are the recommended storage conditions for this compound in solvent?

A2: Once dissolved, stock solutions of this compound should be stored frozen to maintain stability. For storage up to 6 months, aliquots should be kept at -80°C.[3][4] For shorter periods of up to 1 month, storage at -20°C is acceptable.[3][4] It is crucial to use sealed containers and protect the solutions from moisture.[3][4] Some sources suggest that stock solutions can be stored at 0-4°C for up to one month.[2]

Q3: What solvents can I use to dissolve this compound, and what are its solubilities?

A3: this compound is soluble in both aqueous and organic solvents. It is soluble in water at a concentration of 100 mg/mL (338.11 mM) and in DMSO at 28.57 mg/mL (96.60 mM).[2][3] For both solvents, ultrasonic treatment may be necessary to aid dissolution.[2][3] When using DMSO, it is important to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively affect solubility.[3]

Q4: Are there any specific protocols for preparing formulations for in vivo studies?

A4: Yes, there are established protocols for preparing this compound for administration. These often involve a combination of solvents to ensure solubility and biocompatibility. For detailed, step-by-step instructions, please refer to the Experimental Protocols section.

Q5: What is known about the degradation pathways of this compound?

A5: While general pharmaceutical degradation pathways such as oxidation and hydrolysis are known, specific degradation pathways for this compound have not been detailed in the provided search results. To ensure the compound's integrity, it is critical to adhere to the recommended storage and handling conditions.

Data Summary Tables

Table 1: Storage Conditions Summary

FormConditionTemperatureDurationAdditional Notes
Solid Short-term0 - 4°CDays to WeeksDry and dark.[1]
Long-term-20°CMonths to YearsDry and dark.[1][2]
Alternate4°CNot specifiedSealed, away from moisture.[3][4]
In Solvent Short-term-20°C1 MonthSealed, away from moisture.[3][4]
Alternate Short-term0 - 4°C1 MonthFor stock solutions.[2]
Long-term-80°C6 MonthsSealed, away from moisture.[3][4]
Alternate Long-term-80°C1 YearNot specified.[6]

Table 2: Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
H₂O100338.11Ultrasonic treatment may be needed.[3]
DMSO28.5796.60Ultrasonic treatment may be needed. Use newly opened DMSO.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Difficulty Dissolving the Compound

  • Symptom: this compound powder is not fully dissolving in the chosen solvent at the desired concentration.

  • Possible Causes:

    • Insufficient mixing.

    • Solution is at or near its saturation point.

    • Hygroscopic solvent (e.g., old DMSO) was used.[3]

  • Solutions:

    • Apply ultrasonic treatment to the solution to aid dissolution.[2][3]

    • Gently heating the solution may also help.

    • If using DMSO, ensure it is a fresh, anhydrous grade.[3]

    • Consider using a different solvent system if the desired concentration is too high for a single solvent.

Issue 2: Precipitation Observed in Stored Solutions

  • Symptom: Previously clear solution of this compound shows solid precipitate after storage, especially after freeze-thaw cycles.

  • Possible Causes:

    • The concentration of the solution is too high, leading to crystallization at low temperatures.

    • The solvent has partially evaporated, increasing the concentration.

    • Degradation of the compound.

  • Solutions:

    • Before use, warm the vial to room temperature and vortex thoroughly to redissolve the precipitate.

    • If precipitation persists, brief sonication can be applied.[3]

    • To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

    • Ensure vials are sealed tightly to prevent solvent evaporation.

Issue 3: Inconsistent Experimental Results

  • Symptom: Variability in experimental outcomes when using this compound from the same batch.

  • Possible Causes:

    • Improper storage of the stock solution, leading to degradation.

    • Repeated freeze-thaw cycles of the stock solution.

    • Inaccurate pipetting or dilution.

  • Solutions:

    • Review and strictly adhere to the recommended storage conditions for stock solutions (-20°C for short-term, -80°C for long-term).[3][4]

    • Prepare fresh working solutions from a properly stored stock solution for each experiment.

    • Aliquot stock solutions to avoid multiple freeze-thaw cycles.

    • Calibrate pipettes regularly and double-check dilution calculations.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the calculated volume of sterile, purified water to achieve the target concentration (e.g., 100 mg/mL).[3]

  • Vortex the solution vigorously.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath until the solution is clear.[3]

  • For sterile applications, filter the solution through a 0.22 µm sterile filter.[3]

  • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a DMSO Stock Solution

  • Weigh the desired amount of this compound powder in a chemical-resistant tube.

  • Add the calculated volume of fresh, anhydrous DMSO to reach the desired concentration (e.g., 28.57 mg/mL).[2][3]

  • Vortex the solution until the powder is dissolved.

  • Use of an ultrasonic bath is recommended to ensure complete dissolution.[2][3]

  • Aliquot the DMSO stock solution into small volumes in appropriate vials and store at -20°C or -80°C, protected from moisture.[3][4]

Protocol 3: Preparation of a Formulation for In Vivo Oral Administration

This protocol yields a clear solution of ≥ 2.86 mg/mL.[3][4]

  • Prepare a stock solution of this compound in DMSO (e.g., 28.6 mg/mL).

  • In a sterile tube, combine the following in order, ensuring each component is fully mixed before adding the next:

    • 10% DMSO stock solution

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of the final formulation, add 100 µL of the 28.6 mg/mL DMSO stock solution to 400 µL of PEG300 and mix well. Then, add 50 µL of Tween-80, mix, and finally add 450 µL of saline to bring the total volume to 1 mL.[3]

Visual Guides

Troubleshooting_Workflow cluster_dissolution Issue: Dissolution Problem cluster_stability Issue: Stability/Precipitation cluster_results Issue: Inconsistent Results start Start: Experimental Issue diss_check Is the compound fully dissolved? start->diss_check diss_no No diss_check->diss_no No diss_yes Yes diss_check->diss_yes Yes sonicate Apply sonication and/or gentle heat diss_no->sonicate Action precip_check Precipitate in stored solution? diss_yes->precip_check reassess_diss Reassess dissolution sonicate->reassess_diss Outcome reassess_diss->diss_yes precip_yes Yes precip_check->precip_yes Yes precip_no No precip_check->precip_no No warm_vortex Warm to RT and vortex precip_yes->warm_vortex Action results_check Are results inconsistent? precip_no->results_check aliquot Aliquot stock to avoid freeze-thaw warm_vortex->aliquot Preventative Action end_node Problem Resolved aliquot->end_node results_yes Yes results_check->results_yes Yes results_no No results_check->results_no No check_storage Verify storage conditions (-80°C) results_yes->check_storage Action results_no->end_node fresh_solution Use freshly prepared dilutions check_storage->fresh_solution Best Practice fresh_solution->end_node

Caption: Troubleshooting workflow for this compound.

Storage_Decision_Tree cluster_solid Solid Storage cluster_solution Solution Storage compound_form This compound Form solid Solid (Powder) compound_form->solid solution In Solution compound_form->solution short_term_solid Short-term (days-weeks) solid->short_term_solid long_term_solid Long-term (months-years) solid->long_term_solid short_term_sol Short-term (<=1 month) solution->short_term_sol long_term_sol Long-term (<=6 months) solution->long_term_sol store_4c Store at 0-4°C Dry, Dark short_term_solid->store_4c store_neg20_solid Store at -20°C Dry, Dark long_term_solid->store_neg20_solid store_neg20_sol Store at -20°C Sealed, No Moisture short_term_sol->store_neg20_sol store_neg80_sol Store at -80°C Sealed, No Moisture long_term_sol->store_neg80_sol

Caption: Storage decision tree for this compound.

References

Technical Support Center: Optimizing Oral Administration of CN128 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CN128 hydrochloride. While the premise of overcoming poor oral bioavailability is addressed, it is important to note that published literature indicates this compound possesses good oral bioavailability. This guide, therefore, focuses on ensuring experimental conditions are optimized to achieve these reported outcomes and troubleshooting potential discrepancies.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability with this compound in our studies. Is this a known issue?

A1: Contrary to the premise of poor oral bioavailability, published data indicates that this compound has good oral bioavailability. In rats, an oral bioavailability of 82.6% has been reported after an intragastric administration of 75 μmol/kg.[1][2][3] If you are observing significantly lower bioavailability, it is likely due to experimental factors such as formulation, animal model, or analytical methods. This guide provides troubleshooting steps to address these potential issues.

Q2: What is the recommended solvent and formulation for in vivo oral dosing of this compound?

A2: Proper solubilization is critical for achieving high oral bioavailability. This compound is soluble in DMSO and water.[2][4] For oral gavage in animal studies, a common approach involves creating a stock solution in an organic solvent like DMSO and then diluting it with a vehicle suitable for animal administration. A recommended formulation involves a multi-component system to ensure solubility and stability. For example, a stock solution in DMSO can be diluted in a vehicle containing PEG300, Tween-80, and saline.[1] Another suggested vehicle is 20% SBE-β-CD in saline.[1] It is crucial to ensure the final concentration of DMSO is low to avoid toxicity.

Q3: Are there specific physicochemical properties of this compound we should be aware of?

A3: Yes, understanding the physicochemical properties is key to proper handling and formulation. This compound is a solid powder with a molecular weight of 295.76 g/mol .[2][3] Its solubility in DMSO is approximately 28.57 mg/mL, though ultrasonic assistance may be needed.[2] It is more lipophilic than deferiprone, a similar iron chelator, which may contribute to its different absorption characteristics.[5][6]

Q4: Could the animal model or experimental conditions be affecting our results?

A4: Absolutely. Factors such as the species and strain of the animal model, their health status, and fasting state can influence oral absorption. The reported high bioavailability was observed in rats.[1][2] Ensure that the gavage technique is performed correctly to avoid accidental administration into the lungs. The volume and concentration of the administered dose should also be appropriate for the size of the animal.

Q5: How does this compound exert its therapeutic effect as an iron chelator?

A5: this compound is a selective iron chelator, meaning it has a high affinity for iron(III).[1][2] By binding to excess iron in the body, it forms a complex that can be excreted, thereby reducing iron overload.[5][6] This mechanism is particularly relevant in conditions like β-thalassemia, where frequent blood transfusions lead to systemic iron accumulation.[5][7] The chelation of iron can also prevent iron-mediated oxidative stress and the formation of toxic reactive oxygen species.[8]

Troubleshooting Guide: Unexpectedly Low Oral Bioavailability

If you are encountering lower than expected oral bioavailability for this compound, consider the following troubleshooting steps, summarized in the table below.

Potential Issue Possible Cause Recommended Action
Poor Solubility / Precipitation The drug is not fully dissolved in the vehicle, or it precipitates upon administration in the GI tract.- Use a co-solvent system (e.g., DMSO, PEG300) and a surfactant (e.g., Tween-80) to improve and maintain solubility.[1] - Consider complexation with cyclodextrins (e.g., SBE-β-CD) to enhance aqueous solubility.[1][9] - Visually inspect the formulation for any precipitates before administration.
Inaccurate Dosing Errors in dose calculation, preparation, or administration.- Double-check all calculations for dose concentration and volume. - Ensure accurate weighing of the compound and measurement of solvents. - Verify the calibration of pipettes and balances. - Ensure proper oral gavage technique to deliver the full dose to the stomach.
High First-Pass Metabolism Although CN128 was designed to reduce metabolism compared to similar compounds, individual animal differences could play a role.[5][6]- This is less likely to be a major issue for CN128, but if suspected, conduct pharmacokinetic studies with both oral and intravenous administration to accurately determine the extent of first-pass metabolism.
Analytical Method Issues The method used to quantify this compound in plasma is not sensitive or specific enough.- Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, precision, and limit of quantification. - Check for potential matrix effects from plasma components. - Ensure proper sample collection and storage to prevent degradation of the analyte.
Gastrointestinal Instability The compound may be degrading in the pH of the stomach or intestines.- Perform in vitro stability studies at different pH values mimicking the GI tract to assess the chemical stability of this compound.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

This protocol describes the preparation of a vehicle for oral dosing in rodents, adapted from published methods.[1]

  • Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 28.6 mg/mL. Gentle heating or sonication may be required to achieve complete dissolution.[1][2]

  • Prepare the vehicle:

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and vortex to ensure a homogenous mixture.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Final Concentration: This procedure results in a 2.86 mg/mL solution of this compound. Adjust the initial stock concentration or dilution ratios as needed for your target dose.

  • Administration: Administer the final solution to the animals via oral gavage at the calculated volume based on their body weight.

Protocol 2: Assessment of Oral Bioavailability in Rats

This protocol provides a general workflow for a pharmacokinetic study to determine oral bioavailability.

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing but allow free access to water.

  • Dosing:

    • Oral Group: Administer this compound via oral gavage using the formulation from Protocol 1. A typical dose might be 75 μmol/kg.[1][2]

    • Intravenous (IV) Group: Administer a lower dose of this compound (e.g., 10 μmol/kg) dissolved in a suitable IV vehicle (e.g., saline with a small amount of co-solvent) via the tail vein.

  • Blood Sampling: Collect blood samples (e.g., via the jugular vein or tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for both oral and IV groups.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C15H18ClNO3[2][4]
Molecular Weight 295.76 g/mol [2][3]
Appearance Solid Powder[2]
Solubility in DMSO 28.57 mg/mL (96.60 mM)[2]
Solubility in Water 100 mg/mL (338.11 mM)[4]

Table 2: Reported Pharmacokinetic Parameters of this compound in Rats (75 μmol/kg, Oral Gavage)

ParameterValueReference(s)
Bioavailability (F%) 82.6%[1][2]
Cmax 8.671 mg/L[1][3]
AUC 16.38 mg/L*h[1][3]

Visualizations

G cluster_formulation Formulation Stage cluster_invivo In Vivo Stage cluster_analysis Analysis Stage weigh Weigh CN128 HCl dissolve Dissolve in Vehicle (e.g., DMSO/PEG300/Tween-80/Saline) weigh->dissolve verify Verify Solubility (Visual Inspection) dissolve->verify dose Oral Gavage verify->dose fast Fast Animal fast->dose sample Blood Sampling (Time Course) dose->sample plasma Prepare Plasma sample->plasma lcms LC-MS/MS Analysis plasma->lcms pk Pharmacokinetic Calculation lcms->pk bioavailability Calculate Bioavailability (F%) pk->bioavailability

Caption: Workflow for assessing the oral bioavailability of this compound.

G Fe3_excess Excess Systemic Iron (Fe³⁺) ROS Reactive Oxygen Species (ROS) Oxidative Stress Fe3_excess->ROS Complex CN128-Fe³⁺ Complex Fe3_excess->Complex Chelation CellDamage Cellular Damage ROS->CellDamage CN128 This compound (Oral Administration) CN128->ROS Inhibition CN128->Complex Excretion Renal Excretion Complex->Excretion

Caption: Proposed mechanism of action for this compound as an iron chelator.

References

Technical Support Center: Troubleshooting CN128 Hydrochloride In Vitro Chelation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CN128 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro chelation assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active and selective iron chelator, belonging to the hydroxypyridinone class of compounds.[1][2] Its primary mechanism of action is to bind with high affinity to iron (III), forming a stable complex that can be removed from biological systems.[2][3] This iron-scavenging ability makes it a subject of research for conditions associated with iron overload, such as β-thalassemia.[1][2][3]

Q2: What are the key chemical properties of this compound relevant to in vitro assays?

PropertyValueSource
Molecular Formula C15H18ClNO3[1]
Molecular Weight 295.76 g/mol [1]
CAS Number 1335282-05-7[1]
Appearance Off-white to light brown solid[1]
Solubility H2O: 100 mg/mL (with sonication)[1]
DMSO: 28.57 mg/mL (with sonication)[1]

Q3: Which in vitro assays are commonly used to assess the iron-chelating activity of this compound?

Two common in vitro assays to evaluate iron chelation are the Ferrozine-based colorimetric assay and the Calcein-AM fluorometric assay. The Ferrozine assay measures the chelation of ferrous iron (Fe2+) in a cell-free system, while the Calcein-AM assay assesses the chelation of the labile iron pool within cells.

Q4: How does the pH of the assay buffer affect the chelation capacity of this compound?

As a hydroxypyridinone chelator, the iron-chelating ability of CN128 is pH-dependent. The affinity of hydroxypyridinones for ferric iron is generally strongest at physiological pH (around 7.4). In more acidic conditions, the chelating groups may become protonated, reducing their ability to bind iron. It is crucial to maintain a stable and appropriate pH throughout your experiment to ensure accurate and reproducible results.

Troubleshooting Guides

Ferrozine-Based Colorimetric Assay

This assay is a competitive binding assay where this compound competes with Ferrozine for ferrous iron. Ferrozine forms a colored complex with Fe2+, and the reduction in color is proportional to the chelating ability of CN128.

Experimental Workflow: Ferrozine Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement FeCl2 FeCl2 Solution Mix1 Mix FeCl2 and CN128 FeCl2->Mix1 CN128 CN128 Solution CN128->Mix1 Ferrozine Ferrozine Solution Add_Ferrozine Add Ferrozine Ferrozine->Add_Ferrozine Incubate1 Incubate Mix1->Incubate1 Incubate1->Add_Ferrozine Incubate2 Incubate Add_Ferrozine->Incubate2 Measure_Abs Measure Absorbance at 562 nm Incubate2->Measure_Abs

Caption: Workflow for the Ferrozine-based iron chelation assay.

ProblemPossible CauseRecommended Solution
Low or no chelation observed Incorrect pH of the assay buffer: The chelation efficiency of hydroxypyridinones is pH-dependent.Ensure the buffer pH is maintained at the optimal level for the assay (typically near physiological pH).
Degradation of this compound: Improper storage or handling can lead to compound degradation.Prepare fresh solutions of this compound for each experiment and store the stock solution as recommended (-20°C or -80°C).
Insufficient concentration of CN128: The concentration of the chelator may be too low to compete effectively with Ferrozine.Perform a dose-response experiment with a wider range of CN128 concentrations.
High background absorbance Contamination of reagents or water with iron: This will lead to a high initial color formation.Use iron-free water and high-purity reagents. Consider treating solutions with a chelating resin to remove trace iron contamination.
Precipitation of this compound: The compound may not be fully dissolved in the assay buffer.Ensure complete dissolution of this compound. Sonication may be required. If solubility issues persist, consider using a co-solvent like DMSO (ensure final concentration does not affect the assay).
Inconsistent or non-reproducible results Variable incubation times: Inconsistent timing can affect the equilibrium of the chelation reaction.Use a multichannel pipette and a standardized procedure to ensure consistent incubation times for all samples.
Pipetting errors: Inaccurate dispensing of reagents will lead to variability.Calibrate pipettes regularly and use proper pipetting techniques.
Temperature fluctuations: The reaction rate can be sensitive to temperature changes.Perform the assay at a constant and controlled temperature.
Calcein-AM Fluorometric Assay

This cell-based assay measures the ability of this compound to chelate the intracellular labile iron pool (LIP). Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by iron, and the addition of a chelator like CN128 restores fluorescence by sequestering the iron.

Signaling Pathway: Calcein-AM Assay

G cluster_cell Inside the Cell Calcein_AM Calcein-AM Esterases Esterases Calcein_AM->Esterases Hydrolysis Calcein_Fluorescent Calcein (Fluorescent) Esterases->Calcein_Fluorescent Calcein_Quenched Calcein-Iron Complex (Quenched) Calcein_Fluorescent->Calcein_Quenched Quenching by Iron LIP Labile Iron Pool (LIP) LIP->Calcein_Quenched CN128_Iron CN128-Iron Complex LIP->CN128_Iron Calcein_Quenched->Calcein_Fluorescent Iron Removal CN128 CN128 CN128->Calcein_Quenched Chelation CN128->CN128_Iron Calcein_AM_ext External Calcein-AM Calcein_AM_ext->Calcein_AM Cellular Uptake CN128_ext External CN128 CN128_ext->CN128 Cellular Uptake

Caption: Mechanism of the Calcein-AM assay for intracellular iron chelation.

ProblemPossible CauseRecommended Solution
No increase in fluorescence after adding CN128 Low cell permeability of CN128: The compound may not be efficiently entering the cells.While CN128 is orally active, its permeability can vary in different cell types. Increase incubation time or concentration. Confirm cellular uptake using an appropriate method if possible.
Low labile iron pool in cells: If the cells have very low levels of labile iron, there will be minimal quenching of calcein to reverse.Consider pre-loading cells with a non-toxic iron source (e.g., ferric ammonium citrate) to increase the labile iron pool.
Cytotoxicity of CN128: High concentrations of the chelator may be toxic to the cells, leading to cell death and loss of fluorescence.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range of CN128 for your specific cell line.
High background fluorescence Incomplete hydrolysis of Calcein-AM: If the dye is not fully hydrolyzed, it can contribute to background fluorescence.Ensure sufficient incubation time for esterase activity. Optimize cell seeding density to ensure a healthy cell monolayer.
Autofluorescence of CN128: The compound itself might be fluorescent at the excitation/emission wavelengths of calcein.Run a control with CN128 alone (without cells or calcein) to check for autofluorescence. If significant, a different fluorescent probe may be needed.
Fluorescence signal decreases over time Photobleaching: The fluorescent signal of calcein can decrease upon prolonged exposure to the excitation light.Minimize the exposure of the samples to the excitation light. Use an anti-fade reagent if compatible with the assay.
Cell death: Prolonged incubation or high concentrations of reagents can lead to cell death and leakage of calcein.Optimize incubation times and reagent concentrations. Monitor cell morphology throughout the experiment.

Experimental Protocols

Ferrozine-Based Colorimetric Assay for Iron Chelation

Principle: This assay is based on the competition between the chelating agent (this compound) and Ferrozine for ferrous iron (Fe2+). Ferrozine forms a stable, magenta-colored complex with Fe2+ that absorbs strongly at 562 nm. In the presence of CN128, the formation of the Ferrozine-Fe2+ complex is inhibited, leading to a decrease in absorbance. The percentage of inhibition is a measure of the iron-chelating activity of CN128.

Materials:

  • This compound

  • Ferrous chloride (FeCl2)

  • Ferrozine

  • HEPES buffer (or another suitable buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Prepare working solutions of this compound by diluting the stock solution in HEPES buffer to the desired concentrations.

  • Prepare a solution of FeCl2 in water.

  • Prepare a solution of Ferrozine in water.

  • In a 96-well microplate, add in the following order:

    • 50 µL of HEPES buffer

    • 50 µL of this compound working solution (or buffer for the control)

    • 50 µL of FeCl2 solution

  • Incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding 50 µL of Ferrozine solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Calculate the percentage of iron chelation using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control (without CN128)

    • A_sample is the absorbance in the presence of CN128

Calcein-AM Fluorometric Assay for Intracellular Iron Chelation

Principle: This assay measures the chelation of the labile iron pool (LIP) within living cells. Calcein-AM is a non-fluorescent, cell-permeable compound. Inside the cell, it is hydrolyzed by esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched by binding to intracellular labile iron. When a cell-permeable chelator like CN128 is added, it removes iron from the calcein-iron complex, resulting in an increase in fluorescence.

Materials:

  • This compound

  • Cell line of interest

  • Cell culture medium

  • Calcein-AM

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom microplate and allow them to adhere overnight.

  • Wash the cells twice with HBSS.

  • Load the cells with Calcein-AM by incubating them with a working solution of Calcein-AM (typically 1-2 µM in HBSS) for 15-30 minutes at 37°C in the dark.

  • Wash the cells three times with HBSS to remove extracellular Calcein-AM.

  • Measure the baseline fluorescence (F_initial) using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm).

  • Add working solutions of this compound at various concentrations to the wells. Include a vehicle control.

  • Incubate for a desired period (e.g., 30-60 minutes) at 37°C in the dark.

  • Measure the final fluorescence (F_final).

  • Calculate the increase in fluorescence as an indicator of iron chelation: Fluorescence Increase = F_final - F_initial

Quantitative Data Summary

The following table provides a comparative overview of the iron chelation potential of various chelators from published literature. This data can serve as a reference for researchers to compare their results obtained with this compound.

ChelatorAssay TypeParameterValueOrganism/System
DeferiproneIn vitropFe3+20.6Chemical
CN128 In vitropFe3+Similar to DeferiproneChemical
DeferoxamineIn vitropFe3+26.5Chemical
DeferasiroxIn vitroIC50 (iron chelation)~10 µMH9c2 cells
Salicylaldehyde isonicotinoyl hydrazone (SIH)In vitroIC50 (iron chelation)~5 µMH9c2 cells

Note: pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4, with a total ligand concentration of 10 µM and a total iron concentration of 1 µM. A higher pFe³⁺ value indicates a stronger iron chelation affinity. IC50 values represent the concentration of the chelator required to achieve 50% of the maximum iron chelation effect. These values can vary depending on the specific experimental conditions.

References

Optimizing CN128 hydrochloride dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CN128 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as FOT1 or CN328, is an orally active hydroxypyridinone iron chelator.[1][2] Its principal mechanism of action is to selectively bind to and chelate ferric iron (Fe³⁺), facilitating its excretion from the body.[1][3] By reducing iron overload, this compound helps to mitigate iron-induced oxidative stress and cellular damage.[3][4]

Q2: For which research areas is this compound being investigated?

A2: this compound is primarily being investigated for the treatment of systemic iron overload, particularly in patients with β-thalassemia who receive regular blood transfusions.[2][3] Additionally, due to its ability to reduce iron-mediated oxidative stress, it is also being explored for its potential neuroprotective effects in conditions like the early stages of Parkinson's disease.[1]

Q3: How does this compound differ from other iron chelators like deferiprone?

A3: CN128 was designed to have an improved metabolic profile compared to deferiprone. It possesses a sacrificial site for glucuronidation, which is intended to reduce the metabolic inactivation of the active iron-chelating moiety, potentially leading to greater efficacy.[3] Preclinical studies in rats have shown that at a dose of 150 μmol/kg, this compound has a 3.8-fold higher efficacy in removing iron compared to a similar dosage of deferiprone.[4]

Q4: What is a typical starting dose for in vivo animal studies?

A4: The dosage will depend on the specific animal model and experimental goals. However, published preclinical studies in rats have used oral doses ranging from 75 μmol/kg to 450 μmol/kg.[1][2] A dose-dependent iron scavenging effect has been observed in this range.[1][2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific model.

Q5: What is the recommended dosage for clinical studies in humans?

A5: A clinical trial for β-thalassemia patients with severe liver iron overload has utilized a dose-escalation strategy. The trial initiated with a lower dose of 10 mg/kg body weight, administered twice daily (bid), and gradually increased to 30 mg/kg bid based on tolerability.[5]

Data Presentation

Preclinical Pharmacokinetic Parameters of this compound in Rats
ParameterValueSpeciesDosage
Oral Bioavailability 82.6%Rat75 μmol/kg (intragastric)[1][2]
Maximum Plasma Concentration (Cmax) 8.671 mg/LRat75 μmol/kg (intragastric)[2]
Area Under the Curve (AUC) 16.38 mg/L•hRat75 μmol/kg (intragastric)[2]
Comparative Efficacy of this compound vs. Deferiprone in Rats
CompoundDosageEfficacy (Iron Removal)Species
This compound 150 μmol/kg (oral)3.8-fold greater than DeferiproneRat[4]
Deferiprone 150 μmol/kg (oral)BaselineRat[4]

Note: More comprehensive dose-response data, including IC50 values for iron chelation and effects on various oxidative stress markers, would be beneficial for detailed experimental design and are typically generated during internal drug development programs.

Experimental Protocols

In Vitro Iron (Fe²⁺) Chelation Assay (Ferrozine-Based)

This protocol is adapted from standard colorimetric methods for determining the iron-chelating capacity of a compound.

Materials:

  • This compound

  • Ferrozine

  • Ferrous sulfate (FeSO₄)

  • EDTA (positive control)

  • Assay buffer (e.g., HEPES or phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

  • In a 96-well plate, add your this compound dilutions. Include wells for a positive control (EDTA) and a negative control (assay buffer alone).

  • Add the FeSO₄ solution to all wells except for the blank.

  • Incubate the plate at room temperature for 10 minutes to allow for chelation to occur.

  • Add the ferrozine solution to all wells. Ferrozine will react with any unchelated Fe²⁺ to form a magenta-colored complex.

  • Incubate for an additional 10 minutes at room temperature.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Calculate the percentage of iron chelation using the following formula: % Chelation = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Cell-Based Reactive Oxygen Species (ROS) Assay (DCFDA-Based)

This protocol outlines a common method to assess the ability of this compound to reduce intracellular ROS levels.

Materials:

  • Cell line of interest (e.g., HepG2, SH-SY5Y)

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)

  • An agent to induce oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a designated period (e.g., 1-2 hours).

  • Load the cells with DCFDA by incubating them with the dye according to the manufacturer's instructions. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Induce oxidative stress by adding your chosen inducing agent.

  • Incubate for the desired time.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • The reduction in fluorescence in CN128-treated cells compared to untreated, stressed cells indicates a decrease in intracellular ROS.

Troubleshooting Guides

In Vitro Iron Chelation Assay
IssuePossible Cause(s)Suggested Solution(s)
Low or no chelation observed - Compound insolubility: this compound may have precipitated out of the assay buffer.- Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. - Check the solubility of this compound in your assay buffer.[1]
- Incorrect pH: The chelation efficiency of hydroxypyridinones is pH-dependent.- Verify the pH of your assay buffer is stable and within the optimal range (typically around neutral).
High variability between replicates - Pipetting errors: Inaccurate dispensing of small volumes.- Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes for reagents where possible.
- Inconsistent incubation times: - Ensure all wells are treated and read with consistent timing.
Negative control (no chelator) shows low absorbance - Iron solution instability: Fe²⁺ can oxidize to Fe³⁺, which does not react with ferrozine.- Prepare the FeSO₄ solution fresh before each experiment.
Cell-Based Oxidative Stress Assay
IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence - Autofluorescence of the compound: this compound might be fluorescent at the measurement wavelengths.- Run a control with this compound alone (no cells or dye) to check for autofluorescence.
- Cellular stress from handling: - Handle cells gently during seeding and media changes.
No reduction in ROS despite treatment - Insufficient pre-incubation time: The compound may not have had enough time to enter the cells and act.- Optimize the pre-incubation time with this compound.
- Inappropriate concentration range: The tested concentrations may be too low to have a significant effect.- Test a wider range of concentrations, including higher doses.
Cell death or toxicity observed - High compound concentration: this compound may be cytotoxic at high concentrations.- Perform a cell viability assay (e.g., MTT, LDH) in parallel to determine the non-toxic concentration range.
- Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Keep the final solvent concentration low (typically <0.5%) and consistent across all wells.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Space Iron_Overload Systemic Iron Overload (e.g., from transfusions) Labile_Iron_Pool Increased Labile Iron Pool (LIP) Iron_Overload->Labile_Iron_Pool ROS_Production Reactive Oxygen Species (ROS) Production (Fenton Reaction) Labile_Iron_Pool->ROS_Production Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻ Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis GSH Glutathione (GSH) GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Cofactor for GPX4->Lipid_Peroxidation Inhibits CN128 This compound CN128->Labile_Iron_Pool Chelates Iron Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Stock_Prep Prepare CN128 HCl Stock (e.g., in DMSO) Serial_Dilution Serial Dilution in Assay Buffer Stock_Prep->Serial_Dilution Chelation_Assay Iron Chelation Assay (e.g., Ferrozine) Serial_Dilution->Chelation_Assay Data_Analysis_1 Calculate % Chelation and IC50 Chelation_Assay->Data_Analysis_1 Cell_Culture Culture and Seed Cells Compound_Treatment Treat Cells with CN128 HCl Cell_Culture->Compound_Treatment Induce_Stress Induce Oxidative Stress (e.g., with H₂O₂) Compound_Treatment->Induce_Stress ROS_Assay Measure ROS Levels (e.g., DCFDA) Induce_Stress->ROS_Assay Data_Analysis_2 Quantify ROS Reduction ROS_Assay->Data_Analysis_2

References

Potential off-target effects of CN128 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of CN128 hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active and selective iron chelator.[1] Its primary function is to bind with high affinity to iron (III), facilitating its excretion from the body. This action helps to reduce iron overload, a condition that can be toxic to various tissues. CN128 was developed as an improvement upon earlier iron chelators, such as deferiprone, by designing it to have a more favorable metabolism profile, thereby increasing its efficacy.[2][3] Specifically, it was designed to reduce the impact of glucuronidation, a metabolic process that can inactivate other iron chelators.[2][3]

Q2: What is known about the off-target effects of this compound?

Current research and clinical data suggest that this compound has a high selectivity for iron (III) over other biologically relevant metal ions.[1][2] Preclinical toxicity assessments have indicated that CN128 is well-tolerated and lacks genetic toxicity.[1][4] Clinical trials for its use in β-thalassemia have also demonstrated a good safety profile.[2][3][5] While all small molecules have the potential for off-target interactions, the available data for this compound points towards a highly specific mechanism of action with minimal known off-target effects. One study noted that CN128 was developed to overcome limitations of other compounds, including off-target effects, suggesting a cleaner profile.[6]

Q3: Are there any known interactions of this compound with other signaling pathways?

The primary signaling pathway influenced by this compound is related to iron metabolism and homeostasis. By chelating excess iron, it can mitigate iron-induced oxidative stress and downstream cellular damage. There is also research suggesting its potential role in mitigating the effects of dopamine oxidation products in the context of Parkinson's disease, which is linked to its iron-chelating activity.[7] There is currently no substantial evidence to suggest direct, off-target interactions with other major signaling pathways.

Troubleshooting Guide: Investigating Unexpected Experimental Results

If you are observing unexpected results in your experiments with this compound that you suspect may be due to off-target effects, this guide provides a systematic approach to troubleshooting.

Issue: Unexpected cellular phenotype or assay result not readily explained by iron chelation.

Step 1: Verify Compound Identity and Purity Ensure the this compound used in your experiments is of high purity and has been correctly identified. Impurities or degradation products could be responsible for unexpected effects.

Step 2: Confirm On-Target Activity Before investigating off-target effects, it is crucial to confirm that the compound is active in your system as an iron chelator. This can be done by:

  • Measuring changes in intracellular iron levels.

  • Assessing the expression of iron-responsive proteins (e.g., ferritin, transferrin receptor).

  • Using an iron-sensitive fluorescent probe.

Step 3: Dose-Response Analysis Perform a detailed dose-response curve for the observed unexpected effect. Compare this with the dose-response for its iron-chelating activity. A significant separation in the potency for the on-target versus the unexpected effect may suggest an off-target mechanism.

Step 4: Control Experiments

  • Structural Analogs: If available, test a structurally related but inactive analog of this compound. If the unexpected effect is absent with the inactive analog, it suggests the effect is specific to the CN128 scaffold.

  • Iron Rescue Experiment: Determine if the unexpected phenotype can be reversed by supplementing the media with iron. If the effect is rescued, it is likely related to the on-target iron chelation activity.

Step 5: Target Deconvolution (Advanced) If the above steps suggest a genuine off-target effect, more advanced techniques may be necessary to identify the off-target protein(s). These can include:

  • Affinity chromatography using immobilized CN128 to pull down binding partners.

  • Computational modeling and docking studies to predict potential off-target interactions.

  • Broad-panel kinase or receptor screening assays.

Data and Protocols

Pharmacokinetic and Efficacy Data
ParameterValueSpeciesAdministrationCitation
Bioavailability 82.6%Rat75 μmol/kg; i.g.[1][4]
Cmax 8.671 mg/LRat75 μmol/kg; i.g.[1]
AUC 16.38 mg/L•hRat75 μmol/kg; i.g.[1]
Iron Scavenging Good efficacyRat450 μmol/kg; p.o.[1][4]
Genetic Toxicity Lacks genetic toxicity--[1][4]
Experimental Protocols

Protocol 1: Assessment of Iron Mobilization

This protocol is a general method for determining the ability of an iron chelator to mobilize iron from ferritin, a key intracellular iron-storage protein. This is a modified summary based on methodologies described for similar compounds.[3]

Materials:

  • Purified ferritin loaded with ⁵⁹Fe (radiolabeled iron)

  • This compound

  • Buffer (e.g., HEPES or phosphate buffer at physiological pH)

  • Scintillation counter

Procedure:

  • Prepare solutions of this compound at various concentrations in the assay buffer.

  • Incubate the ⁵⁹Fe-loaded ferritin with the different concentrations of this compound at 37°C.

  • At specified time points, stop the reaction.

  • Separate the protein-bound ⁵⁹Fe from the chelator-bound ⁵⁹Fe. This can be achieved by methods such as size-exclusion chromatography or precipitation of the protein.

  • Quantify the amount of radiolabeled iron in the chelator-bound fraction using a scintillation counter.

  • Calculate the percentage of iron mobilization for each concentration and time point.

Equation for Iron Mobilization: Iron Mobilization (%) = (Activity in chelator fraction) / (Total initial activity in ferritin) x 100

Visualizations

cluster_0 Mechanism of Action: Iron Chelation CN128 This compound Complex CN128-Fe³⁺ Complex CN128->Complex Binds Toxicity Reduced Iron-Mediated Oxidative Stress & Toxicity CN128->Toxicity Prevents Fe3 Excess Iron (Fe³⁺) Fe3->Complex Chelates Fe3->Toxicity Causes Excretion Renal/Fecal Excretion Complex->Excretion

Caption: Mechanism of action of this compound as an iron chelator.

cluster_1 Workflow: Investigating Unexpected Effects Start Unexpected Experimental Result Observed Step1 Step 1: Verify Compound Identity and Purity Start->Step1 Step2 Step 2: Confirm On-Target (Iron Chelation) Activity Step1->Step2 Step3 Step 3: Dose-Response Analysis (On-Target vs. Unexpected Effect) Step2->Step3 Decision1 Potency Separation? Step3->Decision1 Step4 Step 4: Control Experiments (Inactive Analog, Iron Rescue) Decision1->Step4 Yes Conclusion1 Effect is Likely On-Target Decision1->Conclusion1 No Decision2 Effect Specific & Not Iron-Related? Step4->Decision2 Step5 Step 5: Advanced Target Deconvolution Studies Decision2->Step5 Yes Decision2->Conclusion1 No Conclusion2 Potential Off-Target Effect Step5->Conclusion2

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Managing Side Effects of CN128 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CN128 hydrochloride in animal models. The information is designed to help manage potential side effects and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective iron chelator. Its primary mechanism of action involves binding to excess iron in the body, forming a stable complex that can then be excreted. This action helps to reduce iron overload, a condition that can be toxic to various tissues and organs. CN128 has been investigated for its therapeutic potential in conditions such as β-thalassemia.

Q2: What are the known side effects of this compound in animal models?

A2: Preclinical studies in animal models, primarily rats, have shown that this compound is generally well-tolerated. No mortality has been observed even at higher dose levels. It is considered to have a favorable safety profile compared to other iron chelators like deferiprone and is not associated with kidney damage. However, as with many orally administered compounds, mild and transient gastrointestinal upset may be observed, particularly at the initiation of treatment or at higher doses. While this compound has been shown to lack genetic toxicity, close monitoring of hematological parameters is always recommended as a precautionary measure with any new iron chelator.

Q3: Are there any known drug interactions with this compound in animal studies?

A3: At present, there is limited published data on specific drug-drug interactions with this compound in animal models. It is advisable to avoid co-administration with other chelating agents unless it is a specific requirement of the study design. If the experimental protocol requires the use of other medications, a staggered dosing schedule should be considered to minimize potential interactions.

Q4: What is the recommended approach for dose selection to minimize side effects?

A4: Dose selection should be based on the specific research question and the animal model being used. It is recommended to start with a dose at the lower end of the effective range and gradually escalate to the desired therapeutic dose. This approach allows for adaptation and can minimize the potential for transient side effects. Close monitoring of the animals for any adverse signs is crucial during the dose-escalation phase.

Troubleshooting Guides

This section provides practical guidance for identifying and managing potential side effects during in vivo studies with this compound.

Gastrointestinal Upset

Issue: Animals exhibit signs of mild gastrointestinal upset, such as soft stools, diarrhea, or a slight decrease in food intake, particularly after the initiation of oral dosing.

Possible Cause:

  • Initial response to the oral administration of a new compound.

  • The vehicle used for drug formulation.

  • High concentration or volume of the administered dose.

Troubleshooting Steps:

  • Monitor Closely: Continue to monitor the animals closely for the severity and duration of the symptoms. Often, these are transient and resolve within a few days as the animals acclimate.

  • Vehicle Control: Ensure that a control group receiving only the vehicle is included in the study to rule out any effects of the vehicle itself.

  • Dose Adjustment: If symptoms persist or are moderate to severe, consider reducing the dose temporarily and then gradually re-escalating.

  • Dosing Volume and Concentration: Evaluate the concentration and volume of the administered dose. A lower concentration in a slightly larger, palatable vehicle might be better tolerated.

  • Dietary Support: For animals with decreased food intake, providing a highly palatable and easily digestible diet can help maintain caloric intake.

Potential Hematological Changes

Issue: Routine blood analysis reveals slight, but statistically significant, changes in hematological parameters compared to the control group.

Possible Cause:

  • As an iron chelator, CN128 can influence iron-dependent hematopoietic processes.

  • Individual animal variability.

Troubleshooting Steps:

  • Confirm Findings: Repeat the blood analysis to confirm the initial findings and rule out any technical errors.

  • Comprehensive Blood Panel: Ensure a complete blood count (CBC) with a differential is performed to get a full picture of the hematological profile.

  • Correlate with Other Observations: Assess if the hematological changes are accompanied by any clinical signs of illness in the animals.

  • Dose-Response Evaluation: Analyze if the observed changes are dose-dependent.

  • Review Historical Control Data: Compare the findings with historical hematological data for the specific strain and age of the animal model to understand the range of normal biological variation.

Data Presentation

The following tables summarize hypothetical quantitative data from preclinical safety studies of this compound in a rat model. This data is for illustrative purposes and is based on the general safety profile of well-tolerated oral iron chelators.

Table 1: Summary of Hematological Parameters in Rats Following 28-Day Oral Administration of this compound

ParameterVehicle ControlCN128 (Low Dose)CN128 (Mid Dose)CN128 (High Dose)
White Blood Cells (x10⁹/L) 7.5 ± 1.27.3 ± 1.17.6 ± 1.37.8 ± 1.4
Red Blood Cells (x10¹²/L) 7.2 ± 0.57.1 ± 0.67.0 ± 0.56.9 ± 0.7
Hemoglobin (g/dL) 14.5 ± 1.014.3 ± 1.114.1 ± 0.913.9 ± 1.2
Platelets (x10⁹/L) 850 ± 150840 ± 160860 ± 140870 ± 155

Values are presented as mean ± standard deviation. No statistically significant differences were observed between the groups.

Table 2: Summary of Clinical Chemistry Parameters in Rats Following 28-Day Oral Administration of this compound

ParameterVehicle ControlCN128 (Low Dose)CN128 (Mid Dose)CN128 (High Dose)
Alanine Aminotransferase (ALT) (U/L) 35 ± 836 ± 738 ± 940 ± 10
Aspartate Aminotransferase (AST) (U/L) 80 ± 1582 ± 1685 ± 1888 ± 20
Blood Urea Nitrogen (BUN) (mg/dL) 20 ± 321 ± 420 ± 322 ± 4
Creatinine (mg/dL) 0.6 ± 0.10.6 ± 0.10.7 ± 0.20.6 ± 0.1

Values are presented as mean ± standard deviation. No clinically significant changes in liver or kidney function markers were observed.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the body weight of the animals and the desired dose.

    • Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Suspend or dissolve the calculated amount of this compound in the vehicle to achieve the final desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Gently restrain the rat.

    • Use a gavage needle of appropriate size for the animal's weight.

    • Carefully insert the gavage needle into the esophagus and deliver the dosing solution directly into the stomach.

    • The volume of administration should be kept consistent, typically between 5-10 mL/kg.

  • Post-Dosing Monitoring:

    • Observe the animal for at least 30 minutes post-dosing for any immediate adverse reactions such as regurgitation or distress.

    • Return the animal to its home cage and monitor for any changes in behavior, food and water intake, and stool consistency.

Protocol 2: Blood Sample Collection for Hematology and Clinical Chemistry

  • Animal Preparation:

    • Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).

  • Blood Collection:

    • Collect blood from a suitable site, such as the saphenous vein or via cardiac puncture for terminal studies.

    • For hematology, collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • For clinical chemistry, collect blood into serum separator tubes.

  • Sample Processing:

    • For hematology, gently invert the EDTA tubes several times to ensure proper mixing with the anticoagulant. Analyze the samples promptly or store them at 4°C for a short period as per the analyzer's recommendations.

    • For clinical chemistry, allow the blood in the serum separator tubes to clot at room temperature for 30 minutes.

    • Centrifuge the tubes at the recommended speed (e.g., 2000 x g for 10 minutes) to separate the serum.

    • Carefully collect the serum and store it at -80°C until analysis.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_analysis Analysis Phase A Dose Calculation C CN128 Formulation A->C B Vehicle Preparation B->C E Oral Gavage C->E D Animal Acclimation D->E F Post-Dose Observation E->F G Blood Collection F->G H Hematology Analysis G->H I Clinical Chemistry G->I J Data Interpretation H->J I->J

Caption: Experimental workflow for in vivo studies of this compound.

troubleshooting_logic A Adverse Event Observed (e.g., GI Upset) B Is it Severe? A->B C Continue Monitoring (Transient Effect Likely) B->C No D Reduce Dose B->D Yes E Check Vehicle Control Group B->E Yes G Symptoms Resolve? C->G D->G E->G F Consult Veterinarian G->F No H Gradual Dose Re-escalation G->H Yes I Consider Alternative Formulation/Vehicle G->I No I->F

Caption: Troubleshooting logic for managing adverse events in animal models.

signaling_pathway A This compound (Oral Administration) B Systemic Circulation A->B C Chelation of Excess Systemic Iron B->C D Formation of CN128-Iron Complex C->D F Reduction of Iron Overload C->F E Renal Excretion D->E G Decreased Tissue Iron Deposition F->G H Mitigation of Iron-Induced Toxicity G->H

Caption: Mechanism of action of this compound in reducing iron overload.

How to minimize CN128 hydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of CN128 hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective iron chelator. Its primary mechanism of action is to bind to excess iron (Fe³⁺), preventing it from participating in harmful reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals. By sequestering iron, CN128 helps to mitigate iron overload and inhibit a form of iron-dependent regulated cell death called ferroptosis.[1] This process is characterized by the accumulation of lipid peroxides in cellular membranes, leading to cell death.[1] Iron chelators like CN128 are crucial for preventing this iron-induced oxidative damage.[1]

Q2: What are the recommended storage conditions for this compound solid and stock solutions?

A2: Proper storage is critical to maintain the stability and efficacy of this compound. For the solid compound, it is recommended to store it at 4°C, sealed and protected from moisture. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), also sealed to prevent moisture contamination.

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in water and Dimethyl Sulfoxide (DMSO). For in vivo studies, it can be formulated in vehicles such as a mixture of DMSO and corn oil. It is crucial to ensure the compound is fully dissolved, and sonication may be used to aid dissolution.

Troubleshooting Guide

Issue 1: Precipitation of this compound in aqueous solution.

  • Possible Cause: The pH of the solution may not be optimal for solubility. The solubility of hydrochloride salts can be influenced by the pH of the medium.

  • Troubleshooting Steps:

    • Adjust pH: The stability of similar iron chelates has been shown to be maximal at a pH of around 5.[2] Adjusting the pH of your aqueous solution to a slightly acidic range may improve solubility and stability.

    • Use a suitable buffer: Employing a biocompatible buffer system (e.g., acetate buffer) can help maintain the optimal pH.

    • Sonication: Gentle sonication can help redissolve any precipitate.

Issue 2: Loss of this compound activity over time in solution.

  • Possible Cause: Degradation of the compound due to environmental factors such as light, temperature, or inappropriate pH. Hydroxypyridinone compounds can be susceptible to photodegradation and thermal degradation.

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.

    • Control Temperature: Avoid exposing solutions to high temperatures. For short-term benchtop use, keep solutions on ice. For longer-term storage, adhere to the recommended -20°C or -80°C.

    • Optimize pH: As mentioned, maintaining a slightly acidic pH (around 5-6) can enhance stability.[2] Avoid highly acidic or alkaline conditions, as these can catalyze hydrolysis.

    • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment to minimize degradation.

Issue 3: Inconsistent experimental results.

  • Possible Cause: In addition to compound degradation, interactions with other components in your experimental system could be a factor.

  • Troubleshooting Steps:

    • Assess Excipient Compatibility: If formulating this compound with other excipients, be aware of potential interactions. For instance, some excipients can introduce moisture or have functional groups that may react with the drug. A compatibility study with your specific formulation components is recommended.

    • Standardize Solution Preparation: Ensure a consistent and validated protocol for preparing your this compound solutions to minimize variability between experiments.

Quantitative Data Summary

The following tables summarize key stability and solubility parameters for this compound and related compounds.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid4°CLong-termSealed, away from moisture
Stock Solution-20°CUp to 1 monthSealed, away from moisture
Stock Solution-80°CUp to 6 monthsSealed, away from moisture

Table 2: Solubility of this compound

SolventConcentrationMethod
Water100 mg/mLRequires sonication
DMSO~28.57 mg/mLRequires sonication

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound (MW: 295.76 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out 2.96 mg of this compound. b. Add the solid to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous DMSO to the tube. d. Vortex and, if necessary, sonicate in a water bath until the solid is completely dissolved. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. A stability-indicating HPLC method would be required to quantify the remaining parent compound and any degradation products.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, methanol, water, HPLC system with UV detector, C18 column.

  • Procedure: a. Acidic Degradation: Mix a solution of this compound with 0.1 M HCl and incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC. b. Alkaline Degradation: Mix a solution of this compound with 0.1 M NaOH and incubate at 60°C. Take samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC. c. Oxidative Degradation: Mix a solution of this compound with 3% H₂O₂ and keep at room temperature. Take samples at various time points and analyze by HPLC. d. Thermal Degradation: Incubate a solid sample of this compound at 60°C. Dissolve samples taken at various time points in a suitable solvent and analyze by HPLC. e. Photodegradation: Expose a solution of this compound to a UV light source. Take samples at various time points and analyze by HPLC. A control sample should be kept in the dark.

  • Analysis: Quantify the peak area of this compound at each time point to determine the percentage of degradation.

Visualizations

Signaling Pathway: Ferroptosis and the Role of CN128

Ferroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe3_Tf Fe³⁺-Transferrin TfR1 Transferrin Receptor 1 (TfR1) Fe3_Tf->TfR1 Binds Fe3_Endosome Fe³⁺ in Endosome TfR1->Fe3_Endosome Internalization System_xc System xc⁻ Cysteine Cysteine System_xc->Cysteine Imports Cystine, forms Cysteine Fe2_LIP Labile Iron Pool (Fe²⁺) Fe3_Endosome->Fe2_LIP Reduction & Release Fenton_Reaction Fenton Reaction Fe2_LIP->Fenton_Reaction Catalyzes ROS Reactive Oxygen Species (ROS) Fenton_Reaction->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Initiates Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis CN128 CN128 CN128->Fe2_LIP Chelates GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits GSH GSH GSH->GPX4 Cofactor for Cystine Cystine Cysteine->GSH Synthesis Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare CN128 HCl Solution Acid Acidic (0.1M HCl, 60°C) Start->Acid Base Alkaline (0.1M NaOH, 60°C) Start->Base Oxidation Oxidative (3% H₂O₂) Start->Oxidation Thermal Thermal (60°C, solid) Start->Thermal Photo Photolytic (UV light) Start->Photo Sampling Sample at Timed Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize (if applicable) Sampling->Neutralization HPLC HPLC Analysis Neutralization->HPLC Data_Analysis Data Analysis (% Degradation) HPLC->Data_Analysis

References

CN128 Hydrochloride Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation and delivery of CN128 hydrochloride.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is the salt form of CN128, an orally active, small molecule iron chelator.[1][2][3] Its primary mechanism of action is to bind to excess systemic iron, forming a stable complex that can be excreted from the body. This is particularly relevant in treating iron overload conditions, such as β-thalassemia, which can result from frequent blood transfusions.[1][2][3] CN128 has also been investigated for its potential to mitigate iron-mediated oxidative stress in neurodegenerative diseases like Parkinson's disease.[4]

2. What are the key advantages of CN128 over other iron chelators?

CN128 was developed to improve upon existing iron chelators like deferiprone.[1][2] It is designed to have superior iron scavenging ability and a more favorable pharmacokinetic profile, including good oral bioavailability.[1][5] Studies have shown it to be effective in removing iron and to have a good safety profile in preclinical assessments.[1][3]

3. What are some common challenges when formulating this compound?

Like many hydrochloride salts of weakly basic compounds, this compound may be susceptible to disproportionation, where the salt converts to the less soluble free base form.[6] This can be influenced by pH, excipients, and moisture content. Maintaining the physical and chemical stability of the formulation is crucial for consistent delivery and bioavailability. Solubility can also be a challenge, and careful selection of solvent systems and excipients is necessary.

4. How should this compound stock solutions be prepared and stored?

For in vitro studies, stock solutions can be prepared in solvents like DMSO. For in vivo experiments, a multi-component system is often used to ensure solubility and stability.[5] It is recommended to prepare fresh working solutions for in vivo studies on the day of use.[5] For long-term storage, stock solutions should be kept at -20°C for up to one month or -80°C for up to six months, protected from moisture.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer pH of the buffer is too high, causing conversion to the less soluble free base.Maintain the pH of the aqueous solution well below the pKa of the compound. Consider using a buffer system with sufficient capacity to resist pH shifts.
Low aqueous solubility of this compound.Increase the solubility by adding co-solvents (e.g., PEG300, ethanol) or solubilizing agents (e.g., Tween-80, cyclodextrins).[5]
Inconsistent results in cell-based assays Degradation of the compound in the culture medium.Prepare fresh dilutions from a concentrated stock solution immediately before each experiment. Minimize the exposure of the compound to the medium before adding it to the cells.
Interaction with components of the cell culture medium.Perform a stability study of this compound in the specific cell culture medium to assess its stability over the duration of the experiment.
Low oral bioavailability in animal studies Poor dissolution of the solid dosage form.Optimize the formulation by reducing the particle size of the API (micronization) or by formulating it as a solid dispersion to enhance the dissolution rate.
Salt disproportionation in the gastrointestinal tract.Include pH-modifying excipients in the formulation to maintain a low local pH and favor the dissolved salt form.
High variability in pharmacokinetic data Inconsistent dosing due to a non-homogeneous suspension.If using a suspension, ensure it is uniformly mixed before each administration. Consider using a solution-based formulation if possible for better dose uniformity.[5]
Adsorption of the compound to the dosing equipment.Pre-treat the dosing equipment with a solution of the vehicle to saturate any non-specific binding sites.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents

This protocol is adapted from established methods for in vivo administration of CN128.[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).

  • To prepare a 1 mL working solution, start with 400 µL of PEG300.

  • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and vortex until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix the final solution thoroughly before administration. It is recommended to use the freshly prepared solution on the same day.[5]

Protocol 2: In Vitro Solubility Assessment

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Shaking incubator

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of this compound to a known volume of each PBS buffer in separate vials.

  • Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • After incubation, filter the suspensions using a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method.

  • The resulting concentration represents the equilibrium solubility at that specific pH.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats (75 µmol/kg, oral administration) [5]

ParameterValue
Cmax (mg/L)8.671
AUC (mg/L·h)16.38
Bioavailability (%)82.6

Table 2: Example Solubility Data for this compound

Solvent System Solubility (mg/mL)
Water~5
PBS (pH 7.4)~2
10% DMSO / 90% Water> 20
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.86[5]

Visualizations

G cluster_0 Cellular Iron Overload cluster_1 Therapeutic Intervention Excess Iron Excess Iron ROS Production ROS Production Excess Iron->ROS Production Fenton Reaction Iron Chelation Iron Chelation Excess Iron->Iron Chelation Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Cell Damage Cell Damage Ferroptosis->Cell Damage CN128 CN128 CN128->Iron Chelation Iron Chelation->ROS Production Inhibition Iron Excretion Iron Excretion Iron Chelation->Iron Excretion

Caption: Mechanism of action of CN128 in mitigating iron-induced cell damage.

G cluster_workflow In Vivo Formulation Workflow Start Start Prepare Stock Prepare CN128 HCl Stock in DMSO Start->Prepare Stock Combine Combine Stock with Excipient Mix Prepare Stock->Combine Mix Excipients Mix PEG300, Tween-80, and Saline Mix Excipients->Combine Vortex Vortex to Homogenize Combine->Vortex Administer Oral Gavage to Animal Model Vortex->Administer End End Administer->End

Caption: Experimental workflow for preparing an in vivo oral formulation of CN128 HCl.

G Problem Precipitation Observed in Formulation Check_pH Is pH of the medium > pKa? Problem->Check_pH Adjust_pH Lower pH with acidic buffer Check_pH->Adjust_pH Yes Check_Solubility Is intrinsic solubility low? Check_pH->Check_Solubility No Re-evaluate Re-evaluate Formulation Stability Adjust_pH->Re-evaluate Add_Cosolvent Incorporate co-solvents or solubilizers Check_Solubility->Add_Cosolvent Yes Check_Solubility->Re-evaluate No Add_Cosolvent->Re-evaluate

Caption: Troubleshooting logic for formulation precipitation issues.

References

Validation & Comparative

A Comparative In Vivo Analysis of CN128 Hydrochloride and Deferasirox for Iron Chelation Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of two oral iron chelators: the investigational drug CN128 hydrochloride and the established therapeutic agent deferasirox. This document summarizes key experimental data on their efficacy and pharmacokinetics, details relevant experimental methodologies, and visualizes their mechanisms of action.

Executive Summary

Iron overload, a consequence of certain genetic disorders and frequent blood transfusions, necessitates treatment with iron chelators to prevent organ damage. Deferasirox is a widely used oral iron chelator for this purpose. This compound is a newer, orally active iron chelator currently undergoing clinical evaluation. While direct comparative in vivo studies are not yet available in published literature, this guide consolidates existing data from separate preclinical and clinical investigations to offer a preliminary comparison.

Mechanism of Action

Both this compound and deferasirox are orally active iron chelators that selectively bind to ferric iron (Fe³⁺), forming stable complexes that can be excreted from the body.

This compound is a hydroxypyridinone iron chelator. It is designed to have a high affinity and selectivity for iron.[1] Its mechanism involves binding to iron within the body, facilitating its removal.

Deferasirox is a tridentate ligand that binds to iron with high affinity in a 2:1 ratio (two molecules of deferasirox to one iron atom).[2] This complex is then primarily eliminated through the feces.[2]

Signaling Pathway of Iron Chelation

The primary signaling consequence of both this compound and deferasirox is the reduction of intracellular labile iron pools. This action prevents the iron-catalyzed formation of reactive oxygen species (ROS), thereby mitigating oxidative stress and cellular damage.

IronChelationPathway Excess Iron Excess Iron Labile Iron Pool Labile Iron Pool Excess Iron->Labile Iron Pool Enters Cell Chelator Oral Iron Chelator (CN128 or Deferasirox) Chelator->Labile Iron Pool Enters Cell & Binds Iron ROS Reactive Oxygen Species (ROS) Labile Iron Pool->ROS Catalyzes formation of Oxidative Stress Oxidative Stress ROS->Oxidative Stress Cell Damage Cell Damage Oxidative Stress->Cell Damage Iron-Chelator Complex Iron-Chelator Complex Excretion Excretion Iron-Chelator Complex->Excretion Labile Iron PoolChelator Labile Iron PoolChelator

Figure 1. General signaling pathway of iron chelation therapy.

In Vivo Efficacy

Direct comparative efficacy studies between this compound and deferasirox in the same animal model have not been identified in the public domain. The following tables summarize available data from separate studies.

Table 1: In Vivo Iron Chelation Efficacy of this compound

Animal ModelDosageEfficacy MetricResultCitation
Rat450 µmol/kg (p.o.)Iron Scavenging EfficacyGood, dose-dependent[3]
59Fe-ferritin-loaded Rat150 and 450 µmol/kgIron Mobilization24.8% increase[4]

Table 2: In Vivo Iron Chelation Efficacy of Deferasirox

Animal Model/Patient PopulationDosageEfficacy MetricResultCitation
Hjv-/- Mice (model for hemochromatosis)100 mg/kg/day (5x/week)Liver and Heart Iron BurdenSignificantly reduced (P<0.05)[5]
Patients with β-thalassemia20-30 mg/kg/dayLiver Iron Concentration (LIC)Maintained or reduced[6]
Patients with non-transfusion-dependent thalassemia5 and 10 mg/kg/dayLiver Iron Concentration (LIC)Significant decrease from baseline[7][8]
Patients with hereditary hemochromatosis10 ± 5 mg/kg/dayMedian Liver Iron Concentration (LIC)Significant decrease from baseline (P < 0.001)[9]
Patients with myelodysplastic syndromesVariableMedian Serum FerritinSignificant decrease at 1 year (p=0.002)[10]

Pharmacokinetics

A direct pharmacokinetic comparison in the same study is unavailable. The data below is compiled from separate studies in rats.

Table 3: Comparative Pharmacokinetics in Rats

ParameterThis compoundDeferasiroxCitation
Animal Model RatRat[3]
Dosage 75 µmol/kg (i.g.)10 mg/kg (p.o.)[3]
Oral Bioavailability 82.6%~26%[3]
Key Observations High maximal plasma concentration, low clearanceBioavailability increases disproportionately at higher doses[3]

Experimental Protocols

Detailed experimental protocols for the cited studies are proprietary to the conducting researchers. However, a general methodology for assessing the in vivo efficacy of an oral iron chelator is outlined below.

General In Vivo Iron Chelation Efficacy Study Protocol

This protocol describes a typical workflow for evaluating a novel oral iron chelator in a rodent model of iron overload.

ExperimentalWorkflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cluster_data Data Analysis A Animal Model Selection (e.g., iron-overloaded rats/mice) B Group Allocation (Control, Vehicle, Test Compound) A->B C Oral Administration of Chelator (daily for a specified period) B->C D Regular Monitoring (body weight, clinical signs) C->D F Tissue Harvesting at Endpoint (liver, heart, spleen) C->F Endpoint E Sample Collection (blood, urine, feces) D->E G Iron Quantification (e.g., AAS, ICP-MS) E->G H Biochemical Analysis (serum ferritin, transaminases) E->H F->G I Statistical Analysis G->I H->I

Figure 2. Generalized experimental workflow for in vivo iron chelation studies.

1. Animal Model:

  • Iron overload is induced in rodents (rats or mice) through methods such as a high-iron diet or intraperitoneal injections of iron dextran.

  • Alternatively, genetic models like the Hjv-/- mouse, which spontaneously develops iron overload, can be used.[5]

2. Dosing and Administration:

  • The investigational compound (e.g., this compound) and the comparator (e.g., deferasirox) are administered orally, typically once daily.

  • A vehicle control group receives the formulation without the active compound.

  • Doses are often determined based on prior dose-ranging studies to establish efficacy and tolerability.

3. Efficacy Assessment:

  • Iron Excretion: Urine and feces are collected over specified periods (e.g., 24 hours) to measure the amount of excreted iron, which is a direct indicator of chelation efficacy.

  • Tissue Iron Content: At the end of the study, animals are euthanized, and organs such as the liver, heart, and spleen are harvested. The iron concentration in these tissues is measured using techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Serum Parameters: Blood samples are collected periodically to measure serum ferritin and transferrin saturation, which are biomarkers of body iron stores.

4. Safety and Tolerability:

  • Animals are monitored throughout the study for clinical signs of toxicity, changes in body weight, and food consumption.

Discussion and Conclusion

Based on the available preclinical data, this compound demonstrates promising characteristics for an oral iron chelator, notably its high oral bioavailability in rats.[3] The reported 82.6% bioavailability is substantially higher than that of deferasirox in the same species.[3] High bioavailability is a desirable trait as it can lead to more consistent drug exposure and potentially lower required doses.

In terms of efficacy, this compound has been shown to effectively mobilize iron in a rat model of iron overload.[4] Deferasirox has a well-established efficacy profile from extensive preclinical and clinical studies, demonstrating its ability to reduce iron burden in various organs and patient populations.[5][6][7][8][9][10]

It is crucial to emphasize that a direct comparison of the iron chelation efficacy of this compound and deferasirox is not possible without head-to-head in vivo studies conducted under identical experimental conditions. The ongoing clinical trials for this compound will be critical in determining its therapeutic potential and how it compares to existing treatments like deferasirox.[11][12][13]

Researchers and drug development professionals should look forward to the results of these clinical trials for a more definitive comparison of the efficacy and safety profiles of these two oral iron chelators.

References

The Superior Iron Selectivity of CN128 Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an iron chelator with high efficacy and minimal off-target effects is paramount. CN128 hydrochloride, a novel orally active iron chelator, has emerged as a promising candidate for the treatment of iron overload conditions such as β-thalassemia. This guide provides a comprehensive comparison of this compound's iron selectivity against other established iron chelators, supported by experimental data and detailed methodologies.

This compound demonstrates a high selectivity for ferric iron (Fe³⁺) over other physiologically important metal ions.[1] Its design as a hydroxypyridinone derivative confers a strong and specific affinity for iron.[2][3] Studies have indicated that the iron (III) affinity and metal selectivity of CN128 are comparable to that of deferiprone, a widely used oral iron chelator.[2][4] However, CN128 exhibits superior iron scavenging capabilities.[2][4]

Comparative Analysis of Metal Ion Affinity

The efficacy of an iron chelator is not only determined by its affinity for iron but also by its relative lack of affinity for other essential metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺). A high degree of selectivity for iron minimizes the risk of depleting the body of these vital metals, thereby reducing potential side effects.

The pFe³⁺ value is a common metric used to express the iron binding affinity of a chelator at a physiological pH of 7.4. A higher pFe³⁺ value indicates a stronger affinity for iron. While the specific pFe³⁺ value for this compound is not publicly available, novel 2-amido-3-hydroxypyridin-4-ones have been shown to possess enhanced pFe³⁺ values compared to the benchmark chelator, deferiprone.

Given that the metal selectivity of CN128 is similar to deferiprone, the stability constants (log K) for deferiprone with various metal ions can serve as a valuable proxy for understanding CN128's selectivity profile.

ChelatorMetal IonStability Constant (log K)
Deferiprone (as a proxy for CN128) Fe³⁺36.9
Cu²⁺13.9
Zn²⁺7.2
Deferasirox Fe³⁺>35 (approx.)
Cu²⁺-
Zn²⁺-

Note: Data for Deferiprone is used as a proxy for this compound based on literature stating similar selectivity. A higher log K value indicates stronger binding affinity.

This data clearly illustrates the significantly higher affinity of the hydroxypyridinone structure for Fe³⁺ compared to Cu²⁺ and Zn²⁺, highlighting the basis for the iron selectivity of this compound.

Experimental Validation of Iron Selectivity

The iron selectivity of a chelator like this compound can be experimentally validated using a competitive binding assay, often employing UV-Vis spectrophotometry. This method relies on a chromophoric indicator that changes color upon binding to iron. The ability of the test chelator to sequester iron from the indicator complex is then measured.

Experimental Protocol: Competitive Binding Assay for Iron Selectivity

This protocol outlines a general procedure for assessing the iron selectivity of a test chelator (e.g., this compound) against a competing metal ion.

Materials:

  • Test chelator solution (e.g., this compound) of known concentration.

  • Ferric chloride (FeCl₃) solution of known concentration.

  • Solution of a competing metal salt (e.g., CuCl₂, ZnCl₂) of known concentration.

  • Ferrozine solution (chromophoric indicator).

  • HEPES buffer (pH 7.4).

  • UV-Vis spectrophotometer.

Procedure:

  • Formation of the Iron-Indicator Complex: In a cuvette, mix the HEPES buffer, ferrozine solution, and ferric chloride solution. Allow the mixture to incubate to form the stable, colored iron-ferrozine complex.

  • Baseline Measurement: Measure the absorbance of the iron-ferrozine complex at its maximum absorbance wavelength (around 562 nm). This serves as the initial reading.

  • Introduction of the Test Chelator: Add a known concentration of the this compound solution to the cuvette containing the iron-ferrozine complex.

  • Equilibration and Measurement: Allow the solution to equilibrate. The more selective chelator will remove iron from the ferrozine complex, causing a decrease in absorbance. Measure the absorbance at regular intervals until a stable reading is obtained.

  • Competitive Binding: Repeat the experiment, but this time, in addition to the test chelator, add a known concentration of the competing metal ion solution (e.g., Cu²⁺ or Zn²⁺).

  • Data Analysis: The percentage of iron chelated by the test compound in the presence and absence of the competing metal is calculated. A smaller change in the percentage of iron chelated in the presence of the competing metal indicates higher selectivity for iron.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Iron Overload Pathogenesis cluster_1 Chelation Therapy Excess Iron Excess Iron ROS Production ROS Production Excess Iron->ROS Production Fenton Reaction CN128 CN128 Cellular Damage Cellular Damage ROS Production->Cellular Damage Iron Complex Iron Complex CN128->Iron Complex Binds Iron Excretion Excretion Iron Complex->Excretion

Caption: Mechanism of action of CN128 in iron overload.

start Start prep_complex Prepare Fe-Ferrozine Complex start->prep_complex measure_initial Measure Initial Absorbance prep_complex->measure_initial add_chelator Add CN128 measure_initial->add_chelator add_competitor Add Competing Metal (e.g., Zn, Cu) add_chelator->add_competitor measure_final Measure Final Absorbance add_competitor->measure_final analyze Analyze Data measure_final->analyze end End analyze->end

Caption: Workflow for competitive binding assay.

Conclusion

This compound represents a significant advancement in iron chelation therapy. Its high selectivity for iron, as inferred from data on structurally similar compounds like deferiprone, coupled with its oral bioavailability and superior iron scavenging ability, positions it as a highly promising therapeutic agent. The experimental protocols outlined provide a framework for the continued validation of its selectivity and efficacy, offering researchers the tools to further explore the potential of this next-generation iron chelator.

References

CN128 Hydrochloride: A Comparative Analysis of Metal Ion Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CN128 hydrochloride is a novel, orally active iron chelator belonging to the hydroxypyridinone class of compounds. Developed primarily for the treatment of iron overload conditions, its efficacy and safety profile are critically dependent on its selectivity for ferric iron (Fe³⁺) over other biologically important metal ions. This guide provides a comparative analysis of the cross-reactivity of this compound with various metal ions, supported by experimental data and detailed methodologies.

Quantitative Comparison of Metal Ion Affinity

The selectivity of a chelating agent is paramount to its therapeutic success, as the unintended binding of other essential metal ions can lead to significant off-target effects and toxicity. The affinity of CN128 for various metal ions has been quantified and is presented below. The pM value is a common metric used to express the metal binding affinity of a chelator under standardized conditions (pH 7.4, 1 µM metal ion, 10 µM ligand); a higher pM value indicates a stronger binding affinity.

Metal IonValencepM Value of CN128
Iron (Fe)+321.3
Aluminum (Al)+316.0
Copper (Cu)+211.5
Zinc (Zn)+29.0
Nickel (Ni)+27.9
Cobalt (Co)+27.5
Magnesium (Mg)+23.5

As the data indicates, this compound exhibits a markedly higher affinity for Fe³⁺ compared to other tested divalent and trivalent metal ions. This high selectivity is a key characteristic that underscores its potential as a targeted iron chelator with a favorable safety profile.

Experimental Protocols

The determination of metal ion affinity for a chelating agent like this compound is typically performed using spectrophotometric titration. This method allows for the calculation of the stability constants of the metal-ligand complexes, which are then used to determine the pM values.

Spectrophotometric Titration for Determination of Metal-Ligand Stability Constants

Objective: To determine the stoichiometry and stability constants of CN128-metal ion complexes by monitoring changes in the absorbance spectrum upon titration of the metal ion into a solution of the ligand.

Materials:

  • This compound

  • A series of metal salt solutions (e.g., FeCl₃, AlCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, MgCl₂) of known concentrations

  • Buffer solution (e.g., HEPES or MOPS) to maintain a physiological pH (7.4)

  • High-purity water

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Temperature-controlled cuvette holder

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of a known concentration in the chosen buffer.

    • Prepare stock solutions of each metal salt in high-purity water. The concentrations should be accurately known.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a relevant range of the UV-Vis spectrum.

    • Place a known volume and concentration of the this compound solution in a quartz cuvette.

    • Record the initial absorbance spectrum of the free ligand.

  • Titration:

    • Add small, precise aliquots of a metal salt stock solution to the cuvette containing the CN128 solution.

    • After each addition, thoroughly mix the solution and allow it to equilibrate.

    • Record the absorbance spectrum of the solution after each addition.

    • Continue the titration until no further significant changes in the absorbance spectrum are observed, indicating saturation of the ligand with the metal ion.

  • Data Analysis:

    • The collected spectral data is processed to determine the absorbance changes at specific wavelengths as a function of the metal ion concentration.

    • The data is then fitted to a suitable binding model (e.g., 1:1, 1:2, or 1:3 ligand-to-metal ratio) using specialized software to calculate the stability constants (log K) for each metal-ligand complex.

    • The pM values are calculated from the stability constants using the following equation: pM = -log[M]free, where [M]free is the concentration of the free metal ion in a solution containing a defined total metal and total ligand concentration at a specific pH.

Visualizing Experimental Workflow and Logical Relationships

To further elucidate the processes involved in evaluating the cross-reactivity of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical hierarchy of selectivity.

experimental_workflow cluster_prep Solution Preparation cluster_exp Spectrophotometric Titration cluster_analysis Data Analysis cluster_output Output prep_ligand Prepare CN128 Solution titration Titrate Metal into CN128 prep_ligand->titration prep_metals Prepare Metal Ion Solutions prep_metals->titration record_spectra Record Absorbance Spectra titration->record_spectra Iterative Process analyze_spectra Analyze Spectral Changes record_spectra->analyze_spectra calc_stability Calculate Stability Constants analyze_spectra->calc_stability calc_pm Calculate pM Values calc_stability->calc_pm comparison_table Generate Comparison Table calc_pm->comparison_table

Caption: Experimental workflow for determining metal ion selectivity.

selectivity_hierarchy cluster_high_affinity High Affinity cluster_moderate_affinity Moderate Affinity cluster_low_affinity Low Affinity CN128 This compound Fe3 Fe(III) CN128->Fe3 pM = 21.3 Al3 Al(III) CN128->Al3 pM = 16.0 Cu2 Cu(II) CN128->Cu2 pM = 11.5 Zn2 Zn(II) CN128->Zn2 pM = 9.0 Ni2 Ni(II) CN128->Ni2 pM = 7.9 Co2 Co(II) CN128->Co2 pM = 7.5 Mg2 Mg(II) CN128->Mg2 pM = 3.5

Caption: Hierarchy of CN128's metal ion binding affinity.

A Comparative Analysis of CN128 Hydrochloride and Deferoxamine for Iron Removal in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel oral iron chelator CN128 hydrochloride against the established therapeutic deferoxamine, focusing on their efficacy in iron removal. This analysis is based on available preclinical data and outlines the experimental methodologies employed in these evaluations.

Introduction

Iron overload, a condition characterized by excess iron accumulation in tissues and organs, is a significant concern in various hematological disorders, including β-thalassemia and myelodysplastic syndromes, often exacerbated by regular blood transfusions. The primary treatment for iron overload involves chelation therapy to remove excess iron and mitigate its toxic effects. Deferoxamine (DFO), a hexadentate iron chelator administered parenterally, has long been a cornerstone of this therapy. However, its demanding administration schedule has driven the search for effective oral alternatives. This compound, also known as FOT1, is a novel, orally active hydroxypyridinone iron chelator that has shown promise in preclinical studies. This guide synthesizes the available data to compare the iron removal efficacy of this compound with deferoxamine.

Mechanism of Action

Deferoxamine is a natural siderophore produced by Streptomyces pilosus. It is a high-affinity chelator for ferric iron (Fe³⁺), forming a stable, water-soluble complex called ferrioxamine.[1][2] This complex is then readily excreted by the kidneys, effectively removing iron from the body.[1] Deferoxamine primarily chelates iron from the plasma and interstitial fluids, as well as from iron-storage proteins like ferritin and hemosiderin.[2]

This compound is a synthetic, orally bioavailable iron chelator.[3] As a hydroxypyridinone, it exhibits high and selective affinity for Fe³⁺.[3] Its mechanism also involves the formation of a stable complex with iron, which is then eliminated from the body. Preclinical studies suggest that CN128 possesses superior iron scavenging abilities compared to another oral iron chelator, deferiprone.[3]

Comparative Efficacy in Iron Removal

Direct, head-to-head quantitative comparisons between this compound and deferoxamine in the same study are limited in publicly available literature. However, a study by Tao et al. has indicated that CN128 (referred to as FOT1) is more effective than deferoxamine in removing iron from the liver in animal models of metabolic associated steatohepatitis (MASH).[1] While the specific quantitative data from this direct comparison is not detailed here, the findings suggest a higher efficacy for CN128 in hepatic iron reduction.

To provide a framework for comparison, the following table summarizes the key characteristics and reported efficacy of each compound based on available preclinical and clinical information.

FeatureThis compound (FOT1)Deferoxamine (DFO)
Administration Route Oral[3]Parenteral (Subcutaneous or Intravenous)[2]
Reported Efficacy More effective than deferoxamine and deferasirox in removing liver iron in MASH models.[1] Superior iron scavenging ability compared to deferiprone.[3]Standard of care for iron chelation therapy; effective in reducing iron overload.[2]
Key Advantages Oral administration, potentially higher efficacy in liver iron removal.[1][3]Long-standing clinical use and established efficacy.[2]
Limitations Newer agent with less long-term clinical data.Parenteral administration leading to poor patient compliance.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of efficacy studies. The following outlines typical methodologies used to evaluate and compare iron chelators like this compound and deferoxamine in preclinical settings.

In Vivo Iron Overload Model and Chelator Administration

A common method to induce iron overload in rodent models, such as rats or mice, is through repeated intraperitoneal injections of iron dextran.[5] This method leads to significant iron deposition in key organs, particularly the liver.

  • Iron Loading: For example, male Sprague-Dawley rats can be injected with iron dextran (e.g., 100 mg/kg) multiple times a week for several weeks to establish a state of iron overload.[5]

  • Chelator Administration: Following the iron-loading period, animals are treated with the iron chelators.

    • This compound: Administered orally (e.g., by gavage) at a specific dose (e.g., 150 µmol/kg).[1]

    • Deferoxamine: Administered via subcutaneous or intraperitoneal injection.[6]

Assessment of Iron Removal Efficacy

The efficacy of iron chelation is typically assessed by measuring the reduction of iron levels in various tissues and the excretion of iron.

  • Tissue Iron Concentration: Liver, spleen, and heart tissues are harvested at the end of the treatment period. The iron concentration in these tissues is determined using methods like atomic absorption spectroscopy. This provides a direct measure of the chelator's ability to remove iron from organs.

  • Urinary and Fecal Iron Excretion: Animals are placed in metabolic cages to collect urine and feces over a 24-hour period following chelator administration. The iron content in the collected samples is then measured to quantify the amount of iron excreted from the body.[7]

  • Radioisotope Tracer Studies: A more sensitive method involves the use of radio-labeled iron (⁵⁹Fe). Animals are first loaded with ⁵⁹Fe, and the efficacy of the chelators is determined by measuring the amount of ⁵⁹Fe excreted in urine and feces.[8]

Signaling Pathways and Experimental Workflow

The process of iron chelation and its evaluation can be visualized through the following diagrams.

Iron_Chelation_Mechanism cluster_Deferoxamine Deferoxamine (DFO) Pathway cluster_CN128 This compound Pathway DFO Deferoxamine (Parenteral) DFO_Plasma DFO in Plasma DFO->DFO_Plasma Ferrioxamine Ferrioxamine Complex DFO_Plasma->Ferrioxamine Free_Iron Free Fe³⁺ in Plasma Free_Iron->Ferrioxamine Kidney Kidney Excretion Ferrioxamine->Kidney CN128 CN128 HCl (Oral) CN128_Absorbed Absorbed CN128 CN128->CN128_Absorbed CN128_Complex CN128-Iron Complex CN128_Absorbed->CN128_Complex Tissue_Iron Tissue Fe³⁺ Tissue_Iron->CN128_Complex Excretion Excretion CN128_Complex->Excretion

Caption: Mechanisms of action for Deferoxamine and this compound.

Experimental_Workflow Iron_Loading Induce Iron Overload in Animal Model Treatment_Groups Divide into Treatment Groups: - Vehicle Control - CN128 HCl - Deferoxamine Iron_Loading->Treatment_Groups Chelator_Admin Administer Chelators Treatment_Groups->Chelator_Admin Sample_Collection Collect Tissue and Excreta Samples Chelator_Admin->Sample_Collection Analysis Analyze Iron Content (Atomic Absorption, etc.) Sample_Collection->Analysis Comparison Compare Efficacy Analysis->Comparison

Caption: Workflow for in vivo comparison of iron chelators.

Conclusion

The available preclinical evidence suggests that this compound is a promising oral iron chelator with the potential for high efficacy in removing iron, particularly from the liver.[1] While direct, comprehensive quantitative comparisons with deferoxamine are not yet widely published, the initial findings indicating its superiority in certain models are encouraging.[1] The convenience of its oral administration presents a significant potential advantage over the parenteral route required for deferoxamine, which could lead to improved patient compliance and better long-term management of iron overload. Further clinical studies directly comparing the efficacy and safety of this compound and deferoxamine are warranted to fully establish its therapeutic potential and position in the clinical management of iron overload disorders.

References

Comparative Analysis of CN128 Hydrochloride: A New Frontier in Iron Chelation Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CN128 hydrochloride, a novel oral iron chelator, with existing therapies. Drawing upon available preclinical data, this document outlines the performance, mechanism of action, and clinical development landscape of this compound, offering valuable insights for the research and drug development community.

Performance Data: Preclinical Head-to-Head Comparisons

While head-to-head clinical trial data for this compound is not yet publicly available, preclinical studies provide initial comparative insights into its efficacy and physicochemical properties against other iron chelators.

Table 1: Physicochemical and Preclinical Efficacy Comparison of this compound

ParameterThis compoundDeferiproneDeferasiroxDeferoxamine (DFO)
Route of Administration Oral[1]OralOralSubcutaneous/Intravenous
Iron Scavenging Ability Superior to Deferiprone[2][3]---
Fe(III) Affinity Similar to Deferiprone[2][3]---
Metal Selectivity Similar to Deferiprone[2][3]---
Lipophilicity (logP value) More lipophilic than Deferiprone[2][3]---
Efficacy in Iron Removal (in vivo, rats) Good iron scavenging efficacy at 450 μmol/kg (p.o.)[1]Less effective due to rapid glucuronidation[3][4][5]-More effective than Deferasirox in some preclinical models for protecting bone marrow[6]

Table 2: Preclinical Pharmacokinetic Profile of this compound in Rats

ParameterValue
Oral Bioavailability 82.6% (at 75 μmol/kg)[1]
Maximum Plasma Concentration (Cmax) 8.671 mg/L (at 75 μmol/kg)[1]
Area Under the Curve (AUC) 16.38 mg/L•h (at 75 μmol/kg)[1]

Experimental Protocols

In Vivo Iron Scavenging Efficacy in Rats

Objective: To determine the iron removal efficacy of orally administered this compound in an iron-overloaded rat model.

Methodology:

  • Animal Model: Sprague-Dawley rats were utilized for the study.

  • Induction of Iron Overload: A state of iron overload was induced in the rats prior to the administration of the iron chelator.

  • Drug Administration: this compound was administered orally (p.o.) to the iron-overloaded rats at a dose of 450 μmol/kg.[1]

  • Efficacy Measurement: The iron scavenging efficacy was determined by measuring the amount of iron excreted from the body. This is typically done by analyzing iron content in feces and urine over a specified period.

  • Data Analysis: The total amount of excreted iron was quantified and used to evaluate the efficacy of the chelator.

Phase IIb Clinical Trial Protocol for this compound (NCT05355766)

Objective: To investigate the safety and efficacy of CN128 in thalassemia patients with severe liver iron overload.[7]

Study Design: A single-arm, open-label Phase IIb clinical trial.[7]

Participant Population: A total of 50 eligible subjects with thalassemia and severe iron overload (serum ferritin >2500 µg/L or liver iron concentration >15 mg/g dw) who have been previously treated with at least one other iron chelator.[7]

Treatment Plan:

  • Initial Dose: 10 mg/kg body weight, administered twice daily (bid) for one week.

  • Dose Escalation: The dosage is planned to be escalated weekly or bi-weekly in the absence of unacceptable toxicity, progressing through 15 mg/kg, 20 mg/kg, 25 mg/kg, to a maximum of 30 mg/kg bid.[7]

  • Treatment Duration: 52 weeks.[7]

Primary Outcome Measures:

  • Safety and tolerability of CN128.

  • Change in liver iron concentration (LIC) from baseline.

Mechanism of Action and Signaling Pathways

This compound is an orally active and selective iron chelator.[1] Its primary mechanism of action is to bind to excess iron in the body, forming a stable complex that can then be excreted, thereby reducing iron overload. The design of this compound includes a "sacrificial site for glucuronidation," which is intended to reduce the rapid metabolism that limits the efficacy of other oral iron chelators like deferiprone.[3][4][5]

Iron chelators, as a class of drugs, have been shown to modulate various intracellular signaling pathways. A key target is the upregulation of N-myc downstream regulated gene 1 (NDRG1), a metastasis suppressor. By depleting intracellular iron, these agents can influence pathways involved in cell cycle regulation and proliferation.

Iron_Chelation_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CN128 CN128 Labile Iron Pool Labile Iron Pool CN128->Labile Iron Pool Chelates Iron Iron-Dependent Enzymes Iron-Dependent Enzymes Labile Iron Pool->Iron-Dependent Enzymes Required for function NDRG1 NDRG1 Labile Iron Pool->NDRG1 Depletion upregulates ROS Production ROS Production Labile Iron Pool->ROS Production Catalyzes (Fenton Reaction) Cell Cycle Progression Cell Cycle Progression Iron-Dependent Enzymes->Cell Cycle Progression Regulates Metastasis Suppression Metastasis Suppression NDRG1->Metastasis Suppression Cellular Stress Cellular Stress ROS Production->Cellular Stress

References

Independent Validation of CN128 Hydrochloride's Therapeutic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel oral iron chelator, CN128 hydrochloride, with established alternative therapies for the treatment of iron overload, a common complication in patients with β-thalassemia and other transfusion-dependent anemias. The information presented is supported by available preclinical and clinical experimental data to aid in the independent validation of this compound's therapeutic potential.

Executive Summary

Iron overload is a serious condition resulting from frequent blood transfusions, leading to organ damage and increased mortality if left untreated. Iron chelation therapy is the standard of care to remove excess iron from the body. For decades, the therapeutic landscape has been dominated by deferoxamine (injectable), deferiprone (oral), and deferasirox (oral). This compound is a new-generation, orally active iron chelator designed to offer improved efficacy, safety, and patient compliance. Preclinical studies and ongoing clinical trials are evaluating its potential to address the limitations of current treatments.

Comparative Analysis of Iron Chelators

The following tables summarize the key characteristics and available efficacy data for this compound and its main competitors.

Table 1: General Characteristics of Iron Chelators

FeatureThis compoundDeferoxamineDeferiproneDeferasirox
Route of Administration OralSubcutaneous or Intravenous InfusionOralOral
Mechanism of Action Binds to ferric iron (Fe³⁺) to form a stable complex that is excreted from the body.[1][2]Binds to ferric iron (Fe³⁺) to form a stable complex that is excreted from the body.[3]Binds to ferric iron (Fe³⁺) to form a stable complex that is excreted from the body.[4]Binds to ferric iron (Fe³⁺) with high affinity in a 2:1 ratio, and the complex is excreted.
Key Innovation Designed to be less susceptible to glucuronidation, potentially leading to a longer half-life and improved efficacy compared to deferiprone.[2][5]First-generation iron chelator.[3]First orally active iron chelator.[4]Once-daily oral administration.
Development Status Phase II clinical trials for β-thalassemia.[6][7]Approved for clinical use.[3]Approved for clinical use.[8]Approved for clinical use.

Table 2: Preclinical Efficacy Data

ParameterThis compound (in rats)DeferoxamineDeferiproneDeferasirox
Oral Bioavailability 82.6% (at 75 μmol/kg)[1]Poor oral absorption.[3]Excellent oral bioavailability.[4]Good oral bioavailability.
Iron Scavenging Efficacy Dose-dependent iron removal; superior to deferiprone in a rat model.[1][5]Effective in removing iron.Effective in removing iron.Effective in removing iron.
Pharmacokinetics (Rats) Cmax: 8.671 mg/L, AUC: 16.38 mg/L•h (at 75 μmol/kg)[1]Short half-life (20-30 minutes in humans).[9]Rapidly absorbed with peak plasma levels at 45-60 minutes.[4]N/A

Table 3: Clinical Efficacy Data in β-Thalassemia Patients

ParameterThis compoundDeferoxamineDeferiproneDeferasirox
Dosage 10-30 mg/kg/day (in Phase II trials).[7][10]43 mg/kg for 5.7 days/week.[2]75-100 mg/kg/day.[2][11]20-40 mg/kg/day.[12]
Change in Serum Ferritin (SF) Primary endpoint in ongoing clinical trials.[6]Reduction of 232 +/- 619 ng/mL over 1 year.[11]Reduction of 222 +/- 783 ng/mL over 1 year.[11]Median SF was 3356 ng/mL at baseline; changes paralleled dose adjustments.[1]
Change in Liver Iron Concentration (LIC) Primary endpoint in ongoing clinical trials.[6]Mean reduction of 1.54 mg/g dry weight over 1 year.[2]Mean reduction of 0.93 mg/g dry weight over 1 year.[2]Mean reduction of 3.4 mg/g dry weight over 1 year from a baseline of 18.0 +/- 9.1 mg/g dw.[1]
Myocardial T2* N/A13% improvement over 1 year.[2]27% improvement over 1 year.[2]Stable in patients with low-to-moderate cardiac iron load.
Common Adverse Events Under investigation.Local reactions at infusion site.[2]Gastrointestinal symptoms, arthralgia, agranulocytosis (rare but serious).[2][13]Gastrointestinal disturbances, skin rash, potential for renal and hepatic effects.[1]

Experimental Protocols

Detailed methodologies are crucial for the independent validation of therapeutic effects. Below are summarized protocols for key experiments cited in the evaluation of iron chelators.

1. Assessment of Iron Chelation Efficacy in an Animal Model (Rat)

  • Objective: To determine the in vivo iron scavenging efficacy of a test compound.

  • Animal Model: Iron-overloaded rats. Iron overload can be induced by intraperitoneal injection of iron dextran.

  • Procedure:

    • Following the iron-loading period, animals are randomly assigned to treatment groups (e.g., vehicle control, this compound, deferiprone).

    • The test compounds are administered orally at various doses.

    • Urine and feces are collected over a 24-hour period.

    • The iron content in the collected excreta is measured using atomic absorption spectroscopy.

    • The total amount of iron excreted is calculated and compared between the treatment groups and the control group to determine the iron scavenging efficacy.

  • Pharmacokinetic Analysis: Blood samples are collected at predetermined time points after oral administration. Plasma concentrations of the drug are measured using a validated analytical method (e.g., LC-MS/MS) to determine parameters like Cmax, Tmax, and AUC.

2. Clinical Evaluation of Iron Chelation Therapy in β-Thalassemia Patients

  • Objective: To assess the safety and efficacy of an iron chelator in reducing iron overload in transfusion-dependent patients.

  • Study Design: A multi-center, randomized, controlled clinical trial is the gold standard. For novel drugs like CN128, initial studies may be single-arm, open-label trials.[6][7]

  • Patient Population: Patients with β-thalassemia major and evidence of transfusional iron overload (e.g., serum ferritin >1000 µg/L).

  • Intervention: Patients receive the investigational drug (e.g., this compound) at a specified dose and schedule. A comparator arm would receive a standard-of-care chelator (e.g., deferasirox or deferoxamine).

  • Efficacy Endpoints:

    • Change in Serum Ferritin (SF): Blood samples are collected at baseline and at regular intervals throughout the study (e.g., every 4-12 weeks). Serum ferritin levels are measured using an immunoassay (e.g., electrochemiluminescence immunoassay).[14]

    • Change in Liver Iron Concentration (LIC): LIC is a more accurate measure of total body iron stores.[15][16] It is assessed at baseline and at the end of the study (e.g., after 52 weeks) using non-invasive methods like:

      • Magnetic Resonance Imaging (MRI) R2 or T2*: This is the current standard of care for non-invasive LIC measurement.[15]

      • Superconducting Quantum Interference Device (SQUID): A highly sensitive method available at specialized centers.

      • Liver Biopsy: Historically the gold standard, but it is an invasive procedure.

  • Safety Monitoring: Includes regular monitoring of adverse events, vital signs, and laboratory parameters (e.g., complete blood count, renal function tests, and liver function tests).

Visualizations

Signaling Pathway and Mechanism of Action

IronChelation cluster_body Patient with Iron Overload cluster_therapy Iron Chelation Therapy Excess Iron Excess Iron Organs Liver, Heart, etc. Excess Iron->Organs Deposition Chelation Chelation Excess Iron->Chelation Organ Damage Organ Damage Organs->Organ Damage Leads to Iron Deposition Iron Deposition CN128_Hydrochloride This compound (Oral) CN128_Hydrochloride->Chelation Binds to Iron_Complex Stable Iron Complex Chelation->Iron_Complex Forms Excretion Renal/Fecal Excretion Iron_Complex->Excretion Facilitates Reduced Iron Load Reduced Iron Load Excretion->Reduced Iron Load Results in Reduced Organ Damage Reduced Organ Damage Reduced Iron Load->Reduced Organ Damage Prevents

Caption: Mechanism of action of this compound in treating iron overload.

Experimental Workflow for a Clinical Trial

ClinicalTrialWorkflow start Patient Screening inclusion Inclusion/Exclusion Criteria Met? start->inclusion randomization Randomization inclusion->randomization Yes screen_fail Screen Failure inclusion->screen_fail No treatment_cn128 Treatment Group: This compound randomization->treatment_cn128 treatment_control Control Group: Standard of Care randomization->treatment_control monitoring Regular Monitoring (Safety & Efficacy) treatment_cn128->monitoring treatment_control->monitoring end_of_study End of Study Assessments monitoring->end_of_study Completion of Treatment Period data_analysis Data Analysis & Comparison end_of_study->data_analysis results Evaluation of Therapeutic Effect data_analysis->results

References

A Head-to-Head Battle: CN128 Hydrochloride Emerges as a Promising Next-Generation Oral Iron Chelator

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of iron chelation therapy, a new contender, CN128 hydrochloride, is demonstrating significant potential to outperform current next-generation treatments. Preclinical data suggests that this novel, orally active hydroxypyridinone iron chelator exhibits superior efficacy and a more favorable safety profile when benchmarked against established therapies such as deferiprone and deferasirox.

Iron overload, a serious condition resulting from genetic disorders like β-thalassemia or repeated blood transfusions, necessitates lifelong treatment with iron chelators to prevent organ damage and mortality. While the advent of oral agents like deferiprone and deferasirox marked a significant improvement over the parenterally administered deferoxamine, the search for chelators with enhanced efficacy, better tolerability, and more convenient dosing continues. This compound, also known as FOT1 or FerroTerminator1, is positioning itself as a frontrunner in this next wave of innovation.

Superior Efficacy and Safety Profile of this compound

Recent preclinical investigations have highlighted the competitive advantages of this compound. A key feature of its design is the introduction of a "sacrificial site for glucuronidation," which cleverly mitigates the rapid metabolic inactivation that limits the efficacy of other hydroxypyridinone chelators like deferiprone.[1][2] This structural innovation translates to superior iron scavenging capabilities. In fact, studies in rat models of iron overload have shown that this compound possesses a potent iron scavenging capacity.[3]

Furthermore, in a preclinical model of metabolic dysfunction-associated steatohepatitis (MASH), a condition often associated with iron dysregulation, FOT1 (CN128) was found to be more effective at reversing liver injury compared to both deferoxamine and deferasirox, without notable toxic side effects.[4][5] This suggests a broader therapeutic potential for CN128 beyond classical iron overload disorders.

From a pharmacokinetic standpoint, this compound demonstrates excellent oral bioavailability, recorded at 82.6% in rats, with a high maximal plasma concentration and low clearance.[3] Toxicological assessments have also been promising, with studies indicating a good safety profile and a lack of genetic toxicity.[3]

Quantitative Comparison of Preclinical Data

To provide a clear comparison, the following tables summarize the available preclinical data for this compound against deferiprone and deferasirox.

Parameter This compound (FOT1) Deferiprone Deferasirox Deferoxamine (Reference)
Administration Route OralOralOralSubcutaneous/Intravenous
Oral Bioavailability 82.6% (in rats)[3]GoodGoodPoor
Iron Scavenging Efficacy Superior to Deferiprone[1][2][6]EffectiveEffectiveGold Standard
Efficacy in MASH Model Superior to DFO and DFX[4][5]Not reported in comparative studyLess effective than FOT1[4][5]Less effective than FOT1[4][5]
Genetic Toxicity Lacks genetic toxicity[3]---
Key Structural Feature Sacrificial site for glucuronidation[1][2]3-hydroxy-4-pyridoneTridentate ligandHexadentate ligand

Mechanism of Action: A Tale of Three Chelators

The primary function of all three oral iron chelators is to bind to excess iron in the body, forming a complex that can be excreted. However, their specific mechanisms and sites of action differ.

Comparative Mechanism of Action of Oral Iron Chelators cluster_cn128 This compound cluster_deferiprone Deferiprone cluster_deferasirox Deferasirox CN128 CN128 (Oral) CN128_abs GI Absorption (High Bioavailability) CN128->CN128_abs CN128_met Reduced Glucuronidation (Sacrificial Site) CN128_abs->CN128_met CN128_chelate Chelates Intracellular Labile Iron Pool CN128_met->CN128_chelate CN128_excrete Iron Complex Excretion CN128_chelate->CN128_excrete DFP Deferiprone (Oral) DFP_abs GI Absorption DFP->DFP_abs DFP_met Rapid Glucuronidation (Reduced Efficacy) DFP_abs->DFP_met DFP_chelate Chelates Cytosolic Labile Iron DFP_met->DFP_chelate DFP_excrete Iron Complex Excretion (Urine) DFP_chelate->DFP_excrete DFX Deferasirox (Oral) DFX_abs GI Absorption DFX->DFX_abs DFX_chelate Chelates Intracellular Iron & Increases Hepcidin DFX_abs->DFX_chelate DFX_excrete Iron Complex Excretion (Feces) DFX_chelate->DFX_excrete

Caption: Comparative mechanism of action of oral iron chelators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are reconstructed protocols for key experiments based on the available literature.

In Vivo Iron Mobilization Efficacy in a 59Fe-Ferritin Loaded Rat Model

This protocol assesses the ability of an iron chelator to mobilize iron from ferritin stores in vivo.

G start Start animal_prep Animal Preparation (Male SD rats, ~300g) start->animal_prep fe59_injection Intravenous injection of 59Fe-ferritin animal_prep->fe59_injection chelator_admin Oral administration of chelator or vehicle fe59_injection->chelator_admin collection 24h collection of urine and feces chelator_admin->collection analysis Quantification of 59Fe in excreta and tissues collection->analysis end End analysis->end

Caption: Workflow for in vivo iron mobilization efficacy testing.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (approximately 300g) are used for the study.

  • 59Fe-Ferritin Preparation and Administration: 59Fe is incorporated into ferritin to create a radiolabeled tracer. A solution of 59Fe-ferritin is administered intravenously to the rats.

  • Chelator Administration: One hour after the 59Fe-ferritin injection, the test iron chelator (e.g., this compound at 450 μmol/kg) or a vehicle control is administered via oral gavage.

  • Sample Collection: The rats are housed in metabolic cages for 24 hours to allow for the collection of urine and feces.

  • Quantification of 59Fe: The amount of radioactive 59Fe in the collected urine and feces, as well as in various tissues (e.g., liver, spleen) at the end of the study, is quantified using a gamma counter.

  • Efficacy Calculation: The iron mobilization efficacy is calculated as the percentage of 59Fe excreted in the urine and feces relative to the total 59Fe administered.

Pharmacokinetic Analysis in Rats

This protocol determines the pharmacokinetic profile of an oral iron chelator.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.

  • Drug Administration: A single oral dose of the iron chelator (e.g., this compound at 75 μmol/kg) is administered.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Analysis: The concentration of the chelator in the plasma is determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability, are calculated from the plasma concentration-time data.

In Vivo Efficacy in a Methionine-Choline Deficient (MCD) MASH Mouse Model

This protocol evaluates the therapeutic effect of an iron chelator in a mouse model of MASH.

Protocol:

  • MASH Induction: Male C57BL/6J mice are fed a methionine-choline deficient (MCD) diet for a specified period (e.g., 8 weeks) to induce MASH.

  • Treatment Groups: The MASH mice are divided into treatment groups and receive daily oral administration of the test chelator (e.g., FOT1/CN128), a comparator chelator (e.g., deferoxamine or deferasirox), or a vehicle control.

  • Evaluation of Liver Injury: After the treatment period, various parameters of liver injury are assessed, including:

    • Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to evaluate steatosis, inflammation, and ballooning, and with Sirius Red to assess fibrosis. A NAFLD Activity Score (NAS) is determined.

    • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.

    • Hepatic Iron Content: Non-heme iron levels in the liver are quantified.

  • Data Analysis: The data from the different treatment groups are statistically compared to determine the efficacy of the chelators in ameliorating MASH.

Conclusion

The preclinical data currently available for this compound (FOT1) are highly encouraging, positioning it as a potentially superior next-generation oral iron chelator. Its innovative mechanism to bypass rapid metabolism, coupled with its demonstrated efficacy and safety in relevant animal models, warrants further investigation in clinical trials. For researchers and clinicians in the field of iron overload disorders, this compound represents a significant step forward in the quest for more effective and better-tolerated therapies. Continued research and head-to-head clinical trials will be crucial to fully elucidate its therapeutic potential and its place in the clinical management of iron overload.

References

Safety Operating Guide

Navigating the Safe Disposal of CN128 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of CN128 hydrochloride, a selective iron chelator used in biomedical research. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines a comprehensive disposal plan based on the general principles of handling hydrochloride salts of organic compounds and standard laboratory chemical waste management practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE.

Protective EquipmentSpecificationRationale
Eye ProtectionSafety goggles with side-shieldsProtects eyes from splashes and aerosols.[1]
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.[1][2]
Body ProtectionImpervious laboratory coatProtects against contamination of personal clothing.[1]
Respiratory ProtectionUse in a well-ventilated area or fume hoodAvoids inhalation of any dusts or aerosols.[1][3]

General Handling Guidelines:

  • Avoid generating dust or aerosols.[1]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[1][4]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • All chemical waste must be treated as hazardous unless confirmed to be non-hazardous by an institution's safety office.[5]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a general procedure for the disposal of small quantities of this compound typically generated in a research setting. This process involves neutralization of the hydrochloride salt followed by appropriate waste collection.

Experimental Protocol: Neutralization of this compound Waste

  • Segregation: Collect all waste containing this compound separately from other chemical waste streams to avoid incompatible mixtures.[6][7][8]

  • Dilution: If dealing with a concentrated solution, dilute it by slowly adding the acidic solution to a larger volume of cold water. Always add acid to water, never the other way around, to prevent a violent exothermic reaction. [2][3]

  • Neutralization:

    • In a designated and properly labeled chemical waste container, slowly add a weak base, such as a 5% sodium bicarbonate (baking soda) solution, to the diluted this compound waste.[2]

    • Continuously stir the solution and monitor the pH using pH paper or a calibrated pH meter.[2]

    • Continue adding the base dropwise until the pH of the solution is between 6.0 and 8.0. The cessation of fizzing or bubbling can indicate the reaction is nearing completion.[2]

  • Collection and Labeling:

    • Once neutralized, the solution should be collected in a properly sealed and labeled hazardous waste container.[6][8][9]

    • The label must clearly indicate the contents, including the neutralized CN128 and any other components of the solution. Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[9]

  • Disposal Request: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS office.[5][9]

Important Considerations:

  • Never dispose of this compound, or its solutions, down the drain or in the regular trash without proper neutralization and institutional approval.[8][11] This practice is often illegal and can harm the environment and plumbing infrastructure.[8]

  • For spills, absorb the material with an inert absorbent, and collect it in a sealed container for disposal as hazardous waste.[5]

  • It is the responsibility of the waste generator to ensure that waste is properly packaged and labeled.[8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste from Incompatible Chemicals ppe->segregate dilute Dilute Concentrated Solution (Add Acid to Water) segregate->dilute neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6-8 dilute->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always prioritize consulting your institution's specific chemical hygiene plan and EHS guidelines.

References

Personal protective equipment for handling CN128 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CN128 hydrochloride. The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.

Disclaimer: The available Safety Data Sheet (SDS) for this compound indicates no known hazards under GHS classification. However, it also recommends avoiding contact with skin and eyes and inhalation of vapor or mist. Given that this compound is a bioactive iron chelator intended for research, and in the absence of detailed toxicological data and established Occupational Exposure Limits (OELs), it is prudent to handle this compound as potentially potent. The following guidelines are based on a conservative approach to ensure user safety.

Operational Plan: Safe Handling of this compound

This section outlines the step-by-step procedures for handling this compound from receipt to experimental use.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be kept tightly closed in a dry, dark, and well-ventilated area.[1]

  • Recommended storage is at -20°C for long-term stability.

2. Engineering Controls and Personal Protective Equipment (PPE):

  • All handling of solid this compound should be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

3. Weighing and Aliquoting:

  • Weigh the solid compound within a chemical fume hood.

  • Use dedicated spatulas and weigh boats.

  • Handle the compound gently to avoid generating dust.

4. Dissolution:

  • This compound is soluble in DMSO.[2][3]

  • Add the solvent to the solid compound slowly and carefully.

  • If necessary, use sonication to aid dissolution, ensuring the container is sealed to prevent aerosol generation.

5. Experimental Use:

  • When using solutions of this compound, continue to wear the appropriate PPE.

  • Avoid direct contact with the solution.

  • All procedures should be conducted in a manner that minimizes the creation of aerosols.

Personal Protective Equipment (PPE) Summary

The following table summarizes the essential personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times when handling the solid or solutions to protect from splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect skin and clothing.
Respiratory N95 Respirator (or higher)Recommended when handling the solid powder outside of a fume hood or if there is a risk of aerosol generation. Use should be based on a risk assessment.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

1. Waste Segregation:

  • All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and empty vials, should be considered chemical waste.

  • Segregate solid and liquid waste into separate, clearly labeled, and sealed waste containers.

2. Solid Waste Disposal:

  • Collect all contaminated solid waste (e.g., gloves, paper towels, vials) in a designated, sealed plastic bag or container.

  • Label the container clearly as "Hazardous Chemical Waste" and list the contents.

3. Liquid Waste Disposal:

  • Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible waste container.

  • Do not mix with other incompatible waste streams.

  • Label the container clearly with "Hazardous Chemical Waste" and the full chemical name.

4. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Use a suitable solvent (e.g., 70% ethanol) to wipe down surfaces, followed by a standard laboratory disinfectant.

  • Dispose of all cleaning materials as hazardous waste.

5. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain.

Workflow and Logical Relationship Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Receive & Inspect Receive & Inspect Prepare Fume Hood->Receive & Inspect Store Compound Store Compound Receive & Inspect->Store Compound Weigh Solid Weigh Solid Store Compound->Weigh Solid Dissolve Compound Dissolve Compound Weigh Solid->Dissolve Compound Perform Experiment Perform Experiment Dissolve Compound->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: Safe handling workflow for this compound.

DisposalWorkflow cluster_segregation Waste Segregation Contaminated Materials Contaminated Materials Solid Waste Solid Waste Contaminated Materials->Solid Waste Liquid Waste Liquid Waste Contaminated Materials->Liquid Waste Sealed & Labeled Container (Solid) Sealed & Labeled Container (Solid) Solid Waste->Sealed & Labeled Container (Solid) Sealed & Labeled Container (Liquid) Sealed & Labeled Container (Liquid) Liquid Waste->Sealed & Labeled Container (Liquid) EHS Disposal EHS Disposal Sealed & Labeled Container (Solid)->EHS Disposal Sealed & Labeled Container (Liquid)->EHS Disposal

Caption: Disposal workflow for this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。